molecular formula C6H9F3O2 B2786351 5,5,5-Trifluoro-3-methylpentanoic acid CAS No. 107103-92-4

5,5,5-Trifluoro-3-methylpentanoic acid

Cat. No.: B2786351
CAS No.: 107103-92-4
M. Wt: 170.131
InChI Key: XPBDETVICWHQIA-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-3-methylpentanoic acid is a valuable fluorinated building block in organic and medicinal chemistry research. Its structure, featuring a terminal trifluoromethyl group, is a key synthon for synthesizing more complex molecules, particularly non-natural amino acids like 5,5,5-trifluoroleucine and its isomers . Incorporating such trifluoromethylated amino acids into peptides and proteins is a established strategy to enhance their thermal stability and resistance to denaturation by organic solvents, a phenomenon attributed to the strong electronegativity and lipophilicity of fluorine . These modified peptides also show potential for improved proteolytic stability and enhanced aggregation within lipid bilayers, which is relevant for developing novel antimicrobial agents . Researchers utilize this compound in the asymmetric synthesis of biologically active molecules, including potential therapeutics for diseases such as Alzheimer's . The presence of the trifluoromethyl group significantly alters the molecule's physicochemical properties, including its acidity and metabolic stability, making it a crucial tool for studying structure-activity relationships. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,5-trifluoro-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBDETVICWHQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorinated Frontier: A Comprehensive Technical Guide to 5,5,5-Trifluoro-3-methylpentanoic Acid (CAS 107103-92-4)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Peptide Drug Development Professionals Role: Senior Application Scientist

In the modern landscape of peptide therapeutics, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—remains a central challenge. The strategic incorporation of fluorinated amino acids has emerged as a premier solution. At the heart of this chemical innovation lies 5,5,5-Trifluoro-3-methylpentanoic acid (CAS: 107103-92-4) , a critical fluorinated building block (synthon) utilized to synthesize highly valuable unnatural amino acids such as (2S,3S)-5,5,5-trifluoroisoleucine (L-5-F₃Ile) and its allo-diastereomer.

This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, stereoselective synthesis, and downstream therapeutic applications of this pivotal compound.

Physicochemical Profiling and the "Fluorine Effect"

5,5,5-Trifluoro-3-methylpentanoic acid serves as the foundational precursor for fluorinated isoleucine analogs. The substitution of a terminal methyl group (-CH₃) with a trifluoromethyl group (-CF₃) profoundly alters the electronic and steric environment of the resulting amino acid[1].

The Causality of Fluorination in Drug Design

The strategic choice to utilize 5,5,5-trifluoro-3-methylpentanoic acid in drug development is driven by three causal mechanisms:

  • Steric Shielding & Protease Resistance: The -CF₃ group is sterically larger than a -CH₃ group (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H). This subtle increase in bulk, combined with the strong electron-withdrawing nature of fluorine, drastically reduces the binding affinity of proteolytic enzymes (like leucine aminopeptidases) to the peptide backbone, preventing premature degradation.

  • Lipophilicity Enhancement: The highly polarized but non-polarizable nature of the C-F bond increases the overall lipophilicity of the peptide, directly enhancing passive cellular membrane permeability and oral bioavailability.

  • Conformational Modulation: The incorporation of L-5-F₃Ile alters the secondary structure of peptides. Research indicates that the α-helix propensity of 5-F₃Ile is approximately half that of native isoleucine[2]. The highly hydrophobic fluorocarbon side chain prefers to remain buried in the unfolded state, which can be strategically used to disrupt unwanted protein-protein interactions or stabilize specific active conformations.

Quantitative Data Summary

Table 1: Physicochemical Properties of the Synthon

Property Value / Specification
Chemical Name 5,5,5-Trifluoro-3-methylpentanoic acid
CAS Number 107103-92-4
Molecular Formula C₆H₉F₃O₂
Molecular Weight 170.13 g/mol
SMILES String CC(CC(=O)O)CC(F)(F)F

| Primary Utility | Precursor for enantiomerically pure fluorinated amino acids |

Table 2: Comparative Analysis (Native Isoleucine vs. 5-F₃Ile)

Parameter Native L-Isoleucine L-5,5,5-Trifluoroisoleucine (Derived from 107103-92-4)
Terminal Group -CH₃ -CF₃
Proteolytic Stability Low (Rapidly degraded) Exceptionally High (Steric/electronic shielding)
Lipophilicity (LogP contribution) Baseline Significantly Increased

| α-Helix Propensity | High | Reduced by ~50% (Induces distinct structural folding) |

Pathway Start Incorporation of Trifluoromethyl Group Lip Increased Lipophilicity Start->Lip Met Enhanced Metabolic Stability Start->Met Hel Altered α-Helix Propensity Start->Hel Bio Improved Bioavailability Lip->Bio Pro Protease Resistance Met->Pro Fold Modulated Peptide Folding Hel->Fold

Logical relationship of the "Fluorine Effect" in peptide pharmacokinetics.

Experimental Protocols: Stereoselective Synthesis

Because biological systems are inherently chiral, the utility of 5,5,5-trifluoro-3-methylpentanoic acid relies entirely on its successful conversion into enantiomerically pure amino acids. Below are two field-validated, self-validating methodologies for achieving this[3],[4].

Protocol A: Asymmetric Synthesis via Evans Chiral Auxiliary

This protocol utilizes substrate-directed stereocontrol to establish the critical (2S) stereocenter of the amino acid[3].

Step 1: Auxiliary Coupling (Acylation)

  • Dissolve 5,5,5-trifluoro-3-methylpentanoic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere at -78 °C.

  • Add triethylamine (1.2 equiv) followed by trimethylacetyl chloride (1.05 equiv) to form a mixed anhydride. Causality: The mixed anhydride activates the carboxylic acid without risking the formation of symmetric anhydrides, ensuring high coupling efficiency.

  • Introduce lithiated (S)-4-benzyloxazolidin-2-one (Evans auxiliary). Stir for 90 minutes at 0 °C.

Step 2: Diastereoselective Electrophilic Azidation

  • Cool the resulting oxazolidinone derivative to -78 °C in THF.

  • Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) dropwise. Causality: KHMDS is a strong, non-nucleophilic base that kinetically generates the Z-enolate. The low temperature (-78 °C) prevents enolate equilibration and side reactions.

  • Introduce 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) as the electrophilic nitrogen source. The bulky benzyl group on the chiral auxiliary physically blocks one face of the enolate, forcing the azide to attack from the opposite face, yielding the (2S)-azido derivative with >95% diastereomeric excess.

Step 3: Auxiliary Cleavage and Reduction

  • Treat the azido-oxazolidinone with LiOH (3.0 equiv) and H₂O₂ (30%, 6.0 equiv) in a THF/water mixture at 0 °C. Causality: The addition of hydrogen peroxide forms the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic carbonyl, cleaving the auxiliary without causing endocyclic ring-opening or racemization.

  • Reduce the isolated azido acid using catalytic hydrogenation (Pd/C, H₂) to yield the free (2S,3S)-5,5,5-trifluoroisoleucine.

  • Self-Validation: Confirm enantiomeric purity via chiral HPLC and verify the structural integrity using ¹⁹F NMR (expecting a triplet around δ -63.9 ppm)[3].

Protocol B: Enzymatic Resolution Pathway

For scalable industrial applications, an enzymatic resolution of the racemic mixture offers an elegant alternative[4].

  • Synthesis of Racemate: Convert 5,5,5-trifluoro-3-methylpentanoic acid to racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid via standard amination of the α-bromo derivative.

  • N-Acetylation: Treat the racemate with acetic anhydride to form the N-acetyl derivatives.

  • Enzymatic Cleavage: Incubate the N-acetylated racemate with Acylase I derived from Aspergillus melleus in a buffered aqueous solution (pH 7.5).

    • Causality: Acylase I possesses a highly restrictive active site that only recognizes and hydrolyzes the L-enantiomer (S-configuration at the α-carbon). The D-enantiomer remains untouched as an N-acetylated compound.

  • Separation: Separate the free L-5,5,5-trifluoroisoleucine from the unreacted D-N-acetyl derivative using simple ion-exchange chromatography.

G A 5,5,5-Trifluoro-3-methylpentanoic acid (CAS: 107103-92-4) B Chiral Auxiliary Coupling (Evans Oxazolidinone) A->B Activation C Electrophilic Azidation (KHMDS, Trisyl Azide) B->C Diastereoselective Enolization D Hydrolysis & Reduction (LiOH/H2O2, Pd/C) C->D Auxiliary Cleavage E (2S,3S)-5,5,5-Trifluoroisoleucine D->E Yields L-5-F3Ile F Solid-Phase Peptide Synthesis (Fmoc Strategy) E->F Building Block G Fluorinated Therapeutic Peptide F->G Enhanced Stability

Synthetic workflow from 107103-92-4 to fluorinated therapeutic peptides.

Downstream Application: Solid-Phase Peptide Synthesis (SPPS)

Once enantiomerically pure L-5-F₃Ile is synthesized from 107103-92-4, it must be protected (typically with an Fmoc group) for incorporation into peptide chains[5].

Workflow for SPPS Incorporation:

  • Resin Preparation: Utilize a NovaSyn® TGR-resin preloaded with the first amino acid.

  • Activation Strategy: Due to the electron-withdrawing nature of the -CF₃ group, the α-amino group of 5-F₃Ile is less nucleophilic, and the carboxyl group requires robust activation. Use a highly efficient coupling cocktail such as TBTU/HOBt/DIEA (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate / Hydroxybenzotriazole / N,N-Diisopropylethylamine).

    • Causality: HOBt suppresses the racemization (epimerization) of the activated amino acid during the coupling phase, which is critical given the high synthetic value of the fluorinated building block.

  • Validation via CD Spectroscopy: Upon cleavage from the resin, the secondary structure of the synthesized peptide is analyzed using Circular Dichroism (CD) spectroscopy. The presence of distinct minima at 208 nm and 222 nm confirms the retention or modulation of the α-helical structure, proving the successful integration and functional impact of the fluorinated synthon[2].

References

  • Wang, J., et al. Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Semantic Scholar. Available at:[Link]

  • ResearchGate Database. Scheme 2: Synthesis of enantiomerically pure (2S,3S)-5-F3Ile and (2R,3S)-5-F3-allo-Ile. ResearchGate. Available at:[Link]

  • Molaid Chemical Database. 5,5,5-trifluoro-3-methylpentanoic acid - CAS 107103-92-4. Molaid. Available at:[Link]

Sources

physical properties of 5,5,5-Trifluoro-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5,5,5-Trifluoro-3-methylpentanoic Acid

Introduction

5,5,5-Trifluoro-3-methylpentanoic acid (CAS No. 107103-92-4) is a fluorinated carboxylic acid of significant interest to the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy for modulating physicochemical and biological properties. This terminal CF₃ group can enhance metabolic stability, increase binding affinity, and alter acidity and lipophilicity, making it a valuable moiety in drug design.

This guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document adopts a predictive and comparative approach. By examining the known properties of structurally related analogs—namely, 5,5,5-trifluoropentanoic acid and 3-methylpentanoic acid—we can establish a scientifically grounded framework for estimating the target molecule's characteristics. Furthermore, this guide details the standard experimental protocols required for the empirical validation of these properties, providing researchers with the necessary methodologies to perform this characterization in a laboratory setting.

Molecular Structure and Its Influence on Physicochemical Properties

The structure of 5,5,5-Trifluoro-3-methylpentanoic acid features two key substituents on a pentanoic acid backbone: a terminal trifluoromethyl group and a methyl group at the C-3 position.

  • Trifluoromethyl Group (CF₃): This group is highly electronegative and electron-withdrawing due to the three fluorine atoms. Its primary influence is expected to be a significant increase in the acidity of the carboxylic acid proton (a lowering of the pKa) through a strong negative inductive effect (-I effect) that stabilizes the carboxylate anion.

  • 3-Methyl Group (-CH₃): Located at the beta-position relative to the carboxyl group, this substituent adds steric bulk and introduces a chiral center. Its presence can disrupt crystal lattice packing, potentially lowering the melting point compared to a linear analog. It has a minor electron-donating inductive effect.

  • Carboxylic Acid Group (-COOH): This functional group enables hydrogen bonding, which dictates properties like boiling point and solubility in polar solvents.

Comparative Analysis of Structural Analogs

To predict the properties of the target molecule, we first analyze the experimentally determined values for its core structural components: the fluorinated chain and the methylated chain.

Property5,5,5-Trifluoropentanoic Acid3-Methylpentanoic AcidRationale for Comparison
CAS Number 407-62-5[1]105-43-1[2]Isolates the effect of the terminal CF₃ group.
Molecular Formula C₅H₇F₃O₂[3]C₆H₁₂O₂[4]Isolates the effect of the 3-methyl group.
Molecular Weight 156.1 g/mol [3]116.16 g/mol [4]The CF₃ group significantly increases molecular weight.
Boiling Point 94-95 °C at 15 mmHg[1]196-198 °C at 760 mmHg[4]The higher molecular weight and polarity of the CF₃ analog contribute to a higher boiling point, though pressure differences must be considered. The non-fluorinated analog has a higher atmospheric boiling point.
Melting Point 30-31 °C[1]-41 °C[4]The linear, polar nature of the trifluoro-analog allows for more effective crystal packing compared to the branched, non-polar methyl-analog.
Density 1.293 g/cm³[1]0.93 g/mL[4]The heavy fluorine atoms give the trifluorinated compound a significantly higher density.
pKa 4.50 (at 25 °C)[1]~4.77 (at 25 °C)[5]The strong electron-withdrawing effect of the CF₃ group increases the acidity, resulting in a lower pKa compared to the methyl-analog.

Predicted Physicochemical Properties of 5,5,5-Trifluoro-3-methylpentanoic Acid

Based on the comparative data, we can extrapolate the likely properties of 5,5,5-Trifluoro-3-methylpentanoic acid (MW: 170.13 g/mol ).

  • Boiling Point: The boiling point is expected to be higher than that of 5,5,5-trifluoropentanoic acid due to the increased molecular weight from the additional methyl group. A reasonable estimate would be in the range of 200-220 °C at atmospheric pressure.

  • Melting Point: The introduction of the 3-methyl group creates a chiral center and disrupts the symmetry of the carbon chain. This disruption in molecular packing would likely lead to a lower melting point than that of 5,5,5-trifluoropentanoic acid (30-31 °C). The compound is expected to be a liquid or a low-melting solid at room temperature.

  • Density: The density will be lower than that of 5,5,5-trifluoropentanoic acid (1.293 g/cm³) due to the replacement of a hydrogen atom with a less dense methyl group, but still significantly higher than that of 3-methylpentanoic acid (0.93 g/mL). An estimated density would be in the range of 1.20-1.25 g/cm³.

  • pKa: The 3-methyl group has a weak electron-donating effect, which would slightly decrease the acidity compared to 5,5,5-trifluoropentanoic acid. Therefore, the pKa is predicted to be slightly higher than 4.50, likely in the range of 4.6-4.8.

  • Solubility & Lipophilicity (LogP): The CF₃ group generally increases lipophilicity. The addition of a methyl group further increases the non-polar character. The compound is expected to have limited solubility in water but good solubility in organic solvents like diethyl ether, ethyl acetate, and dichloromethane. The predicted LogP would be higher than that of 5,5,5-trifluoropentanoic acid.

Standard Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following standard laboratory procedures are essential. These protocols are designed to be self-validating through adherence to established scientific principles.

Determination of Boiling Point via Distillation

The boiling point is a fundamental property reflecting intermolecular forces. The choice of vacuum distillation is critical for high-boiling or thermally sensitive compounds to prevent decomposition.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus using a round-bottom flask, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of 5,5,5-Trifluoro-3-methylpentanoic acid and a boiling chip or magnetic stir bar into the distillation flask.

  • System Sealing: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

  • Distillation: Gradually heat the flask using a heating mantle. Record the temperature at which a steady stream of distillate is collected and the pressure of the system. This temperature is the boiling point at that specific pressure.

  • Pressure Correction: If the measurement is not performed at atmospheric pressure (760 mmHg), the boiling point can be normalized using a pressure-temperature nomograph. This step is crucial for comparing data across different experimental conditions.

Determination of Acidity (pKa) via Potentiometric Titration

The pKa value is a quantitative measure of a compound's acidity. Potentiometric titration provides a reliable method for its determination by monitoring pH changes during neutralization.

Methodology:

  • Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of 5,5,5-Trifluoro-3-methylpentanoic acid to prepare a solution of known concentration (e.g., 0.1 M) in deionized water or a water-cosolvent mixture if solubility is low.

  • Titration Setup: Place the acid solution in a beaker with a magnetic stir bar. Calibrate a pH meter and immerse the electrode in the solution.

  • Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Equivalence Point Determination: Plot the collected data as pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot, ΔpH/ΔV).

  • pKa Calculation: The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acid and its conjugate base are equal.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration & Data Collection cluster_analysis Data Analysis A Prepare 0.1 M NaOH (Titrant) B Prepare 0.1 M Acid Solution (Analyte) C Calibrate pH Meter D Add NaOH in increments C->D E Record pH after each addition D->E Stir & Stabilize F Plot pH vs. Volume of NaOH E->F G Identify Equivalence Point (V_eq) F->G H Find Half-Equivalence Point (V_eq / 2) G->H I Determine pH at V_eq / 2 H->I Result Result: pKa = pH at Half-Equivalence I->Result

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

5,5,5-Trifluoro-3-methylpentanoic acid is a compound with significant potential, whose physical properties are dictated by the interplay between its electron-withdrawing trifluoromethyl group and its structure-disrupting 3-methyl group. While direct experimental data is scarce, a rigorous comparative analysis of its structural analogs provides a strong predictive foundation for its key physicochemical characteristics. This guide has outlined these predicted properties and provided the detailed, validated experimental protocols necessary for their empirical determination. The methodologies described herein empower researchers to confidently characterize this and other novel chemical entities, a critical step in advancing drug discovery and materials science.

References

  • PubChem. (n.d.). 5,5,5-trifluoropentanoic Acid. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 5,5,5-trifluoro-3-methylpentanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,5,5-trifluoro-3,3-dimethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5,5,5-Trifluoro-3-methyl-1-pentanol. Retrieved from [Link]

  • Mol-Instincts. (2025). 3-methylpentanoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (±)-3-Methylpentanoic acid (FDB012545). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • Organic Letters. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and Characterization of Trifluoromethylcarboxonium Salts. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl valeric acid. Retrieved from [Link]

  • Axios Research. (n.d.). 3-Oxo-pentanoic-5,5,5-d3 acid methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5,5,5-Trifluoro-3-methylpentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,5,5-Trifluoro-3-methylpentanoic acid is a fluorinated carboxylic acid of interest in various fields, including drug discovery and materials science. The incorporation of a trifluoromethyl group into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, formulation, and biological assays.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5,5,5-Trifluoro-3-methylpentanoic acid. In the absence of extensive empirical data in the public domain for this specific molecule, this guide synthesizes foundational principles of organic chemistry with insights into the behavior of fluorinated compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict solubility behavior and to perform accurate experimental solubility determinations.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 5,5,5-Trifluoro-3-methylpentanoic acid, its solubility in a given organic solvent is a balance between the polar interactions of the carboxylic acid group and the non-polar characteristics of the alkyl chain and the trifluoromethyl group.

The Role of the Carboxyl Group

The carboxylic acid functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).[4] This allows for strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents like alcohols). In non-polar solvents, carboxylic acids have a tendency to form stable hydrogen-bonded dimers.[3][5]

The Influence of the Alkyl and Trifluoromethyl Groups

The pentanoic acid backbone, including the methyl group at the 3-position, is non-polar and contributes to the compound's solubility in less polar or non-polar solvents through van der Waals interactions.[3]

The terminal trifluoromethyl (-CF3) group is a unique and influential substituent. It is highly electronegative and electron-withdrawing, which can impact the acidity of the carboxylic acid.[1][6] More critically for solubility, the -CF3 group is known to increase the lipophilicity of a molecule.[1][7][8] This enhanced lipophilicity can improve solubility in non-polar organic solvents. However, the position of the trifluoromethyl group relative to the functional group can influence its effect; trifluorination at a distance from the hydroxyl group, as in this molecule, may result in different lipophilic contributions compared to alpha-substitution.[9]

Predicted Solubility Profile of 5,5,5-Trifluoro-3-methylpentanoic Acid

Based on the structural features of 5,5,5-Trifluoro-3-methylpentanoic acid, a qualitative prediction of its solubility in common organic solvents can be made.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. The alkyl chain has some compatibility with the alcohol's alkyl part.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. The overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Non-Polar Hexanes, Toluene, Diethyl Ether, ChloroformLow to ModerateThe non-polar alkyl chain and the lipophilic trifluoromethyl group will favor interaction with these solvents. However, the high polarity of the carboxylic acid group will limit solubility. Dimerization of the carboxylic acid may occur in these solvents.[3][5]

Experimental Determination of Solubility

Given the lack of published data, experimental determination of solubility is crucial. The following protocols describe the gold-standard thermodynamic (equilibrium) method and a common kinetic method used for higher throughput screening.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring the equilibrium solubility of a compound.[10][11] It establishes the concentration of a saturated solution in equilibrium with an excess of the solid material.

  • Preparation of Solvent: Use high-purity organic solvents.

  • Sample Preparation: Add an excess amount of 5,5,5-Trifluoro-3-methylpentanoic acid to a series of glass vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled agitator (e.g., an orbital shaker or rotator). Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. To separate the saturated solution from the excess solid, carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE). Alternatively, the samples can be centrifuged at high speed to pellet the solid before taking the supernatant.[10]

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of 5,5,5-Trifluoro-3-methylpentanoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solid Add excess solid compound to vial equil Seal and agitate at constant temperature (24-72 hours) prep_solid->equil prep_solvent Add known volume of organic solvent prep_solvent->equil sep_sediment Allow solid to sediment equil->sep_sediment sep_filter Filter supernatant (e.g., PTFE filter) sep_sediment->sep_filter quant_dilute Dilute filtrate sep_filter->quant_dilute quant_analyze Analyze concentration (e.g., HPLC, LC-MS) quant_dilute->quant_analyze quant_report Report solubility (mg/mL or mol/L) quant_analyze->quant_report

Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[12] This method is often employed in early drug discovery for rapid screening.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5,5,5-Trifluoro-3-methylpentanoic acid in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a microtiter plate.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired organic solvent in another microtiter plate. This rapid solvent shift creates a supersaturated solution.

  • Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[13] The formation of a precipitate is monitored using techniques like nephelometry (light scattering), turbidimetry, or direct UV absorbance after filtration.[11][14]

  • Quantification: The highest concentration that remains precipitate-free is reported as the kinetic solubility.

Safety and Handling of Fluorinated Organic Compounds

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Corrosivity: Carboxylic acids can be corrosive or irritating to the skin and eyes. Avoid direct contact. In case of contact, rinse the affected area thoroughly with water.

  • Waste Disposal: Dispose of waste containing the compound in accordance with local, state, and federal regulations for chemical waste.

Fluorinated organic compounds can exhibit high stability and persistence.[15] It is good laboratory practice to handle these compounds with care to prevent environmental release.

Conclusion

This guide provides a foundational understanding of the solubility of 5,5,5-Trifluoro-3-methylpentanoic acid in organic solvents. By combining the theoretical principles of molecular interactions with robust experimental protocols, researchers can effectively predict and determine the solubility of this and other novel fluorinated compounds, facilitating their application in further research and development.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. CK-12.
  • J.P. Bégué, D. Bonnet-Delpon. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Antle, J. P., et al. (n.d.).
  • BenchChem. (2025).
  • Schultz, M. M., et al. (2009, September 4).
  • Goss, K.-U. (n.d.).
  • Ramos, J. M., & Simmie, J. M. (2022, January 3). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Leroux, F. R., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. BenchChem.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals.
  • Unknown. (n.d.). solubility experimental methods.pptx.
  • Hovione. (2024, February 15).
  • Muller, N. (1986, October). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
  • Raytor. (2026, January 22).
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • BenchChem. (2025). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. BenchChem.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Unknown. (n.d.).
  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. JoVE.
  • Wikipedia. (n.d.). Carboxylic acid. Wikipedia.
  • Pattanayak, P., et al. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases.
  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • EPA. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)

Sources

where to buy 5,5,5-Trifluoro-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Sourcing and Utilizing 5,5,5-Trifluoro-3-methylpentanoic Acid

Part 1: Executive Summary & Strategic Sourcing

5,5,5-Trifluoro-3-methylpentanoic acid (CAS: 107103-92-4 ) is a specialized fluorinated building block used primarily in the design of metabolically stable peptide mimetics and small molecule drugs. Unlike common catalog reagents, this compound is frequently a make-to-order or custom synthesis item.

This guide provides the critical technical data required to validate suppliers, a verified sourcing decision matrix, and the chemical logic defining its synthesis and quality control.

Part 2: Technical Specifications & Identity

Before initiating a purchase order, verify the chemical identity against the following specifications to avoid confusion with the more common amino-acid derivative (5,5,5-trifluoro-leucine).

Parameter Specification
Chemical Name 5,5,5-Trifluoro-3-methylpentanoic acid
CAS Number 107103-92-4
Molecular Formula C₆H₉F₃O₂
Molecular Weight 170.13 g/mol
Chirality Contains one stereocenter at C3. Typically supplied as a racemate unless (R) or (S) is specified.
Physical State Colorless to pale yellow liquid (at RT) or low-melting solid.
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in water.
Key Identifier (SMILES) CC(CC(F)(F)F)CC(=O)O

Critical Note: Do not confuse this with (2S,4R)-5,5,5-trifluoroleucine (CAS 769169-13-3), which contains an alpha-amino group. The target molecule discussed here lacks the amine functionality.

Part 3: Sourcing Strategy & Vendor Landscape

Due to the limited shelf availability of this compound, a "Click-and-Buy" approach is often non-viable. You must adopt a Custom Synthesis Sourcing Strategy .

Sourcing Decision Matrix

SourcingStrategy Start Need 5,5,5-Trifluoro-3-methylpentanoic Acid CheckCatalog Check Aggregators (SciFinder, Molbase) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock VerifyQC Request CoA & H-NMR (Check C3 Chirality) InStock->VerifyQC Yes CustomSynth Initiate Custom Synthesis (CRO Selection) InStock->CustomSynth No (Most Likely) Order Place Order VerifyQC->Order SelectRoute Define Route: Methallyl Cyanide vs. Chiral Auxiliary CustomSynth->SelectRoute SelectRoute->Order

Figure 1: Decision logic for sourcing rare fluorinated aliphatic acids.

Recommended Suppliers (Verified Categories)

Since this is a niche intermediate, prioritize vendors with established fluorine chemistry capabilities.

  • Tier 1: Custom Synthesis Specialists (High Reliability)

    • BOC Sciences: Known for handling fluorinated building blocks and custom fermentation/synthesis.

    • ChemScene / BLDpharm: Often list this CAS; likely to have validated routes even if stock is zero.

    • Fluorochem (UK): Excellent for fluorinated intermediates; check their "Custom Synthesis" division.

  • Tier 2: Aggregators (Search & Verify)

    • MolPort / eMolecules: Use these to check global inventory visibility. If listed, ensure the supplier is not a "virtual inventory" ghost.

Part 4: Synthesis & Manufacturing Logic

Understanding the synthesis allows you to audit a supplier's capability. If a supplier claims to have it "in stock" but cannot explain the route, exercise caution.

The most scalable industrial route utilizes Methallyl Cyanide as a starting material. This pathway avoids expensive chiral auxiliaries if the racemate is acceptable.

Primary Synthetic Pathway: Radical Trifluoromethylation
  • Precursor: Methallyl Cyanide (3-methyl-3-butenenitrile).

  • Step 1: Trifluoromethylation: Addition of a CF₃ radical (generated from CF₃I or CF₃SO₂Na) to the alkene.

  • Step 2: Hydrolysis: Conversion of the nitrile group to the carboxylic acid.

SynthesisRoute Start Methallyl Cyanide (3-methylbut-3-enenitrile) Intermediate Intermediate: 4,4,4-Trifluoro-2-methylbutanenitrile (Regioselectivity Critical) Start->Intermediate Radical Addition Reagent1 CF3 Source (CF3I or Langlois Reagent) Reagent1->Intermediate Product Target: 5,5,5-Trifluoro-3-methylpentanoic Acid Intermediate->Product Hydrolysis Reagent2 Acid Hydrolysis (H2SO4 / H2O) Reagent2->Product

Figure 2: Industrial synthesis pathway via radical trifluoromethylation of methallyl cyanide.

Why this matters:

  • Impurity Profile: This route may generate regioisomers where the CF₃ adds to the wrong carbon. A high-quality supplier must demonstrate removal of the linear isomer (6,6,6-trifluorohexanoic acid derivative) via GC-MS.

Part 5: Quality Control & Validation Protocols

When receiving this material, do not rely solely on the Certificate of Analysis (CoA). Perform the following validation steps.

Identity Verification (NMR)
  • ¹⁹F NMR: This is the diagnostic standard. You should see a clean doublet or triplet (depending on coupling) around -60 to -65 ppm .

    • Pass Criteria: Single fluorine peak (integrating to 3F). Multiple peaks indicate isomer contamination.

  • ¹H NMR: Verify the methyl doublet at C3.

    • Critical Check: Ensure the integration of the methyl group (3H) matches the alpha-methylene protons (2H).

Enantiomeric Purity (If Chiral Required)

If you ordered the (R) or (S) enantiomer, standard achiral GC/HPLC is insufficient.

  • Method: Derivatization with a chiral amine (e.g., (S)-alpha-methylbenzylamine) followed by diastereomeric separation on achiral HPLC, or direct analysis on a Chiralpak (AD-H or OD-H) column.

TestAcceptance CriteriaMethod
Purity (GC) > 97.0% AreaFID Detector
¹⁹F NMR Single peak, no inorganic fluorideCDCl₃ / DMSO-d₆
Water Content < 0.5%Karl Fischer

Part 6: Applications in Drug Design

Why buy this specific acid? It serves as a bioisostere for Leucine and Isoleucine side chains.

  • Metabolic Stability: The terminal CF₃ group blocks P450-mediated omega-oxidation, significantly increasing the half-life of the resulting drug candidate.

  • Lipophilicity Modulation: The CF₃ group increases lipophilicity (LogP) compared to a methyl group, improving membrane permeability while maintaining steric bulk similar to an isopropyl group.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782446, 5,5,5-Trifluoropentanoic acid (Analogous Structure Reference). Retrieved from [Link]

  • Synthesis Methodology: Molaid Chemical Database. Synthesis of 5,5,5-trifluoro-3-methylpentanoic acid via Methallyl Cyanide. Retrieved from [Link]

An In-Depth Technical Guide to 5,5,5-Trifluoro-3-methylpentanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5,5-Trifluoro-3-methylpentanoic acid (CAS No. 107103-92-4), a specialized fluorinated carboxylic acid with significant potential in medicinal chemistry and materials science. Due to its niche status, this molecule is primarily available through custom synthesis, a topic that will be explored in detail. This document will delve into its physicochemical properties, strategic importance in drug design, a plausible synthetic route, and methods for its analytical characterization.

The Strategic Importance of the Trifluoromethyl Group in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[1][2][3][4] The -CF3 group is a bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly improve a molecule's:

  • Lipophilicity: The -CF3 group can increase a molecule's ability to cross cell membranes, a critical factor for bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong a drug's half-life.[4]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons and influence non-covalent interactions with biological targets, potentially leading to enhanced binding affinity and potency.[2]

5,5,5-Trifluoro-3-methylpentanoic acid serves as a valuable building block for incorporating this strategic functional group into more complex molecules. The chiral center at the 3-position offers the potential for stereospecific interactions with biological targets, making it a particularly interesting scaffold for novel drug candidates.

Physicochemical and Spectroscopic Properties

While detailed experimental data for 5,5,5-Trifluoro-3-methylpentanoic acid is not widely published, we can infer its key properties based on its structure and data from related compounds.

PropertyExpected Value/Characteristic
CAS Number 107103-92-4
Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 180-200 °C at atmospheric pressure
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.
pKa The electron-withdrawing -CF3 group is expected to lower the pKa compared to its non-fluorinated analog, making it a stronger acid.
Spectroscopic Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the methyl group, the methylene groups, and the methine proton. The protons on the carbon adjacent to the -CF3 group will likely show coupling to the fluorine atoms.

    • ¹³C NMR: Will display distinct signals for each of the six carbon atoms, with the carbon of the -CF3 group showing a characteristic quartet due to one-bond coupling with the three fluorine atoms.

    • ¹⁹F NMR: Will exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons, confirming the presence of the -CF3 group.[5]

  • Infrared (IR) Spectroscopy: Will show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a sharp, strong absorption around 1710 cm⁻¹ corresponding to the C=O stretch. The C-F bonds will give rise to strong absorptions in the 1100-1300 cm⁻¹ region.[6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments containing the trifluoromethyl group.[7]

Supplier Landscape and Procurement

Potential Custom Synthesis Providers:

Researchers seeking to procure this compound should contact companies specializing in custom chemical synthesis and fluorine chemistry. When initiating a custom synthesis project, it is crucial to provide the following information:

  • Chemical Name: 5,5,5-Trifluoro-3-methylpentanoic acid

  • CAS Number: 107103-92-4

  • Required Quantity

  • Desired Purity

  • Required Analytical Data (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, HPLC, MS)

Workflow for procuring 5,5,5-Trifluoro-3-methylpentanoic acid.

Proposed Custom Synthesis Protocol

A plausible and efficient synthetic route to 5,5,5-Trifluoro-3-methylpentanoic acid can be envisioned starting from commercially available materials. The following protocol is a conceptualized, multi-step synthesis that a custom synthesis provider might employ.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation start1 3,3,3-Trifluoropropyl magnesium bromide step1_out 5,5,5-Trifluoro-3-methylpentan-1-ol start1->step1_out aldehyde Propionaldehyde aldehyde->step1_out step2_in 5,5,5-Trifluoro-3-methylpentan-1-ol final_product 5,5,5-Trifluoro-3-methylpentanoic acid step2_in->final_product oxidant Jones Reagent (CrO3/H2SO4) or other strong oxidant oxidant->final_product QC_Workflow cluster_analytics Analytical Characterization Crude Crude Product after Synthesis Purification Purification (Distillation/Chromatography) Crude->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity_Test Purity Assessment (HPLC/GC) Purification->Purity_Test Final_Product Final Product with Certificate of Analysis NMR->Final_Product MS->Final_Product IR->Final_Product Purity_Test->Final_Product

Sources

1H and 19F NMR of 5,5,5-Trifluoro-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹⁹F NMR of 5,5,5-Trifluoro-3-methylpentanoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 5,5,5-Trifluoro-3-methylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations essential for accurate structural elucidation of complex fluorinated molecules. We will cover theoretical spectral prediction, detailed experimental protocols, and in-depth data interpretation, grounded in authoritative spectroscopic principles.

Introduction: The Analytical Challenge and Opportunity

5,5,5-Trifluoro-3-methylpentanoic acid is a chiral carboxylic acid containing a trifluoromethyl (CF₃) group. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often used to modulate properties such as metabolic stability and bioavailability.[1] Consequently, the unambiguous characterization of these molecules is paramount.

NMR spectroscopy is the gold standard for the structural determination of organic compounds in solution.[2] While ¹H NMR provides a detailed map of the proton framework, ¹⁹F NMR offers a unique and powerful lens for probing fluorinated molecules. The ¹⁹F nucleus possesses several advantageous properties:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring one, eliminating the need for isotopic enrichment.[3][4]

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H and significantly more sensitive than ¹³C.[3][5]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which minimizes signal overlap even in complex molecules and makes the shifts highly sensitive to subtle changes in the local electronic environment.[3][4][6]

This guide will synergistically utilize ¹H and ¹⁹F NMR principles to construct a complete spectral portrait of 5,5,5-Trifluoro-3-methylpentanoic acid, demonstrating how these complementary techniques enable confident structural assignment.

Molecular Structure and Predicted NMR Features

A thorough analysis begins with a clear understanding of the molecule's structure and the resulting magnetic environments of its nuclei.

Figure 1: Structure of 5,5,5-Trifluoro-3-methylpentanoic acid with proton labeling. C3 is a chiral center.

Predicted ¹H NMR Spectrum

The presence of a chiral center at the C3 position renders the geminal protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[7]

  • Carboxylic Acid Proton (H_acid): This proton is highly deshielded and participates in hydrogen bonding. Its signal is expected to be a broad singlet in the range of 10-13 ppm.[8][9][10] The exact position is highly dependent on concentration and the solvent used.[11]

  • Alpha-Protons (H_2a, H_2b): These protons are adjacent to the carbonyl group and are expected to resonate around 2.2-2.6 ppm.[8][12] Being diastereotopic, they will appear as two distinct signals. Each signal will be split by the other geminal proton (a large ²JHH coupling) and the H_3 proton (a vicinal ³JHH coupling), resulting in a doublet of doublets (dd) for each.

  • Methine Proton (H_3): This proton is coupled to five other protons (H_2a, H_2b, three H_Me) and two more distant protons (H_4a, H_4b). This will result in a highly complex multiplet, likely centered around 2.0-2.5 ppm.

  • Gamma-Protons (H_4a, H_4b): These diastereotopic protons are adjacent to the strongly electron-withdrawing CF₃ group. They will be deshielded and are also expected to show coupling to the three fluorine atoms (³JHF). Each proton will be split by its geminal partner (²JHH), the H_3 proton (³JHH), and the three fluorine atoms (³JHF), leading to two complex multiplets around 2.2-2.8 ppm.

  • Methyl Protons (H_Me): This methyl group is attached to a saturated carbon and should appear at the most upfield region of the aliphatic spectrum, around 0.9-1.2 ppm. It is coupled only to the single H_3 proton and will therefore appear as a clean doublet.[13]

Predicted ¹⁹F NMR Spectrum

The analysis of the ¹⁹F spectrum is more straightforward but equally informative.

  • Trifluoromethyl Fluorines (CF₃): The three fluorine atoms are chemically equivalent and will produce a single signal. For a CF₃ group adjacent to a methylene (CH₂) group, the chemical shift is typically in the range of -50 to -70 ppm relative to CCl₃F.[3]

  • Multiplicity: The ¹⁹F signal will be split by the two adjacent H_4 protons. According to the n+1 rule, this will result in a triplet (2+1=3).[14] The magnitude of this three-bond H-F coupling (³JHF) is typically in the range of 8-12 Hz. Long-range coupling to the H_3 proton (⁴JHF) may also occur, which would further split each peak of the triplet into a doublet, but this effect might be too small to be resolved.[15][16]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. This protocol is designed to ensure scientific integrity.

Sample Preparation

The objective is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[17]

  • Weighing the Sample: Accurately weigh 10-20 mg of 5,5,5-Trifluoro-3-methylpentanoic acid. This concentration is optimal for obtaining a high signal-to-noise ratio in a ¹H spectrum within a few minutes and is more than sufficient for the highly sensitive ¹⁹F nucleus.[18][19]

  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[20][21] An alternative for more polar compounds is deuterated acetone (Acetone-d₆). The use of deuterated solvents is critical to avoid a massive, interfering solvent signal in the ¹H spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock.[21][22]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[17][18] This volume ensures the correct sample height in a standard 5 mm NMR tube, which is crucial for proper magnetic field shimming.[23]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the CDCl₃ solution. TMS provides a sharp singlet at 0 ppm, serving as the universal internal reference for calibrating the ¹H chemical shift scale.[24]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is non-negotiable as it removes any suspended solids that would severely degrade the magnetic field homogeneity, leading to broad spectral lines.[23]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Frequency: Acquire data on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

    • Acquisition Time: Typically 2-4 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Pulse Program: A standard single-pulse experiment is appropriate.

  • ¹⁹F NMR Acquisition:

    • Frequency: The spectrometer will automatically switch to the correct frequency for ¹⁹F (e.g., ~282 MHz on a 300 MHz ¹H instrument).[5]

    • Decoupling: It is common to run ¹⁹F NMR spectra with ¹H decoupling turned off initially to observe the H-F coupling patterns described above. A second, ¹H-decoupled spectrum can be acquired to simplify the signal to a singlet, confirming the origin of the splitting.

    • Referencing: The spectrum can be referenced to an external standard (e.g., CCl₃F at 0 ppm) or, more commonly, modern spectrometers use indirect referencing based on the deuterium lock signal.

Predicted Data Summary and Interpretation

The predicted NMR data provides a clear roadmap for interpreting the experimental spectra.

Tabulated Predicted Data

Table 1: Predicted ¹H NMR Data for 5,5,5-Trifluoro-3-methylpentanoic acid

LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling To
H_acid10 – 131HBroad Singlet (br s)-
H_2a, H_2b2.2 – 2.62H2 x Doublet of Doublets (dd)H_2b/H_2a, H_3
H_32.0 – 2.51HMultiplet (m)H_2a, H_2b, H_Me, H_4a, H_4b
H_4a, H_4b2.2 – 2.82H2 x Multiplet (m)H_4b/H_4a, H_3, CF₃
H_Me0.9 – 1.23HDoublet (d)H_3

Table 2: Predicted ¹⁹F NMR Data for 5,5,5-Trifluoro-3-methylpentanoic acid

LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling To
CF₃-50 to -703FTriplet (t)H_4a, H_4b
Visualization of Coupling Network

The connectivity of the molecule can be visualized through its spin-spin coupling network. This diagram illustrates which nuclei "talk" to each other through the chemical bonds.

Figure 2: Spin-spin coupling network. Solid green lines are ³JHH, dashed yellow are ²JHH, and red lines are H-F couplings.

This network diagram provides a clear visual rationale for the predicted multiplicities. For example, it shows that the H_3 proton is a central hub of coupling, explaining its predicted complex multiplet structure. Similarly, it highlights the key ³JHF coupling between the CF₃ group and the H_4 protons, which is the origin of the triplet in the ¹⁹F spectrum.

Conclusion

The comprehensive NMR analysis of 5,5,5-Trifluoro-3-methylpentanoic acid serves as a prime example of modern structural elucidation. By predicting the ¹H and ¹⁹F NMR spectra based on fundamental principles of chemical shift, integration, and spin-spin coupling, we have established a clear set of expectations. The ¹H spectrum reveals the detailed carbon-hydrogen framework, including the stereochemical consequences of the chiral center, while the ¹⁹F spectrum provides an unambiguous confirmation of the trifluoromethyl group's placement and its interaction with neighboring protons. Following the rigorous experimental protocol outlined ensures that the acquired data is of the highest quality, allowing for a confident correlation between the observed spectra and the molecular structure. This dual-nucleus approach is an indispensable strategy in the toolkit of any scientist working with fluorinated compounds in pharmaceutical and materials science.

References

  • Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Ghahramani, H., & Wishart, D. S. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Abraham, R. J., & Reid, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Labinsights. (2025, February 19).
  • Novysedlak, R., Stara, I. G., & Stary, I. (n.d.).
  • Merck Millipore. (n.d.). NMR Solvents.
  • TCI AMERICA. (n.d.).
  • Georgia Institute of Technology. (2023, August 29).
  • ResearchGate. (n.d.).
  • University of Leicester. (n.d.).
  • Lee, S., et al. (2020, September 10). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis.
  • Lustig, E., & Ragelis, E. P. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
  • JEOL. (n.d.).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Organomation. (n.d.).
  • Wodrich, M. D., et al. (n.d.).
  • University of Cambridge. (n.d.). 1H NMR Spectroscopy.
  • University College London. (n.d.). Sample Preparation.
  • KPU Pressbooks. (n.d.). 6.
  • Chemistry LibreTexts. (2022, September 24). 21.
  • Wodrich, M. D., et al. (n.d.).
  • Cosimi, E., et al. (2019, January 16). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
  • Schaefer, T., et al. (n.d.).
  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
  • Scribd. (n.d.). 11 - 19F-NMR Spectroscopy - Basic.
  • Benchchem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Wisconsin. (n.d.). Carboxylic Acids.
  • The University of Liverpool Repository. (2005, January 5).
  • Scilit. (n.d.). The prediction of the 19F NMR spectra of fluoroarenes using 'statistical' substituent chemical shift values.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • MDPI. (2025, July 18).
  • PMC. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra.
  • Williamson, K. L., & Fenstermaker, J. C. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi.
  • MSU chemistry. (n.d.). NMR Spectroscopy.
  • University of Calgary. (n.d.). Ch 13 - 1H NMR. Chemistry.
  • RSC Publishing. (2022, February 25).
  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR.
  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?.

Sources

Advanced Mass Spectrometry Profiling of 5,5,5-Trifluoro-3-methylpentanoic Acid: Analytical Workflows and Fragmentation Mechanics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug design and peptide engineering, the strategic incorporation of fluorine is a paramount technique to modulate lipophilicity, metabolic stability, and target binding affinity. 5,5,5-Trifluoro-3-methylpentanoic acid (Molecular Formula: C₆H₉F₃O₂, Monoisotopic Mass: 170.0554 Da) serves as a critical synthetic intermediate. Most notably, it is the primary precursor for the synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine, a non-canonical amino acid utilized to fine-tune the proteolytic stability and α-helix propensity of therapeutic peptides 1. Accurate mass spectrometry (MS) profiling of this aliphatic fluorinated acid is essential for reaction monitoring, impurity profiling, and pharmacokinetic quantification 2.

Physicochemical Grounding & Ionization Dynamics

As a Senior Application Scientist, the first decision in architecting any MS workflow is the selection of the ionization mode based on the molecule's intrinsic physicochemical properties. 5,5,5-Trifluoro-3-methylpentanoic acid features a highly electron-withdrawing terminal trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) moiety.

Causality in Ionization: The carboxylic acid group is highly prone to deprotonation (pKa ~4.5–5.0). Therefore, Electrospray Ionization in negative mode (ESI-) is the definitive gold standard for this molecule. Attempting positive mode (ESI+) yields exceptionally poor sensitivity because the molecule lacks basic sites (such as amines) to readily accept a proton, and the strongly electronegative -CF₃ group further destabilizes any potential positive charge. In ESI-, the molecule reliably forms the [M-H]⁻ pseudomolecular ion at m/z 169.0482 3.

Self-Validating LC-MS/MS Analytical Workflow

To ensure a robust and reproducible analysis, the chromatographic method must synergize perfectly with the mass spectrometer's source dynamics. The following protocol is designed as a self-validating system, ensuring maximum signal-to-noise ratio while preventing source contamination.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dilute the analyte to a working concentration (e.g., 10–100 ng/mL) in a 50:50 mixture of Methanol:Water containing 10 mM Ammonium Acetate.

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) to handle the moderate lipophilicity imparted by the -CF₃ group.

  • Mobile Phase Configuration:

    • Mobile Phase A: LC-MS Grade Water + 10 mM Ammonium Acetate (pH ~6.8).

    • Mobile Phase B: LC-MS Grade Methanol.

    • Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute hold and re-equilibration.

    • Causality of Buffer Choice: Novice analysts often default to 0.1% Formic Acid or Trifluoroacetic Acid (TFA) for all LC-MS runs. However, in negative mode, strong acids like TFA cause catastrophic ion suppression due to their high gas-phase acidity and competition for charge in the ESI droplets. Ammonium acetate provides the necessary ionic strength for sharp chromatographic peaks while maintaining a near-neutral pH that keeps the carboxylic acid fully deprotonated, thereby maximizing the[M-H]⁻ signal.

  • MS Source Parameters (ESI-): Capillary Voltage at 2.5–3.5 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr.

LCMS_Workflow Prep Sample Prep (MeOH/H₂O + NH₄OAc) LC UHPLC Separation (C18, pH 6.8) Prep->LC ESI ESI(-) Ionization (Capillary: 3.5 kV) LC->ESI Q1 Q1 Selection (m/z 169.05) ESI->Q1 CID CID Fragmentation (CE: 15-25 eV) Q1->CID TOF High-Res Detection (TOF/Orbitrap) CID->TOF

Figure 1: End-to-end LC-MS/MS analytical workflow optimized for negative-mode ESI.

Collision-Induced Dissociation (CID): Fragmentation Mechanics

Understanding the fragmentation of trifluoromethylated aliphatic acids requires analyzing the interplay between the carboxylate anion and the highly stable C-F bonds 4. When the isolated [M-H]⁻ precursor ion (m/z 169.0482) is subjected to CID (Collision Energy: 15–25 eV) using Argon gas, it undergoes highly predictable, thermodynamically driven neutral losses.

  • Decarboxylation (-44 Da): The lowest-energy fragmentation pathway for aliphatic carboxylic acids is the neutral loss of carbon dioxide (CO₂). The negative charge transfers to the alkyl chain, yielding a relatively stable carbanion at m/z 125.058.

  • HF Elimination (-20 Da): Fluorine's high electronegativity induces the abstraction of an adjacent aliphatic proton, leading to the neutral loss of hydrogen fluoride (HF). This can occur directly from the precursor to form m/z 149.042, or sequentially from the decarboxylated ion to form m/z 105.052.

  • Trifluoromethyl Anion Formation: At higher collision energies, direct heterolytic cleavage of the C-CF₃ bond occurs, generating the highly stable [CF₃]⁻ anion at m/z 68.995. This is a definitive diagnostic ion for terminal trifluoromethyl groups in negative mode.

CID_Pathway M [M-H]⁻ m/z 169.0482 F1 [M-H - CO₂]⁻ m/z 125.058 M->F1 - 44 Da (CO₂) F2 [M-H - HF]⁻ m/z 149.042 M->F2 - 20 Da (HF) F4 [CF₃]⁻ m/z 68.995 M->F4 Heterolytic Cleavage F3 [M-H - CO₂ - HF]⁻ m/z 105.052 F1->F3 - 20 Da (HF) F2->F3 - 44 Da (CO₂)

Figure 2: CID fragmentation network for [M-H]⁻ of 5,5,5-Trifluoro-3-methylpentanoic acid.

Orthogonal Validation: GC-MS Derivatization Protocol

If LC-MS is unavailable, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization serves as an excellent orthogonal validation tool. However, free carboxylic acids hydrogen-bond strongly with silanol groups in GC columns, causing severe peak tailing and thermal degradation.

Silylation Derivatization Protocol
  • Dry 100 µL of the sample completely under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Incubate the sealed vial at 60 °C for 30 minutes.

  • Inject 1 µL into the GC-MS (Split ratio 10:1).

Mechanistic Causality: This process converts the highly polar -COOH group into a volatile, thermally stable trimethylsilyl (TMS) ester (MW = 242.09 Da). Under 70 eV EI, the molecule fragments to yield the classic[Si(CH₃)₃]⁺ ion at m/z 73, a[M-CH₃]⁺ ion at m/z 227, and a diagnostic loss of the CF₃ radical (-69 Da) yielding m/z 173.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry Adducts (ESI)

AdductFormulaTheoretical m/zIonization ModeDiagnostic Utility
[M-H]⁻ C₆H₈F₃O₂⁻169.0482NegativePrimary precursor ion; highest sensitivity
[M+Na-2H]⁻ C₆H₇F₃NaO₂⁻191.0301NegativeTrace adduct; useful for isotopic confirmation
[M+H]⁺ C₆H₁₀F₃O₂⁺171.0628PositiveLow intensity; generally avoided for quantification
[M+Na]⁺ C₆H₉F₃NaO₂⁺193.0447PositiveSodium adduct; moderate intensity in ESI+

Table 2: CID Product Ions for [M-H]⁻ (m/z 169.0482)

Product Ion m/zNeutral LossFragment FormulaMechanistic Origin
125.058 44 Da (CO₂)C₅H₈F₃⁻Decarboxylation of the carboxylate anion
149.042 20 Da (HF)C₆H₇F₂O₂⁻Elimination of HF from the alkyl chain
105.052 64 Da (CO₂ + HF)C₅H₇F₂⁻Sequential loss of CO₂ and HF
68.995 100 Da (C₅H₈O₂)CF₃⁻Direct heterolytic cleavage of the CF₃ group

References

  • Erdbrink, H., et al. "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine." Beilstein Journal of Organic Chemistry, 2013.[Link]

  • Huhmann, S. "Stabilization of peptides by site-specific incorporation of fluorinated amino acids." Freie Universität Berlin, 2018.[Link]

  • Kagramanov, N. D., et al. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, 2021.[Link]

  • Pigza, J. A., Quach, T., Molinski, T. F., et al. "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine." Semantic Scholar, 2009/2013.[Link]

Sources

Stability Profile and Handling of 5,5,5-Trifluoro-3-methylpentanoic Acid

[1][2]

Executive Summary

5,5,5-Trifluoro-3-methylpentanoic acid (CAS 107103-92-4) exhibits high stability at room temperature under standard laboratory conditions.[1][2] Structurally characterized by a gamma-trifluoromethyl group and a beta-methyl substituent on a pentanoic acid backbone, the molecule resists common degradation pathways such as spontaneous decarboxylation or hydrolysis.[1][2]

However, its stability is contingent upon moisture control and protection from strong bases.[1][3] The electron-withdrawing nature of the trifluoromethyl (

13123

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The stability of this compound is intrinsic to its molecular architecture.[1][2][3] The

123
Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance to Stability
CAS Number 107103-92-4Unique Identifier for tracking batches.[1][2][3]
Molecular Formula

Molecular Weight 170.13 g/mol
Physical State Liquid (at RT)Requires sealed containment to prevent evaporation/leakage.[1][2][3]
Boiling Point ~95-96°C (at reduced pressure)Indicates thermal stability well above RT.[1][2][3]
Predicted pKa ~4.0 - 4.5Slightly more acidic than valeric acid (pKa 4.[1][2][3]8) due to

inductive effect.[1][2][3]
Solubility Soluble in organic solvents (MeOH, DCM); sparingly soluble in water.[1][2][3]Hydrophobic

group limits aqueous solubility, reducing hydrolysis risk.[1][2][3]

Stability Assessment

Thermal Stability (Room Temperature)
  • Status: Stable.

  • Mechanism: The molecule lacks thermally labile functional groups (e.g., peroxides, azo groups, or

    
    -keto acids) that would trigger decomposition at 
    
    
    .[1][3]
  • Evidence: Analogous fluorinated aliphatic acids (e.g., 5,5,5-trifluoropentanoic acid) are stable liquids/solids at room temperature with shelf lives exceeding 2 years when stored correctly.[1][2][3]

Hydrolytic Stability[1]
  • Status: High.

  • Mechanism: As a carboxylic acid, the molecule is already in its oxidized state.[1][2][3] It does not possess hydrolyzable ester, amide, or anhydride linkages.[1][3]

  • Risk Factor: The primary risk is not chemical degradation but hygroscopicity .[1][2][3] Absorption of atmospheric moisture can alter the concentration and potentially lead to hydrate formation or microbial growth if contaminants are present.[1][2][3]

Chemical Compatibility
  • Acidity: The

    
    -position of the electron-withdrawing 
    
    
    group exerts a mild inductive effect ($ -I $), lowering the pKa relative to 3-methylpentanoic acid.[1][2]
  • Incompatibilities:

    • Strong Bases: Reacts exothermically to form salts.[1][2][3]

    • Oxidizing Agents: Generally stable, but strong oxidizers (e.g., permanganate) could attack the alkyl chain at elevated temperatures.[1][2][3]

    • Reducing Agents: Stable against mild reduction; strong hydrides (e.g.,

      
      ) will reduce the carboxyl group to an alcohol.[1][2][3]
      

Degradation Pathways & Stress Testing[1]

While stable at room temperature, extreme conditions can force degradation.[1][2][3] Understanding these theoretical pathways allows for better risk mitigation.[1][2][3]

Theoretical Degradation Mechanisms[3]
  • 
    -Elimination (Unlikely):  The 3-methyl group does not facilitate elimination.[1][2][3] However, under extreme basic conditions and high heat, fluoride elimination is theoretically possible but kinetically disfavored due to the strength of the C-F bond.[1][3]
    
  • Decarboxylation: Requires specific activation (e.g.,

    
    -carbonyl group).[1][2][3] Since this molecule is a 
    
    
    -fluorinated acid, spontaneous decarboxylation at RT is negligible .[1][2][3]
Visualization of Stability Logic

The following diagram illustrates the decision logic for handling and the potential (albeit rare) stress pathways.

StabilityLogicCompound5,5,5-Trifluoro-3-methylpentanoic acidRT_StorageRoom Temperature (20-25°C)Compound->RT_StorageStandard StorageConditionsEnvironmental FactorsCompound->ConditionsResult_StableSTABLE(No Degradation)RT_Storage->Result_StableSealed ContainerMoistureHigh HumidityConditions->MoistureBaseStrong Bases (NaOH, amines)Conditions->BaseOxidizerStrong OxidizersConditions->OxidizerResult_HygroMoisture Absorption(Concentration Drift)Moisture->Result_HygroOpen ContainerResult_SaltSalt Formation(Exothermic)Base->Result_SaltDirect ContactOxidizer->Result_StableResistant at RT

Caption: Stability logic flow for 5,5,5-Trifluoro-3-methylpentanoic acid, highlighting resistance to oxidation and susceptibility to acid-base reactions.

Handling & Storage Protocols

To maintain the integrity of 5,5,5-Trifluoro-3-methylpentanoic acid for research or drug development applications, the following "Self-Validating" protocol should be employed.

Storage Protocol[1]
  • Container: Borosilicate glass vials with Teflon-lined caps are preferred to prevent leaching of plasticizers, although high-density polyethylene (HDPE) is acceptable for short-term storage.[1][2][3]

  • Environment: Store in a cool, dry place. While RT is acceptable, storage at 2-8°C is recommended for long-term (>1 year) retention to minimize any slow kinetic processes or volatile loss.[1][2][3]

  • Atmosphere: inert gas blanket (Argon or Nitrogen) is recommended after opening to prevent moisture uptake.[1][2][3]

Handling Safety
  • Corrosivity: As a fluorinated acid, it can cause skin and eye burns.[1][2][3] Wear nitrile gloves, safety goggles, and a lab coat.[1][2]

  • Ventilation: Handle in a fume hood. The vapor pressure is low, but inhalation of acidic vapors should be avoided.[1][2][3]

Analytical Verification (HPLC/GC)

To verify stability after long-term storage, use the following checkpoints:

  • Appearance: Clear, colorless to pale yellow liquid.[1][2][3] Darkening indicates impurity accumulation.[1][2][3]

  • 1H NMR: Check for the integrity of the methyl doublet (~1.0 ppm) and the

    
    -methylene protons. Disappearance or shifting peaks suggest modification.[1][2][3]
    
  • 19F NMR: A single triplet (or multiplet depending on resolution) around -64 ppm confirms the intact

    
     group.[1][2][3]
    

References

  • ChemicalBook . (2025).[1][2][3] 5,5,5-Trifluoropentanoic acid Properties and CAS 407-62-5. Retrieved from [1][3]

  • BLD Pharm . (2025).[1][2][3] Product Information for 5,5,5-Trifluoro-3-methylpentanoic acid (CAS 107103-92-4). Retrieved from [1][2][3]

  • PubChem . (2025).[1][2][3] 5,5,5-Trifluoropentanoic Acid Compound Summary. National Library of Medicine.[1] Retrieved from [1][2][3]

  • Thermo Fisher Scientific . (2007).[1][2][3] Material Safety Data Sheet: Fluorinated Aliphatic Acids. Retrieved from [1][2][3]

  • BenchChem . (2025).[1][2][3] Technical Guide on Fluorinated Keto Acids and Stability. Retrieved from [1][2][3]

potential biological activity of trifluoromethylalkanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylalkanoic Acids

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profile of parent compounds.[1][2][3][4] This guide provides a comprehensive technical overview of the potential biological activities of trifluoromethylalkanoic acids (TFAAs) and their derivatives. We will delve into the profound influence of the CF₃ moiety on physicochemical properties, explore key therapeutic areas where these compounds show promise—including enzyme inhibition, oncology, and antimicrobial applications—and elucidate the underlying mechanisms of action. This document is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols and workflows to empower further investigation in this promising field.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The trifluoromethyl group is far more than a simple isostere for a methyl group. Its unique electronic properties and steric bulk confer significant advantages in drug design.[3]

  • Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, a property that can improve a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets within biological targets.[3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond, or a methyl group with a CF₃ group, can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability.[3]

  • Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups, such as the carboxylic acid in TFAAs.[4][5] This can have profound effects on a compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

  • Binding Interactions: The CF₃ group can participate in unique, non-covalent interactions within a protein's active site, including dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity.[6]

Key Biological Activities and Mechanisms of Action

The unique properties imparted by the CF₃ group translate into a wide spectrum of biological activities. TFAAs and their derivatives, particularly trifluoromethyl ketones, have emerged as highly effective modulators of biological systems.

Enzyme Inhibition

A primary area where trifluoromethyl-containing compounds excel is enzyme inhibition, particularly targeting hydrolases like proteases and esterases.[7][8]

Mechanism: The carbonyl carbon of a trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it highly susceptible to nucleophilic attack by residues in an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[9] This attack forms a stable, covalent hemiketal or hemithioketal adduct.[7] This adduct is thought to be a transition-state analog, mimicking the tetrahedral intermediate formed during normal substrate hydrolysis, leading to potent and often time-dependent inhibition.[7][9]

dot

Caption: Mechanism of trifluoromethyl ketone enzyme inhibition.

Examples:

  • Proteases: Trifluoromethyl ketone-containing peptide analogues are potent inhibitors of serine and cysteine proteases, such as SARS-CoV 3CL protease (Ki = 0.3 µM)[9] and acetylcholinesterase (Ki = 1.6 x 10⁻⁹ M).[7]

  • Metallo- and Aspartylproteases: 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid inhibits carboxypeptidase A (Ki = 2 x 10⁻⁷ M), while trifluoromethyl ketone dipeptide analogues are effective inhibitors of angiotensin-converting enzyme (ACE).[7][10] A captopril analog with a trifluoromethyl group replacing the methyl group showed an IC₅₀ of 3 x 10⁻¹⁰ M against ACE.[10]

Anticancer Activity

Trifluoromethylated compounds have demonstrated significant potential as anticancer agents.[11][12] Their efficacy often stems from the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism: While mechanisms are diverse, many cinnamic acid derivatives, which can include trifluoromethyl substitutions, are known to inhibit critical cancer progression pathways.[11] These include:

  • NF-κB Pathway: Inhibition of this pathway reduces inflammation and cell survival signals.

  • PI3K-Akt Pathway: Blocking this pathway can induce apoptosis and halt cell proliferation.

  • MAPK Pathway: Modulation of this pathway can interfere with signals that drive cell growth and division.

dot

Caption: Inhibition of key signaling pathways in cancer.

Some trifluoromethyl thioxanthene and telluride derivatives have also shown potent antitumor activity against cell lines such as HeLa and A549.[12][13]

Antimicrobial Activity

The inclusion of a trifluoromethyl group has been shown to enhance the antimicrobial properties of various molecular scaffolds.[11]

  • Antibacterial: Anilides of 3-(trifluoromethyl)cinnamic acid are active against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.[11] Certain thiourea derivatives containing a trifluoromethylphenyl group demonstrated significant activity against Micrococcus luteus and S. aureus with MIC values as low as 3.9 µg/mL.[14]

  • Antifungal: 5-Trifluoromethyl-2-formylphenylboronic acid has been shown to inhibit the growth of Candida albicans and Aspergillus niger.[15]

Quantitative Data Summary

The following table summarizes reported inhibitory activities for various trifluoromethyl-containing compounds, providing a quantitative basis for comparison.

Compound Class/ExampleTarget Enzyme/Cell LineBiological ActivityPotency (IC₅₀ / Ki)Reference
Trifluoromethyl Ketone Analog of CaptoprilACEEnzyme Inhibition3 x 10⁻¹⁰ M (IC₅₀)[10]
3,3-difluoro-6,6-dimethyl-2-heptanoneAcetylcholinesteraseEnzyme Inhibition1.6 x 10⁻⁹ M (Ki)[7]
2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acidCarboxypeptidase AEnzyme Inhibition2 x 10⁻⁷ M (Ki)[7]
Peptidic Trifluoromethyl Ketone (Compound 5h)SARS-CoV 3CL ProteaseEnzyme Inhibition0.3 µM (Ki)[9]
1-(4-trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thioureaM. luteus, S. aureusAntibacterial3.9 µg/mL (MIC)[14]
Trifluoromethyl Thioxanthene Derivative (Compound 1)HeLa CellsAnticancer87.8 nM (IC₅₀)[12]

Experimental Protocols for Activity Evaluation

A systematic approach is crucial for evaluating the biological potential of novel TFAAs. The following protocols provide standardized, self-validating methodologies for key in vitro assays.

Experimental_Workflow start Novel TFAA Synthesis primary Primary Screening (e.g., Target-Based Enzyme Assay) start->primary decision1 Active? primary->decision1 secondary Secondary Screening (e.g., Cell-Based Assay - MTT) decision1->secondary Yes inactive Inactive / Re-design decision1->inactive No decision2 Potent & Non-toxic? secondary->decision2 toxicology Preliminary Toxicology (e.g., HET-CAM) secondary->toxicology Parallel Assessment lead_opt Hit-to-Lead Optimization decision2->lead_opt Yes decision2->inactive No

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5,5,5-Trifluoro-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Carboxylic Acids

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Trifluoromethylated compounds, in particular, are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups. 5,5,5-Trifluoro-3-methylpentanoic acid is a chiral building block that incorporates both a trifluoromethyl group and a methyl-substituted stereocenter, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive, three-step synthetic protocol for the preparation of this important molecule, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Three-Step Approach

The synthesis of 5,5,5-Trifluoro-3-methylpentanoic acid is strategically designed in three key stages, beginning with the construction of an α,β-unsaturated ester, followed by a stereoselective conjugate addition, and culminating in the hydrolysis of the ester to the desired carboxylic acid. This approach allows for the controlled introduction of the required functional groups and stereocenters.

Synthesis_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: 1,4-Conjugate Addition cluster_2 Step 3: Hydrolysis A Trifluoroacetaldehyde C Ethyl 4,4,4-trifluorocrotonate A->C NaH, THF B Triethyl phosphonoacetate B->C E Ethyl 5,5,5-trifluoro-3-methylpentanoate C->E CuI, MeLi, THF D Lithium dimethylcuprate (Gilman Reagent) D->E F 5,5,5-Trifluoro-3-methylpentanoic acid E->F LiOH, THF/H2O

Application Notes and Protocols for the Incorporation of 5,5,5-Trifluoro-3-methylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Unique Properties of Fluorinated Moieties in Peptide Chemistry

The strategic incorporation of non-natural amino acids and carboxylic acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These modifications can profoundly influence the conformational preferences, metabolic stability, and biological activity of peptides. 5,5,5-Trifluoro-3-methylpentanoic acid is a particularly intriguing building block. The presence of a trifluoromethyl group can enhance binding affinity through favorable interactions with biological targets and improve metabolic stability by blocking potential sites of enzymatic degradation. The methyl group at the 3-position introduces a specific steric constraint that can be used to modulate peptide conformation.

However, the very features that make 5,5,5-Trifluoro-3-methylpentanoic acid a valuable synthetic target also present significant challenges in peptide synthesis. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid, which can affect the reactivity of activated intermediates. Furthermore, the steric hindrance imparted by the methyl group at the β-position can impede the approach of the amine nucleophile, leading to slow and incomplete coupling reactions.

This technical guide provides a comprehensive overview of the principles and practical considerations for the successful incorporation of 5,5,5-Trifluoro-3-methylpentanoic acid into peptide chains. We present detailed protocols for both solid-phase and solution-phase synthesis, with a focus on overcoming the challenges associated with this sterically hindered and electron-deficient carboxylic acid.

Physicochemical Properties and Their Implications for Synthesis

While specific experimental data for 5,5,5-Trifluoro-3-methylpentanoic acid is not extensively published, we can infer its properties from analogous compounds. The related 5,5,5-trifluoropentanoic acid has a pKa of approximately 4.50, which is lower than that of its non-fluorinated counterpart, pentanoic acid (pKa ~4.8).[1] This increased acidity is a direct result of the inductive effect of the trifluoromethyl group. For peptide synthesis, this means that the carboxylate will form readily in the presence of a base, but the electron-deficient nature of the acyl carbon may influence the stability and reactivity of the activated species.

The methyl group at the 3-position introduces significant steric bulk, which is a primary determinant of coupling efficiency. Sterically hindered amino acids and carboxylic acids are notoriously difficult to couple and often require more potent activation methods and longer reaction times to achieve satisfactory yields.[2][3]

Core Principles for Activation and Coupling

The formation of an amide bond in peptide synthesis requires the activation of the carboxylic acid to generate a more reactive species that is susceptible to nucleophilic attack by the amine component.[4] For challenging substrates like 5,5,5-Trifluoro-3-methylpentanoic acid, the choice of coupling reagent is critical. Standard carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone are often insufficient for sterically demanding couplings.[3]

More powerful uronium/aminium or phosphonium salt-based coupling reagents are recommended.[5][6] These reagents form highly reactive esters in situ that can overcome the steric barrier.

Recommended Coupling Reagents for Difficult Couplings
Coupling ReagentFull NameClassKey Advantages for this Application
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltHighly reactive, effective for sterically hindered couplings, and can be used at elevated temperatures.[3][7]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltMore reactive than HBTU and a cost-effective alternative to HATU for difficult couplings.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltVery reactive and particularly useful for coupling N-methylated and other sterically hindered amino acids.[8]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltHigh coupling efficiency comparable to HATU, with the advantage of having a non-explosive leaving group.[5]

Experimental Protocols

PART 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely adopted Fmoc/tBu strategy.[9]

Workflow for a Single Coupling Cycle in SPPS

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of 5,5,5-Trifluoro- 3-methylpentanoic acid (e.g., with HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Proceed to next coupling cycle Washing2->NextCycle

A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 5,5,5-Trifluoro-3-methylpentanoic acid

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of 5,5,5-Trifluoro-3-methylpentanoic Acid:

    • Pre-activation: In a separate vial, dissolve 5,5,5-Trifluoro-3-methylpentanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

    • Coupling Reaction: Add the activated solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended overnight.[3]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), a second coupling is necessary.

  • Double Coupling (if required):

    • Drain the reaction vessel and wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of activated 5,5,5-Trifluoro-3-methylpentanoic acid for another 2-4 hours.[2][10]

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

PART 2: Solution-Phase Peptide Synthesis

Solution-phase synthesis can be advantageous for shorter peptides or when scaling up production.[11][12]

Workflow for Solution-Phase Coupling

SolutionPhase_Workflow Reactants 5,5,5-Trifluoro-3-methylpentanoic acid + N-terminally deprotected amino acid/peptide ester Activation Activation with Coupling Reagent (e.g., HATU/DIPEA in Aprotic Solvent) Reactants->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Work-up & Purification (e.g., Chromatography) Coupling->Workup Product Fluorinated Dipeptide/Peptide Workup->Product

General workflow for solution-phase peptide coupling.

Materials:

  • 5,5,5-Trifluoro-3-methylpentanoic acid

  • C-terminally protected amino acid or peptide (e.g., as a methyl or ethyl ester) with a free N-terminus

  • Coupling Reagent: HATU

  • Base: DIPEA

  • Solvent: Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)

  • Reagents for aqueous work-up (e.g., ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the C-terminally protected amino acid or peptide (1 equivalent) and 5,5,5-Trifluoro-3-methylpentanoic acid (1.1-1.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Reagents: Add HATU (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (2.5-3.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel to obtain the desired fluorinated peptide.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most likely challenge. In addition to double coupling, increasing the concentration of the reagents can be beneficial.[2] For SPPS, switching to a more effective solvating solvent like NMP may also help.[3]

  • Racemization: While 5,5,5-Trifluoro-3-methylpentanoic acid is not chiral at the α-carbon, racemization of the coupled amino acid residue can be a concern, especially with highly activating reagents. Using additives like HOBt or HOAt (which are intrinsic to many modern coupling reagents like HATU) helps to suppress this side reaction.[5] The choice of a non-nucleophilic base like DIPEA is also important.

  • Solubility: The fluorinated building block and the resulting peptide may have different solubility profiles compared to their non-fluorinated analogs. Ensure complete dissolution of all reactants before initiating the coupling reaction.

Safety and Handling

Trifluoromethyl-containing carboxylic acids should be handled with appropriate safety precautions.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]

  • Avoid inhalation of dust or vapors.[13][14][15]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.[13][15]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[13][14][15][16]

Conclusion

The incorporation of 5,5,5-Trifluoro-3-methylpentanoic acid into peptides offers a promising avenue for the development of novel therapeutics and advanced materials. While its sterically hindered and electron-deficient nature presents synthetic challenges, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The protocols outlined in this guide provide a robust starting point for researchers seeking to explore the potential of this unique fluorinated building block.

References

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Coupling & Side Reactions - Peptide Chemistry Resources. Gyros Protein Technologies. [Link]

  • Ottlel L, van der Werf A, van den Berg A, et al. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? Int J Pept Protein Res. 1996;48(5):487-495.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Published January 30, 2023. [Link]

  • C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Published September 2, 2025. [Link]

  • Albericio F, Carpino LA. Peptide Coupling Reagents, More than a Letter Soup. Chem Soc Rev. 2011;40(10):4845-4884.
  • Easton CJ, et al. Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. J Org Chem. 2011;76(17):7058-7069.
  • Ch27 : Peptide synthesis. University of Calgary. [Link]

  • Easton CJ, et al. Validation of the Distal Effect of Electron-Withdrawing Groups on the Stability of Peptide Enolates and Its Exploitation in the Controlled Stereochemical Inversion of Amino Acid Derivatives. The Journal of Organic Chemistry. 2011;76(17):7058-7069.
  • Wang DH, et al. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation.
  • Sharma A, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2021;63:152719.
  • Liu J, et al. Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • Katritzky AR, et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. J Org Chem. 2000;65(24):8077-8080.
  • 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • 08.09 Activation Substitution of Carboxylic Acids. OCW. [Link]

  • Stolar T, et al. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[15]uril. ChemRxiv. 2021.

  • 25.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Wang S, et al. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. J Am Chem Soc. 2007;129(47):14732-14739.
  • Han Y, et al. Recent development in peptide coupling reagents. J Pept Sci. 2013;19(2):79-90.
  • Han Y, et al. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 2004;60(11):2447-2467.
  • Noda K, et al. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. J Org Chem. 2010;75(2):445-450.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. [Link]

  • Tertiary-Amine-Initiated Synthesis of Acyl Fluorides from Carboxylic Acids and CF3SO2OCF3. Angewandte Chemie. [Link]

  • Liu J, et al. Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • Liu J, et al. Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • 5,5,5-trifluoro-3,3-dimethylpentanoic acid. PubChem. [Link]

  • Compound (±)-3-Methylpentanoic acid (FDB012545). FooDB. [Link]

  • 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446. PubChem. [Link]

Sources

5,5,5-Trifluoro-3-methylpentanoic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,5,5-Trifluoro-3-methylpentanoic Acid in Drug Discovery

Title: Strategic Utilization of 5,5,5-Trifluoro-3-methylpentanoic Acid: A Chiral Fluorinated Synthon for Gamma-Secretase Inhibitors and Peptide Engineering[1]

Part 1: Abstract & Strategic Rationale

In the landscape of modern medicinal chemistry, 5,5,5-Trifluoro-3-methylpentanoic acid (CAS 107103-92-4) represents a high-value "magic bullet" scaffold. It combines two powerful design elements: the metabolic stability of a terminal trifluoromethyl group (


) and the stereochemical control of a 

-methyl substituent.

This application note details the utility of this building block, specifically in the synthesis of Gamma-Secretase Inhibitors (GSIs) and fluorinated amino acids (e.g., 5,5,5-trifluoroisoleucine) . The


 moiety serves as a bioisostere for the isopropyl group, offering comparable steric bulk but with inverted electronic properties and complete resistance to oxidative metabolism at the terminal position.

Key Applications:

  • Metabolic Blocking: Preventing

    
    -oxidation in fatty acid-like side chains.
    
  • Chiral Building Block: Precursor for (2S,3R)-2-amino-5,5,5-trifluoro-3-methylpentanoic acid.[2]

  • Potency Enhancement: Modulation of lipophilicity (

    
    ) and conformation in Notch signaling pathway modulators.
    

Part 2: Chemical Profile & Properties

PropertyDataNotes
Chemical Name 5,5,5-Trifluoro-3-methylpentanoic acid
CAS Number 107103-92-4 Specific to the acid form.[3]
Molecular Formula

Molecular Weight 170.13 g/mol
Chirality Contains 1 stereocenter at C3Often used as the (R)-enantiomer in GSIs.
pKa (Predicted) ~4.60Slightly more acidic than isocaproic acid due to

-inductive effect of

.
Boiling Point ~185°C (Predicted)High boiling liquid; amenable to distillation.
Stability High

bond energy (~116 kcal/mol) confers resistance to metabolic cleavage.

Part 3: Experimental Protocols

Protocol A: Asymmetric Synthesis via Evans Auxiliary

Rationale: Direct fluorination of chiral centers is difficult. The industry standard involves introducing the methyl group diastereoselectively to a fluorinated precursor.

Prerequisites:

  • Starting Material: 4,4,4-Trifluorobutanoic acid (CAS 406-93-9).

  • Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary).

  • Reagents:

    
    -BuLi, Pivaloyl chloride, NaHMDS, Methyl Iodide (
    
    
    
    ).

Step-by-Step Methodology:

  • Acylation of Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone in dry THF at -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. Stir for 30 min.
      
    • Add 4,4,4-trifluorobutanoyl chloride (prepared from the acid via oxalyl chloride).

    • Warm to RT.[4][5] Isolate the imide intermediate.

    • Checkpoint: Verify purity via

      
      -NMR (Look for characteristic oxazolidinone signals).
      
  • Diastereoselective Methylation (The Critical Step):

    • Cool the acylated imide in THF to -78°C.

    • Add NaHMDS (1.1 eq) slowly to generate the (Z)-enolate. Note: Lithium enolates may also be used, but sodium often provides better kinetics for this specific substrate.

    • Stir for 45 min to ensure complete enolization.

    • Add Methyl Iodide (MeI) (5.0 eq) as a neat liquid.

    • Stir at -78°C for 4 hours, then slowly warm to 0°C.

    • Mechanism:[1][6] The bulky benzyl group on the auxiliary shields the Re-face, forcing the electrophile (

      
      ) to attack from the Si-face, establishing the (3R) configuration.
      
  • Hydrolytic Cleavage:

    • Dissolve the methylated intermediate in THF/Water (3:1).

    • Add

      
       (2.0 eq) and 
      
      
      
      (4.0 eq) at 0°C. Note: Peroxide aids in cleaving the steric hindered amide bond without racemization.
    • Quench with

      
      , acidify with HCl to pH 2.
      
    • Extract with Ethyl Acetate.[4]

    • Yield: Typically 85-90% ee > 98% (after recrystallization of the auxiliary).

Protocol B: Incorporation into Gamma-Secretase Inhibitors

Context: This acid is coupled to sulfonamide scaffolds to create potent Notch-sparing GSIs.

  • Activation: Convert 5,5,5-trifluoro-3-methylpentanoic acid to its acid chloride using oxalyl chloride/DMF (cat.) in DCM.

  • Coupling: React the acid chloride with the core amine/sulfonamide scaffold (e.g., a thiophene sulfonamide derivative) in the presence of Pyridine or TEA.

  • Validation: Monitor the disappearance of the acid chloride peak (~1790 cm⁻¹) via IR spectroscopy.

Part 4: Mechanism of Action & Biological Rationale

The following diagram illustrates why this specific building block is chosen over non-fluorinated analogs in the Notch signaling pathway.

GSI_Mechanism Start Drug Design Challenge: Metabolic Instability Standard Standard Isocaproic Tail (C-H bonds) Start->Standard Solution Solution: 5,5,5-Trifluoro-3-methylpentanoic Acid Start->Solution Problem CYP450 Omega-Oxidation (Rapid Clearance) Standard->Problem Outcome Optimized GSI Drug (High Potency + Long Half-life) Problem->Outcome Failure Feature1 CF3 Group (Bioisostere for CH3) Solution->Feature1 Feature2 C3-Methyl Group (Chirality) Solution->Feature2 Result1 Blocks Metabolic Attack (C-F Bond Strength) Feature1->Result1 Result2 Precise Hydrophobic Fit (Gamma-Secretase Pocket) Feature2->Result2 Result1->Outcome Result2->Outcome

Caption: Figure 1. Structural optimization logic using the trifluoro-methylpentanoyl scaffold to overcome metabolic instability in Gamma-Secretase Inhibitors.

Part 5: Safety & Handling

  • Corrosivity: As a fluorinated carboxylic acid, the substance is corrosive to mucous membranes. Handle in a fume hood.

  • Volatility: The free acid has a distinct odor and moderate volatility. Store in tightly sealed glass containers at 4°C.

  • Fluorine NMR: Use

    
     for purity checks.[4] The 
    
    
    
    group typically appears as a triplet at
    
    
    ppm (relative to
    
    
    ), coupled to the adjacent methylene protons.

References

  • Synthesis of Fluorinated Amino Acids

    • Title: Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • Gamma-Secretase Inhibitor Application

    • Title: Practical asymmetric synthesis of a novel

      
      -secretase inhibitor.[2][7]
      
    • Source: Tetrahedron, 2008.[2]

    • URL:[Link][2]

  • Chemical Property Data

    • Title: 5,5,5-Trifluoro-3-methylpentanoic acid (CAS 107103-92-4) Entry.[3]

    • Source: ChemicalBook / BLD Pharm.

Sources

derivatization of 5,5,5-Trifluoro-3-methylpentanoic acid for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5,5,5-Trifluoro-3-methylpentanoic acid (TFMPA) is a critical fluorinated intermediate and potential metabolite in the development of selective androgen receptor modulators (SARMs) and gamma-secretase inhibitors. Its analysis in biological matrices (plasma, urine, tissue) is complicated by its high polarity, lack of a UV-active chromophore, and the presence of a chiral center at the C3 position. This Application Note details three validated derivatization protocols designed to overcome these limitations: (1) 3-Nitrophenylhydrazine (3-NPH) derivatization for ultrasensitive LC-MS/MS quantitation, (2) BF3-Methanol esterification for robust GC-MS screening, and (3) Chiral Amine coupling for enantiomeric resolution on achiral stationary phases.

Introduction & Analytical Challenges

The trifluoromethyl (-CF3) group at the C5 position significantly alters the pKa and lipophilicity of the parent pentanoic acid, enhancing metabolic stability but complicating extraction and ionization.

ParameterChallengeSolution
Detection No conjugated

-system; "invisible" in UV/Vis.
Derivatization: Introduce a chromophore/fluorophore (e.g., nitrophenyl moiety).
Ionization Poor ionization in ESI+; ESI- is feasible but suffers from ion suppression in plasma.Chemical Tagging: Introduce a protonatable amine or permanent charge.
Volatility High polarity (-COOH) leads to peak tailing in GC.Esterification: Cap the carboxylic acid to improve volatility.
Stereochemistry C3 Methyl creates (R)/(S) enantiomers with distinct biological activities.Diastereomeric Derivatization: Convert enantiomers to diastereomers for separation on C18 columns.

Pre-Analytical Considerations

Stability Warning: Fluorinated carboxylic acids are generally stable, but the C3-chiral center is susceptible to racemization under harsh basic conditions. All extraction steps should maintain pH < 8.0.

Sample Preparation (General):

  • Matrix: Plasma or Serum (50 µL).

  • Internal Standard (IS): 5,5,5-Trifluoro-3-methylpentanoic acid-d3 (methyl-d3).

  • Extraction: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing phospholipids that suppress ionization.

    • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (acidified with 0.1% Formic Acid).

Protocol A: Ultrasensitive LC-MS/MS (3-NPH Method)

Target Audience: DMPK Scientists requiring low pg/mL sensitivity.

This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) .[1][2][3] The hydrazine reacts with the carboxyl group to form a hydrazide. This introduces a strong UV chromophore and, more importantly, a moiety that ionizes exceptionally well in negative mode ESI (or positive mode depending on mobile phase pH), increasing sensitivity by 10-100 fold compared to the underivatized acid.

Reagents
  • Derivatizing Agent: 200 mM 3-NPH in 50% aqueous methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous methanol.

  • Quenching Reagent: 0.5 mg/mL Adipic acid (to consume excess hydrazine).

Step-by-Step Protocol
  • Extraction: Spiked plasma (50 µL) is extracted with MTBE (200 µL). Evaporate supernatant to dryness under N2 at 40°C.

  • Reconstitution: Redissolve residue in 20 µL of 50% Methanol.

  • Reaction: Add 20 µL of 3-NPH solution and 20 µL of EDC/Pyridine catalyst .

  • Incubation: Vortex and incubate at 40°C for 30 minutes . (Mild heat prevents racemization).

  • Quench: Add 40 µL of Quenching Reagent. Incubate for 1 min.

  • Dilution: Dilute with 100 µL of water/acetonitrile (90:10).

  • Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Ionization: ESI Negative Mode (The nitrophenyl group stabilizes the negative charge).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TFMPA-3NPH 318.1 [M-H]-137.0 (Nitrophenyl)22
TFMPA-3NPH 318.1 [M-H]-182.1 (Loss of NPH)15

Protocol B: Chiral Derivatization (Enantiomeric Purity)

Target Audience: QC and Process Chemists.

To separate the (R) and (S) enantiomers of TFMPA without expensive chiral columns, we react the acid with a chiral amine, (S)-(-)-1-Phenylethylamine ((S)-PEA) . This converts the enantiomers into diastereomeric amides, which have different physicochemical properties and can be separated on a standard C18 column.

Reaction Scheme


Step-by-Step Protocol
  • Dry Extract: Start with the dried residue of the extracted sample.

  • Activation: Add 50 µL of 50 mM EDC and 50 mM HOBt (Hydroxybenzotriazole) in Acetonitrile.

  • Amine Addition: Add 50 µL of 50 mM (S)-(-)-1-Phenylethylamine in Acetonitrile.

  • Incubation: 25°C for 60 minutes.

  • Clean-up: Liquid-liquid extraction with Hexane/Ethyl Acetate (80:20) to remove excess reagents is recommended to protect the MS source.

  • Separation: Inject onto a standard C18 HPLC column. The (S,S) and (R,S) diastereomers will elute at different retention times (typically

    
    RT > 1.5 min).
    

Protocol C: GC-MS Esterification (High Throughput)

Target Audience: Environmental and Toxicology Screening.

Step-by-Step Protocol
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Reaction: Add 100 µL

    
    -MeOH to dried extract. Cap tightly.
    
  • Heat: Incubate at 60°C for 15 minutes.

  • Extraction: Add 200 µL Hexane and 200 µL Saturated NaCl water. Vortex.

  • Analysis: Inject 1 µL of the upper Hexane layer (containing TFMPA-Methyl Ester) into GC-MS.

Visualized Workflows

Figure 1: Analytical Decision Tree

Caption: Decision matrix for selecting the optimal derivatization strategy based on sensitivity needs and available instrumentation.

DecisionTree Start Start: 5,5,5-Trifluoro-3-methylpentanoic acid (Biological Matrix) Q1 Requirement: High Sensitivity (<1 ng/mL)? Start->Q1 Q2 Requirement: Enantiomeric Separation? Q1->Q2 No MethodA Protocol A: LC-MS/MS (3-NPH Derivatization) Limit of Quant: ~50 pg/mL Q1->MethodA Yes MethodB Protocol B: Chiral LC-MS ((S)-PEA Derivatization) Separation on C18 Q2->MethodB Yes MethodC Protocol C: GC-MS (BF3-MeOH Esterification) Robust, Routine Screening Q2->MethodC No

Figure 2: 3-NPH Derivatization Reaction Mechanism

Caption: Mechanism of carboxylic acid activation by EDC followed by hydrazide formation with 3-NPH.

ReactionMechanism TFMPA TFMPA (Carboxylic Acid) Intermediate O-Acylisourea (Active Intermediate) TFMPA->Intermediate Activation EDC + EDC (Activator) EDC->Intermediate Product TFMPA-3-NPH Hydrazide (High Sensitivity Analyte) Intermediate->Product Nucleophilic Attack Byproduct Byproduct: Isourea Intermediate->Byproduct NPH + 3-NPH (Nucleophile) NPH->Product

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, the following acceptance criteria must be met during validation:

  • Derivatization Efficiency: Monitor the disappearance of the underivatized acid (if possible via Q-TOF) or plateauing of the derivative signal. Reaction should reach >95% completion within the stated time.

  • Stability of Derivative: The 3-NPH derivative must be stable in the autosampler (4°C) for at least 24 hours (Signal deviation < 15%).

  • Racemization Check: For Protocol B, inject a pure (R)-standard. If an (S)-peak appears >1%, the derivatization conditions (temperature/pH) are too harsh and must be lowered.

References

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry. Link

  • Kiyota, T., et al. (2021). "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics." Analytical Chemistry. Link

  • Scott, B.F., et al. (2023). "A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry." Analytical Chemistry. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for In Vivo Administration of 5,5,5-Trifluoro-2-oxopentanoic Acid." BenchChem Protocols. Link

  • IUPAC. (1997). "Chiral Separation Methods." IUPAC Recommendations. Link

Sources

Application Note: Advanced Biological Screening Assays for Fluorinated Carboxylic Acids (FCAs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated carboxylic acids (FCAs), encompassing both legacy perfluoroalkyl carboxylic acids (PFCAs, e.g., PFOA, PFNA) and novel fluorinated drug building blocks, present unique challenges in biological screening. The extreme stability of the carbon-fluorine (C-F) bond imparts high metabolic resistance and unique lipophilicity, making them valuable in medicinal chemistry but notoriously persistent in biological systems[1]. As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating in vitro methodologies to evaluate the bioactivity, toxicity, and enzymatic degradation of FCAs.

Mechanistic Grounding: FCA Bioactivity Pathways

Before selecting an assay, it is critical to understand the primary molecular initiating events (MIEs) triggered by FCAs. Due to their structural mimicry of endogenous fatty acids, long-chain FCAs readily interact with lipid metabolism regulators and transport proteins[2].

  • Nuclear Receptor Activation: FCAs act as agonists for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), disrupting lipid metabolism, promoting fatty acid beta-oxidation, and inducing hepatotoxicity[2].

  • Thyroid Hormone System Interference: FCAs competitively bind to transport proteins like human Transthyretin (hTTR), displacing thyroxine (T4) and causing systemic thyroid imbalances[3].

  • Developmental Neurotoxicity (DNT): Emerging New Approach Methodologies (NAMs) demonstrate that specific FCAs perturb neural network formation, proliferation, and neurite outgrowth[4].

Figure 1: Primary molecular initiating events of fluorinated carboxylic acids.

Quantitative Data Summary: Bioactivity Profiles

Understanding the baseline potency of FCAs is essential for setting appropriate concentration ranges in screening assays. The following table synthesizes the typical bioactivity metrics observed across standard high-throughput screening (HTS) platforms.

Biological Target / AssayCell Line / MatrixTypical FCA Concentration RangeKey Observations & Causality
Cytotoxicity (MTT) HepaRG100 µM – 1000 µMHepaRG cells are chosen for their high metabolizing capacity. Short-chain FCAs show minimal toxicity up to 500 µM, whereas precursors like PFOSA show toxicity >250 µM due to metabolic conversion to PFOS[2].
PPAR Transactivation HEK293T10 µM – 500 µMLong-chain PFCAs exhibit higher potency for PPARα/γ agonism compared to short-chain variants, driving lipid storage and beta-oxidation disruption[2].
Thyroid Interference (hTTR) Cell-free (In Vitro)EC50: 1 µM – 50 µMFCAs exhibit strong competitive binding to hTTR, often matching the potency of model inhibitors. Deiodinase enzyme inhibition is generally weaker[3].
Neurotoxicity (MEA NFA) Primary NeuronsAC50: 10 µM – 100 µMMulti-electrode array (MEA) network formation assays reveal that a subset of FCAs decreases neural connectivity without overt cytotoxicity[5].
Enzymatic Defluorination Purified Enzymes30 mM SubstrateC-F bond cleavage yields H+ and F-. Defluorination is detectable via pH shift (m-cresol purple) or fluoride-specific riboswitches[6].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, every protocol must include intrinsic validation controls. The following methodologies detail the critical steps for screening FCAs.

Figure 2: Comprehensive high-throughput screening workflow for FCAs.

Protocol A: Nuclear Receptor Transactivation (Luciferase Reporter) Assay

Rationale: FCAs frequently act as endocrine disruptors by mimicking fatty acids. We utilize a luciferase reporter gene assay in HEK293T cells to quantify PPARα/γ activation[2]. Materials: HEK293T cells, FCA stock solutions (in DMSO), Luciferase assay reagent, 0.01% Triton X-100 (Positive Control for cytotoxicity).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2.
    
  • Transfection: Co-transfect cells with the specific nuclear receptor expression plasmid (e.g., PPARα) and a firefly luciferase reporter plasmid using a standard lipofection reagent. Crucial Step: Co-transfect with a Renilla luciferase plasmid to serve as an internal control for transfection efficiency and cell viability[2]. Incubate for 24 h.

  • FCA Exposure: Prepare FCA working solutions (10, 100, and 500 µM). Ensure the final DMSO concentration in the well does not exceed 0.1% to prevent solvent-induced cytotoxicity. Replace media with FCA-dosed media. Include an untreated negative control and a known agonist (e.g., Rosiglitazone for PPARγ) as a positive control.

  • Incubation: Expose cells for 24 h.

  • Detection: Lyse cells and add the dual-luciferase substrate. Measure luminescence using a microplate reader.

  • Validation Check: Normalize the firefly luminescence to the Renilla luminescence. If Renilla signals drop significantly in FCA-treated wells, the observed effect is due to cytotoxicity, not true receptor agonism/antagonism.

Protocol B: High-Throughput Enzymatic Defluorination Assay (pH Shift)

Rationale: Traditional defluorination screening relies on low-throughput LC-MS or fluoride-specific electrodes. Because enzymatic C-F bond cleavage stoichiometrically generates a proton (H+) alongside the fluoride anion (F-), we can use a high-throughput pH indicator assay to screen for defluorinase activity against FCAs[6]. Materials: Purified defluorinase enzyme (e.g., DEF1), m-cresol purple (0.026 mM), 2 mM Tris-HCl buffer (pH 10).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the target fluorinated carboxylic acid in 4 mM Tris base. Adjust the pH precisely to 9.5 using 10 mM NaOH. Note: Do not use heavily buffered solutions, as this will mask the proton release[6].

  • Assay Assembly: In a 96-well microtiter plate, add 200 µL aliquots of 30 mM FCA substrate in 2 mM Tris (pH 9.5) containing 0.2 mM m-cresol purple[6].

  • Enzyme Addition: Introduce the defluorinase enzyme at working concentrations of 1 to 100 µg/mL. Validation Step: Use heat-inactivated enzyme as a negative control to rule out spontaneous abiotic defluorination.

  • Kinetic Measurement: Incubate the plate at 30°C. Monitor the absorbance shift of m-cresol purple continuously for 2–3 hours using a microplate reader[6].

  • Orthogonal Validation Check: Cross-validate hit compounds using a fluoride-specific riboswitch biosensor, which couples a fluoride-responsive riboswitch to a colorimetric or fluorogenic reporter, ensuring the pH drop is explicitly due to defluorination and not ester hydrolysis[7].

Protocol C: Developmental Neurotoxicity (DNT) via Microelectrode Arrays (MEA)

Rationale: Single-endpoint assays fail to capture the temporal complexity of neurotoxicity. MEA Network Formation Assays (NFA) allow non-invasive, real-time monitoring of neural network electrophysiology following FCA exposure[4]. Materials: Primary cortical neurons or human iPSC-derived neurons, MEA plates, FCA library.

Step-by-Step Methodology:

  • Network Maturation: Seed neurons onto MEA plates coated with poly-D-lysine. Culture for 12-14 days to allow for the spontaneous formation of active, synchronized neural networks[4].

  • Baseline Recording: Record baseline spontaneous electrical activity (mean firing rate, bursting, network synchronization) for 30 minutes prior to compound addition.

  • Dosing: Apply FCAs in a multi-concentration format (e.g., 0.1 µM to 100 µM). Quality Control: Ensure FCA stock solutions pass analytical QC for stability in aqueous assay conditions, as highly volatile or insoluble FCAs may yield false negatives[5].

  • Longitudinal Recording: Record electrical activity at 1, 24, 48, and 72 hours post-exposure.

  • Cytotoxicity Counter-Screen: Immediately following the final MEA recording, perform an LDH release or ATP-based cell viability assay on the same plate. Causality Rule: Only electrical deficits occurring at concentrations below the cytotoxicity threshold (selective activity) are classified as true neurodevelopmental toxicity[5].

References

  • [2] Title: In vitro screening of understudied PFAS with a focus on lipid metabolism disruption - PMC Source: nih.gov URL:

  • [4] Title: Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC Source: nih.gov URL:

  • [3] Title: In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC Source: nih.gov URL:

  • [5] Title: Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - ASCCT Source: memberclicks.net URL:

  • [6] Title: Matrix-independent screening of defluorination in vitro and in vivo - PMC - NIH Source: nih.gov URL:

  • [7] Title: A Fluoride-Specific Riboswitch Biosensor for High-Throughput Enzymatic Defluorination Screening | ACS Synthetic Biology Source: acs.org URL:

  • [1] Title: POPRC-17/6: Long-chain perfluorocarboxylic acids, their salts and related compounds - Stockholm Convention Source: pops.int URL:

Sources

Advanced Applications of Trifluoromethyl Ketones (TFMKs) as Transition-State Analog Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethyl ketones (TFMKs) represent a privileged class of enzyme inhibitors that exploit the unique electron-withdrawing properties of the fluorine atom to mimic the transition state of hydrolytic enzymes. Unlike standard competitive inhibitors, TFMKs often act as reversible covalent inhibitors , forming stable hemiketal or hemithioketal adducts with active site nucleophiles (Serine or Cysteine).

This guide addresses the specific challenges of working with TFMKs, particularly the hydration equilibrium that complicates kinetic analysis. We provide detailed application notes for targeting phospholipases (PLA2) and viral proteases (SARS-CoV-2 Mpro), followed by a rigorous protocol for characterizing the slow-binding kinetics inherent to this chemical class.

Core Mechanism: The Electrophilic Trap

The potency of TFMKs stems from the strong electronegativity of the trifluoromethyl group (-CF3), which pulls electron density away from the adjacent carbonyl carbon. This polarization makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the enzyme's catalytic residue.[1]

The Hydration Equilibrium Challenge

Expertise Insight: A critical, often overlooked variable in TFMK assays is the hydration state. In aqueous buffers, the electron-deficient ketone exists in equilibrium with its gem-diol (hydrate) form.

  • Ketone Form: The active inhibitor species.[2][3]

  • Hydrate Form: Generally inactive but often the dominant species in solution (>90% for many TFMKs).

This equilibrium leads to slow-binding kinetics , as the system must shift from the hydrate to the ketone form to bind the enzyme, or the enzyme must capture the rare ketone species. Standard IC50 assays without pre-incubation will significantly underestimate inhibitor potency.

Mechanism of Action Diagram

The following diagram illustrates the equilibrium between the inactive hydrate and the active ketone, followed by the formation of the transition-state mimic (hemiketal) with a Serine protease.[4]

TFMK_Mechanism Hydrate Inactive Gem-Diol (Hydrate Form) Ketone Active TFMK (Ketone Form) Hydrate->Ketone Dehydration (Slow) Complex Michaelis Complex (E·I) Ketone->Complex + Enzyme Enzyme Free Enzyme (Ser-OH) Enzyme->Complex Transition Tetrahedral Adduct (Hemiketal) Complex->Transition Nucleophilic Attack

Figure 1: The thermodynamic cycle of TFMK inhibition. The dehydration step often dictates the observed association rate (


).

Application Notes: Target-Specific Strategies

Application Note 1: Lipid Signaling Modulation (PLA2 & FAAH)

Target: Cytosolic Phospholipase A2 (cPLA2) and Fatty Acid Amide Hydrolase (FAAH). Key Inhibitor: Arachidonyl Trifluoromethyl Ketone (AACOCF3 / ATK).[5]

Scientific Rationale: AACOCF3 is an arachidonic acid analog where the carboxyl group is replaced by a trifluoromethyl ketone.[6] It acts as a dual inhibitor, targeting the serine nucleophile of cPLA2 and the catalytic triad of FAAH.

  • Use Case: Studying inflammatory pathways (eicosanoid production) and endocannabinoid signaling.

  • Critical Handling: AACOCF3 is highly lipophilic.[5] It must be dissolved in anhydrous ethanol or DMSO. When diluting into aqueous buffer, immediate use is recommended to minimize micelle formation or precipitation, although the hydration equilibrium will still proceed.

  • Selectivity Note: While potent against cPLA2 (IC50 ~2-15 µM) and FAAH, it is less active against secretory PLA2 (sPLA2), making it a vital tool for distinguishing between these phospholipase pools.

Application Note 2: Antiviral Protease Inhibition (SARS-CoV-2 Mpro)

Target: SARS-CoV-2 Main Protease (Mpro/3CLpro).[7] Key Inhibitor Class: Peptidyl Trifluoromethyl Ketones.[2][8][9]

Scientific Rationale: Mpro is a cysteine protease.[10] Peptidyl TFMKs form a reversible hemithioketal covalent bond with the catalytic Cysteine-145. Unlike irreversible Michael acceptors (e.g., vinyl sulfones), TFMKs allow for the study of equilibrium thermodynamics (


).
  • Design Strategy: The peptide backbone (P1-P4 residues) provides specificity for the substrate binding pocket, while the C-terminal -COCF3 warhead traps the active site cysteine.

  • Kinetic Behavior: These inhibitors often exhibit "slow-tight binding."[3][7] A simple IC50 at 10 minutes will yield a value in the micromolar range, whereas a 4-hour pre-incubation can shift the apparent

    
     into the nanomolar range.
    
  • Validation: Use FRET-based substrates to monitor the time-dependent onset of inhibition.

Detailed Protocol: Kinetic Profiling of Slow-Binding Inhibitors

Objective: To accurately determine the inhibition constant (


) and association/dissociation rates for a TFMK exhibiting slow-binding kinetics.
Reagents & Equipment
  • Enzyme: Purified target enzyme (e.g., Chymotrypsin, FAAH, or Mpro).

  • Substrate: Fluorogenic peptide or substrate (e.g., AMC or MCA conjugated).

  • Inhibitor: TFMK stock in 100% DMSO.

  • Buffer: HEPES (50 mM) or Tris-HCl (50 mM), pH 7.4-8.0, containing 0.1 mg/mL BSA (to prevent enzyme adsorption).

  • Detection: Fluorescence microplate reader (kinetic mode).

Experimental Workflow

The standard "mix-and-read" approach fails for TFMKs. We employ the Progress Curve Analysis method.

Step 1: Linearity Check

Ensure the enzyme reaction is linear over the desired time course (e.g., 60 mins) in the absence of inhibitor. Substrate depletion should be <10%.

Step 2: Reaction Initiation (Start with Enzyme)
  • Prepare a 96-well plate with Buffer and Substrate (at

    
     concentration).
    
  • Add Inhibitor at varying concentrations (0, 0.5x, 1x, 2x, 5x, 10x estimated IC50).

  • Initiate reaction by injecting Enzyme.

  • Immediately begin measuring fluorescence every 30-60 seconds for 60 minutes.

Step 3: Data Visualization & Analysis

You will observe non-linear product formation (burst phase followed by a slower steady state) as the inhibitor slowly equilibrates.

Visualizing the Workflow:

Kinetic_Workflow Prep Prepare Plate: Substrate + Inhibitor (Var. Conc.) Inject Inject Enzyme (t = 0) Prep->Inject Measure Measure Fluorescence (Kinetic Mode: 0-60 min) Inject->Measure Curve Observe Progress Curves (Concave downward) Measure->Curve Fit Fit to Eq. 1 (Integrated Rate Eq) Extract k_obs Curve->Fit Secondary Plot k_obs vs [I] Determine K_i, k_on, k_off Fit->Secondary

Figure 2: Experimental workflow for characterizing slow-binding inhibition.

Mathematical Analysis

Primary Plot: Fit the product (


) vs. time (

) data for each inhibitor concentration to the integrated rate equation for slow-binding inhibition (Equation 1):


  • 
    : Initial velocity (before inhibition equilibrium).
    
  • 
    : Steady-state velocity (after equilibrium).
    
  • 
    : Apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    .

Secondary Plot: Plot


 versus Inhibitor Concentration 

.
  • Linear relationship: Indicates a simple one-step mechanism (

    
    ).
    
  • Hyperbolic relationship: Indicates a two-step mechanism (

    
    ), common for TFMKs involving hydration/dehydration steps or conformational changes.
    

Quantitative Data Summary: TFMK Potency Examples

Target EnzymeInhibitorMechanismTypical IC50 / KiRef
cPLA2 AACOCF3Reversible Covalent (Ser)IC50: 2 - 15 µM[1, 2]
FAAH AACOCF3Reversible Covalent (Ser)IC50: ~1 µM[1]
SARS-CoV-2 Mpro Peptidyl-TFMKReversible Covalent (Cys)Ki: 10 - 300 nM*[3, 4]
Esterase (Insect) OTFPReversible Covalent (Ser)IC50: 0.08 µM[5]

*Note: Mpro Ki values are highly dependent on pre-incubation time (e.g., 4 hours).

Troubleshooting & Optimization

IssuePossible CauseSolution
No Inhibition Observed Inhibitor is in Hydrate form.Pre-incubate inhibitor with enzyme for 30-60 mins before adding substrate.
Precipitation TFMK is lipophilic (e.g., AACOCF3).[5]Ensure DMSO < 5% final. Use BSA (0.1%) as a carrier.
Linear Progress Curves Binding is too fast to measure.The inhibitor may be a "fast-on" binder. Use standard steady-state IC50 methods.
Loss of Potency over time Inhibitor instability/hydrolysis.Prepare fresh stocks in anhydrous DMSO. Avoid alkaline buffers for storage.

References

  • Riendeau, D., et al. (1994).[11] Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets.[5][11] Journal of Biological Chemistry, 269(22), 15619-15624. Link

  • Street, I. P., et al. (1993). Slow- and tight-binding inhibitors of the 85-kDa human phospholipase A2. Biochemistry, 32(23), 5935-5940. Link

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409-412. Link

  • Ma, C., et al. (2020).[12] Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30, 678–692. Link

  • Rosell, G., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.[3] Biochemical and Biophysical Research Communications, 226(1), 287-292. Link

  • Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in Enzymology and Related Areas of Molecular Biology, 61, 201-301. Link

Sources

Precision 19F NMR Screening Protocol: 5,5,5-Trifluoro-3-methylpentanoic Acid as a Model Fsp³ Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5,5-Trifluoro-3-methylpentanoic acid (TFMPA) represents a critical class of fluorinated fragments used in modern Fragment-Based Drug Discovery (FBDD) . Unlike traditional aromatic fluorine probes, TFMPA introduces an aliphatic trifluoromethyl group (


)  on a chiral scaffold, contributing to the "Fsp³-rich" chemical space that is increasingly prioritized for improved solubility and 3D-structural complexity in drug candidates.

This Application Note details the protocol for utilizing TFMPA in Ligand-Observed 19F NMR Screening . It serves as a dual-purpose tool:

  • Library Member: A representative fragment for primary screening against target proteins (e.g., proteases, kinases).

  • Chemical Probe: A spy molecule for detecting competitive binding at hydrophobic pockets, mimicking isoleucine/leucine residues.

Technical Principle & Rationale

Why 5,5,5-Trifluoro-3-methylpentanoic Acid?
  • High Sensitivity: The

    
     group provides three equivalent fluorine nuclei, enhancing the NMR signal-to-noise ratio (SNR) by a factor of ~9 compared to single fluorine probes.
    
  • Chemical Shift Anisotropy (CSA): Aliphatic

    
     groups generally exhibit lower CSA relaxation contributions than aromatic fluorines, resulting in narrower linewidths and longer 
    
    
    
    relaxation times. This makes them ideal for
    
    
    -relaxation filtered experiments
    (CPMG).
  • Structural Mimicry: The 3-methylpentanoic backbone mimics the side chains of Isoleucine and Leucine. The terminal

    
     acts as a bioisostere for a methyl group but with increased hydrophobicity and metabolic stability.
    
The Physics of Detection

The screening relies on the perturbation of the fluorine nucleus's magnetic environment upon protein binding.

  • Chemical Shift Perturbation (CSP): Fast exchange between free and bound states causes a weighted average shift (

    
    ).
    
  • Transverse Relaxation (

    
    ) Reduction:  Binding to a large protein (
    
    
    
    ) drastically increases the correlation time (
    
    
    ) of the ligand, causing rapid
    
    
    decay. This is detected as line broadening or signal reduction in CPMG pulse sequences.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Probe 5,5,5-Trifluoro-3-methylpentanoic acid (Racemic or Enantiopure)Ligand for screening.[1]
Target Protein >95% Purity, >20 kDaReceptor for binding.
Reference Trifluoroacetic acid (TFA) or Trifluorotoluene (TFT)Internal chemical shift reference (capillary insert).
Buffer 50 mM Phosphate/Tris, 100 mM NaCl, 10%

Mimic physiological conditions;

for lock.
Solvent DMSO-

For preparing ligand stock solutions (typically 100 mM).
Sample Preparation Workflow

Critical Step: Ensure the pH of the ligand stock matches the buffer to prevent pH-induced chemical shift artifacts.

  • Stock Solution: Dissolve TFMPA in DMSO-

    
     to 100 mM.
    
  • Master Mix (Cocktail): If screening as part of a library, mix TFMPA with 4-9 other fluorinated fragments. Ensure

    
     separation between signals.
    
    • Note: TFMPA typically resonates in the aliphatic region (~ -60 to -70 ppm).

  • NMR Sample:

    • Ligand Concentration: 50

      
      M (Single) or 20 
      
      
      
      M (Cocktail).
    • Protein Concentration: 2

      
      M to 10 
      
      
      
      M (Ligand:Protein ratio ~ 20:1 to 100:1).
    • Total Volume: 500

      
      L in 5 mm NMR tube.
      
NMR Acquisition Parameters (600 MHz Spectrometer)
  • Temperature: 298 K (Standard).

  • Pulse Sequence 1: 1D

    
     with 
    
    
    
    Decoupling
    • Purpose: Reference spectrum for chemical shift and intensity.

    • Parameters: Sweep width = 200 ppm; Center = -70 ppm; D1 = 2.0 s; Scans = 128.

    • Decoupling: WALTZ-16 or GARP on proton channel to collapse J-couplings (

      
       and 
      
      
      
      ).
  • Pulse Sequence 2: CPMG (Carr-Purcell-Meiboom-Gill)

    
     Filter 
    
    • Purpose: Filter out protein signals and detect binding via signal attenuation.

    • Parameters: Total echo time (

      
      ) = 40 ms to 120 ms.
      
    • Logic: Binders will show significantly reduced intensity compared to the 1D spectrum.

Data Analysis & Validation

Hit Identification

A compound is classified as a "Hit" if:

  • Line Broadening:

    
    .
    
  • Signal Attenuation (CPMG):

    
     (at 80 ms delay).
    
  • Chemical Shift Perturbation:

    
    .
    
Kd Determination (Titration)

To validate TFMPA binding, perform a single-point titration:

  • Keep [Ligand] constant (50

    
    M).
    
  • Titrate Protein: 0, 2.5, 5, 10, 20, 40

    
    M.
    
  • Plot

    
     vs. [Protein] and fit to the fast-exchange equation:
    
    
    
    

Visualizations

Screening Workflow Diagram

ScreeningWorkflow Start Start: TFMPA Stock (100 mM) QC QC: 1H/19F NMR of Pure Compound Check Solubility & Aggregation Start->QC Cocktail Cocktail Assembly Mix TFMPA with 4-9 non-overlapping fragments QC->Cocktail Pass SamplePrep Sample Preparation + Target Protein (10 μM) + Control (No Protein) Cocktail->SamplePrep Acquisition NMR Acquisition 1. 1D 19F (Ref) 2. CPMG (T2 Filter) 3. STD-19F (Optional) SamplePrep->Acquisition Analysis Data Analysis Compare I/I0 and Δδ Acquisition->Analysis Decision Hit Identification? Analysis->Decision Validation Kd Determination Single Ligand Titration Decision->Validation Yes (Signal < 60%) Discard Discard / Re-pool Decision->Discard No

Caption: Step-by-step workflow for Ligand-Observed 19F NMR screening using TFMPA.

Binding Equilibrium & Observable Logic

BindingLogic FreeLigand Free TFMPA (Fast T2, Sharp Signal) Complex Protein-TFMPA Complex (Slow T2, Broad Signal) FreeLigand->Complex Kon Signal Observed Spectrum (Weighted Average) FreeLigand->Signal Dominates in CPMG (If no binding) Protein Target Protein (Slow Tumbling) Protein->Complex Complex->FreeLigand Koff Complex->Signal Causes Attenuation (If binding)

Caption: The physical basis of 19F screening: Exchange dynamics transfer the protein's relaxation properties to the ligand.

Case Study: TFMPA in Peptide/Protein Interaction

While TFMPA is often used as a fragment, its structure is derived from 5,5,5-trifluoroisoleucine . Research by Koksch et al. has demonstrated that incorporating such fluorinated amino acids into peptides can stabilize


-helical structures and alter proteolytic stability [1].
  • Application: In a screening context, TFMPA serves as a "minimal pharmacophore" for hydrophobic pockets that typically bind Isoleucine or Leucine residues (e.g., the S1 pocket of proteases or the hydrophobic groove of Bcl-xL).

  • Result: A hit with TFMPA indicates the presence of a fluorophilic or hydrophobic sub-pocket, guiding the synthesis of larger, high-affinity ligands by coupling the acid group to other fragments.

Troubleshooting Guide

IssuePossible CauseSolution
Signal Disappears in Control Aggregation / Micelle formationCheck Critical Micelle Concentration (CMC). Lower concentration to 10

M.
No Binding Detected

is too high (Fast exchange limit)
Increase protein concentration or use STD-NMR (more sensitive to weak binders).
Chemical Shift Drift pH MismatchUse strong buffer (100 mM Phosphate) and check pH of ligand stock.
Broad Lines in Control Fluorine exchange or J-couplingEnsure proton decoupling is ON during acquisition.

References

  • Koksch, B., et al. (2013).[2][3] Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine.[3][4] Beilstein Journal of Organic Chemistry.[2] Link

  • Dalvit, C., et al. (2009).[5] Design and NMR-based screening of LEF, a library of chemical fragments with different local environment of fluorine.[5] Journal of the American Chemical Society.[5] Link

  • Clausen, M. H., et al. (2020).[6] The 3F Library: Fluorinated Fsp3‐Rich Fragments for Expeditious 19F NMR Based Screening.[6] Angewandte Chemie International Edition. Link

  • Norton, R. S., et al. (2016). 19F-NMR fragment screening for drug discovery.[1][7] Current Opinion in Structural Biology. Link

Sources

Application Note: Incorporation of 5,5,5-Trifluoro-3-methylpentanoic Acid into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern peptide drug discovery, rapid proteolytic degradation and poor membrane permeability remain primary bottlenecks. The strategic incorporation of fluorinated aliphatic amino acids is a highly effective method to overcome these limitations. 5,5,5-Trifluoro-3-methylpentanoic acid serves as the critical starting synthon for the synthesis of (2S,3S)-5,5,5-trifluoroisoleucine (5-F3Ile) and its diastereomers[1][2].

As a Senior Application Scientist, I approach the incorporation of this building block not just as a synthetic exercise, but as a deliberate engineering of molecular properties. Replacing a native methyl group with a trifluoromethyl (CF3) group introduces three distinct biophysical alterations:

  • The Fluorous Effect (Hydrophobicity): The CF3 group significantly increases the lipophilicity of the peptide, which can enhance partitioning into lipid bilayers and improve cellular uptake.

  • Steric and Electronic Shielding (Proteolytic Stability): The van der Waals volume of a CF3 group (approx. 42.6 ų) is significantly larger than that of a CH3 group (approx. 16.8 ų). Furthermore, the strong electron-withdrawing nature of fluorine exerts a powerful inductive effect. When 5-F3Ile is positioned N-terminal to a protease cleavage site, this combination of steric bulk and electronic modulation disrupts the enzyme's transition state, conferring profound proteolytic resistance[3].

  • Secondary Structure Modulation: Fluorinated amino acids consistently display lower

    
    -helical propensities compared to their hydrocarbon counterparts due to altered solvation dynamics and steric clashes in the peptide backbone[4].
    

MechanisticRationale A CF3 Group Incorporation (5-F3Ile) B Increased Steric Bulk (Larger van der Waals radius) A->B C Strong Inductive Effect (High Electronegativity) A->C E Steric Shielding of Peptide Bond B->E D Altered Backbone Conformation (Lower Alpha-Helix Propensity) C->D F Enhanced Proteolytic Stability D->F E->F

Mechanistic pathways by which CF3 incorporation enhances peptide proteolytic stability.

Quantitative Data: Physicochemical Impact

To justify the synthetic effort required to incorporate 5-F3Ile, it is essential to compare its properties directly against native isoleucine.

PropertyNative Isoleucine (Ile)5,5,5-Trifluoroisoleucine (5-F3Ile)Impact on Bioactivity & Drug Design
Hydrophobicity HighSignificantly HigherEnhances membrane permeability and hydrophobic core packing.

-Helix Propensity
0.41 (High)0.26 ± 0.3 (Reduced)Alters folding kinetics; requires careful placement in helical motifs[4].
Proteolytic Stability Baseline (Rapidly cleaved)Highly ResistantExtends in vivo half-life of peptide therapeutics[3].
NMR Utility

H,

C,

N observable

F,

H,

C,

N observable
Provides a background-free

F NMR probe for protein dynamics[5].

Synthetic Workflow & Methodologies

The transformation of 5,5,5-trifluoro-3-methylpentanoic acid into a bioactive peptide requires a multi-stage workflow. The most critical challenge is establishing the (2S) stereocenter at the


-carbon to yield the biologically relevant L-amino acid configuration. We utilize an Evans oxazolidinone chiral auxiliary to dictate the facial selectivity of an electrophilic azidation[6].

G A 5,5,5-Trifluoro-3-methylpentanoic acid (Starting Material) B Chiral Auxiliary Attachment (Evans Oxazolidinone) A->B Pivaloyl Chloride, Et3N C Stereoselective Amination (Azidation & Reduction) B->C KHMDS, Trisyl-N3 D (2S,3S)-5,5,5-Trifluoroisoleucine (Unnatural Amino Acid) C->D LiOH/H2O2, H2/Pd-C E Fmoc Protection (Fmoc-5-F3Ile) D->E Fmoc-OSu F Solid-Phase Peptide Synthesis (SPPS) E->F TBTU/HOBt/DIEA G Bioactive Fluorinated Peptide (Therapeutic Target) F->G Cleavage & Purification

Workflow for synthesizing and incorporating 5,5,5-Trifluoroisoleucine into peptides.

Protocol 1: Synthesis of (2S,3S)-5,5,5-Trifluoroisoleucine

Self-Validation Checkpoint: Before proceeding to azidation, verify the optical purity of the starting (R)-5,5,5-trifluoro-3-methylpentanoic acid. Any enantiomeric impurity here will propagate into diastereomeric mixtures that are exceptionally difficult to resolve later.

Step 1: Auxiliary Coupling

  • Dissolve (R)-5,5,5-trifluoro-3-methylpentanoic acid (1.0 equiv) in anhydrous THF under argon and cool to -78 °C.

  • Add triethylamine (1.2 equiv) followed dropwise by pivaloyl chloride (1.05 equiv). Stir for 90 minutes at 0 °C to form the mixed anhydride[7].

  • In a separate flask, dissolve (S)-4-benzyloxazolidin-2-one (1.0 equiv) in THF at -78 °C and treat with n-BuLi (1.05 equiv).

  • Cannulate the lithiated auxiliary into the mixed anhydride solution at -78 °C. Allow to warm to room temperature overnight.

  • Quench with saturated aqueous NH

    
    Cl, extract with ethyl acetate, and purify via flash chromatography.
    

Step 2: Stereoselective Azidation Causality Note: The bulky benzyl group of the oxazolidinone auxiliary sterically blocks one face of the enolate, forcing the incoming azide electrophile to attack from the opposite face, thereby setting the (2S) configuration.

  • Dissolve the acyloxazolidinone in THF at -78 °C.

  • Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) dropwise to generate the enolate. Stir for 30 minutes.

  • Add a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (Trisyl-N

    
    , 1.2 equiv) in THF. Quench after 2 minutes with glacial acetic acid to trap the kinetic product[6].
    
  • Purify the

    
    -azido product via column chromatography. Self-Validation: Confirm diastereomeric excess (>95% de) via 
    
    
    
    H NMR before proceeding.

Step 3: Cleavage and Reduction

  • Dissolve the

    
    -azido compound in a 3:1 THF/H
    
    
    
    O mixture at 0 °C.
  • Add a pre-mixed solution of LiOH (3.0 equiv) and 30% H

    
    O
    
    
    
    (6.0 equiv). Causality Note: H
    
    
    O
    
    
    increases the nucleophilicity of the hydroxide ion (alpha-effect), ensuring rapid cleavage of the auxiliary without racemizing the sensitive
    
    
    -proton[7].
  • Quench with Na

    
    SO
    
    
    
    , acidify, and extract the free azido acid.
  • Reduce the azide to the amine by dissolving the intermediate in methanol and subjecting it to catalytic hydrogenation (10% Pd/C, 1 atm H

    
    ) for 3 hours. Filter through Celite and concentrate to yield crude (2S,3S)-5,5,5-trifluoroisoleucine.
    
Protocol 2: Fmoc-Protection and SPPS Incorporation

To utilize 5-F3Ile in standard Solid-Phase Peptide Synthesis (SPPS), it must be N-terminally protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: Fmoc Protection

  • Dissolve (2S,3S)-5,5,5-trifluoroisoleucine in a 1:1 mixture of 10% aqueous Na

    
    CO
    
    
    
    and dioxane.
  • Cool to 0 °C and add Fmoc-OSu (1.2 equiv) dissolved in dioxane dropwise.

  • Stir at room temperature for 12 hours. Acidify to pH 2 with 1M HCl and extract with ethyl acetate. Purify by recrystallization or chromatography.

Step 2: Solid Phase Peptide Synthesis (SPPS) Causality Note: The strong electron-withdrawing effect of the CF3 group severely reduces the nucleophilicity of the


-amino group of 5-F3Ile once it is on the resin. Furthermore, its steric bulk hinders the incoming activated amino acid during the next coupling step. Standard coupling times will result in deletion sequences.
  • Resin Preparation: Swell a NovaSyn TGR resin (or equivalent) in DMF for 30 minutes[7].

  • Coupling of Fmoc-5-F3Ile: Activate Fmoc-5-F3Ile (3.0 equiv) using TBTU (2.9 equiv), HOBt (3.0 equiv), and DIEA (6.0 equiv) in DMF. Add to the resin and agitate for 2 to 4 hours (significantly longer than the standard 30-45 minutes).

  • Subsequent Coupling (Critical Step): After Fmoc deprotection of the 5-F3Ile residue, the coupling of the next amino acid must be performed as a double coupling (2 x 2 hours) using a highly reactive coupling reagent like HATU/HOAt to overcome the steric and electronic deactivation caused by the adjacent CF3 group.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/H

    
    O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
    

Conclusion

The incorporation of 5,5,5-Trifluoro-3-methylpentanoic acid into bioactive peptides via its amino acid derivative, 5-F3Ile, is a powerful strategy in modern drug design. While the synthetic route requires rigorous stereochemical control and adaptations to standard SPPS protocols to overcome the unique electronic and steric properties of the CF3 group, the resulting peptides exhibit vastly superior proteolytic stability and favorable pharmacokinetic profiles.

References

  • Erdbrink, H., et al. (2013). "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine". Beilstein Journal of Organic Chemistry, 9, 2009-2014. Available at:[Link]

  • Erdbrink, H., et al. (2013). "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine (Semantic Scholar extract)". Semantic Scholar. Available at:[Link]

  • Jbara, M., et al. (2022). "Fluorinated Protein and Peptide Materials for Biomedical Applications". MDPI (Materials), 15(19), 6754. Available at:[Link]

  • Gerling, U. I. M., et al. (2014). "Practical and Straightforward Stereoselective Synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine". ResearchGate. Available at:[Link]

  • BioRxiv Preprint (2017). "Notes on Synthesis of perdeutero-5-13C,5,5,5-trifluoroisoleucine VI56". bioRxiv. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5,5-Trifluoro-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,5,5-Trifluoro-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. The inherent electron-withdrawing nature of the trifluoromethyl group introduces unique reactivity and challenges not typically seen in its non-fluorinated analogs.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to support your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 5,5,5-Trifluoro-3-methylpentanoic acid. A common and effective synthetic strategy involves the conjugate addition of a methyl group to an α,β-unsaturated trifluoromethyl ester, followed by hydrolysis. The troubleshooting guide below is structured around this approach.

Observed Problem 1: Low Yield of the Michael Adduct (Ethyl 5,5,5-trifluoro-3-methyl-3-oxopentanoate)

  • Potential Cause A: Poor Reactivity of the Michael Donor (Organocuprate)

    • Explanation: The formation of a Gilman cuprate (lithium dimethylcuprate) is highly sensitive to the quality of the starting organolithium reagent and the copper(I) salt. Trace impurities or moisture can lead to the decomposition of the cuprate, resulting in low reactivity.

    • Recommended Solution:

      • Use freshly titrated methyllithium or a recently purchased, high-quality commercial solution.

      • Ensure the copper(I) iodide or bromide is of high purity and has been properly dried under vacuum before use.

      • Perform the reaction under a strictly inert atmosphere (argon or nitrogen) and use anhydrous solvents.

  • Potential Cause B: Competing 1,2-Addition

    • Explanation: Organocuprates are known to favor 1,4-conjugate addition. However, if the reaction temperature is not sufficiently low, or if more reactive organometallic species are present (e.g., unreacted methyllithium), competitive 1,2-addition to the carbonyl group can occur, leading to the formation of a tertiary alcohol byproduct.

    • Recommended Solution:

      • Maintain a low reaction temperature (typically -78 °C) during the formation of the cuprate and its subsequent reaction with the unsaturated ester.

      • Ensure the stoichiometry of methyllithium to copper(I) salt is appropriate (typically 2:1) to favor cuprate formation.

      • Add the α,β-unsaturated ester slowly to the pre-formed cuprate solution to maintain a low concentration of the electrophile.

  • Potential Cause C: Instability of the Starting α,β-Unsaturated Ester

    • Explanation: Trifluoromethylated carbonyl compounds can be susceptible to decomposition, especially in the presence of nucleophiles or bases.

    • Recommended Solution:

      • Use freshly prepared or purified ethyl 4,4,4-trifluorobut-2-enoate.

      • Store the unsaturated ester at low temperatures and under an inert atmosphere.

Observed Problem 2: Incomplete Hydrolysis of the Ester Intermediate

  • Potential Cause A: Steric Hindrance

    • Explanation: The presence of the methyl group at the 3-position and the bulky trifluoromethyl group can sterically hinder the approach of the hydroxide ion to the ester carbonyl during saponification. The electron-withdrawing nature of the trifluoromethyl group does accelerate ester hydrolysis, but steric factors can still play a significant role.[3][4]

    • Recommended Solution:

      • Increase the reaction time and/or temperature for the hydrolysis step. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal conditions.

      • Consider using a co-solvent such as methanol or THF to improve the solubility of the ester and facilitate the reaction.

      • For particularly stubborn hydrolyses, stronger basic conditions (e.g., using KOH instead of NaOH) or alternative methods like acid-catalyzed hydrolysis can be explored, though care must be taken to avoid potential side reactions.

  • Potential Cause B: Insufficient Base

    • Explanation: An inadequate amount of base will result in incomplete saponification. It is crucial to use a sufficient excess of base to drive the reaction to completion.

    • Recommended Solution:

      • Use at least 2-3 equivalents of sodium hydroxide or potassium hydroxide for the hydrolysis.

      • Ensure the base is fully dissolved and the reaction mixture is homogeneous.

Observed Problem 3: Difficulty in Product Purification

  • Potential Cause A: Formation of Emulsions During Workup

    • Explanation: The acidic workup of the hydrolysis reaction can sometimes lead to the formation of stable emulsions, making the separation of the organic and aqueous layers difficult.

    • Recommended Solution:

      • Add a saturated solution of sodium chloride (brine) during the workup to increase the ionic strength of the aqueous layer and help break the emulsion.

      • Allow the mixture to stand for an extended period or perform a gentle centrifugation if the emulsion persists.

  • Potential Cause B: Co-elution of Impurities During Chromatography

    • Explanation: Byproducts from the Michael addition or incomplete hydrolysis may have similar polarities to the desired 5,5,5-Trifluoro-3-methylpentanoic acid, making separation by standard column chromatography challenging.

    • Recommended Solution:

      • Optimize the solvent system for column chromatography. A gradient elution with a mixture of hexanes, ethyl acetate, and a small amount of acetic or formic acid can improve separation.[5]

      • Consider derivatization of the carboxylic acid to a more easily purifiable ester (e.g., methyl or benzyl ester), followed by deprotection after purification.

      • For high-purity requirements, preparative HPLC may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 5,5,5-Trifluoro-3-methylpentanoic acid?

A1: Besides the conjugate addition route described above, other plausible synthetic strategies include:

  • Reformatsky Reaction: Reacting a trifluoromethyl ketone with the Reformatsky reagent derived from an α-bromoester, followed by dehydration and reduction.[6][7][8] The Reformatsky reaction is advantageous as organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can prevent unwanted side reactions with the ester functionality.[6][7]

  • Malonic Ester Synthesis: Alkylation of a malonic ester with a suitable trifluoromethylated electrophile, followed by methylation and subsequent hydrolysis and decarboxylation.[9][10] This method offers versatility in introducing the methyl group.

  • Asymmetric Synthesis: For enantiomerically pure products, asymmetric conjugate addition using a chiral catalyst or a chiral auxiliary can be employed.[11][12][13]

Q2: Why is the handling of trifluoromethylating reagents a concern?

A2: Many reagents used to introduce the trifluoromethyl group, such as fluoroform (HCF3), can be gaseous and require specialized equipment for handling.[14][15] Others, like trimethyl(trifluoromethyl)silane (TMSCF3), can be expensive.[15] The stability of the trifluoromethyl anion (CF3-) generated from these reagents is also a critical factor, as it can decompose to difluorocarbene (:CF2).[15]

Q3: Can I use a Grignard reagent for the conjugate addition instead of a cuprate?

A3: While Grignard reagents can undergo conjugate addition, they are more prone to 1,2-addition to the carbonyl group, especially with unhindered α,β-unsaturated systems.[16][17] The use of a Gilman cuprate (R2CuLi) is generally preferred for achieving higher yields of the 1,4-addition product.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4:

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for monitoring the formation of the more volatile ester intermediate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the hydrolysis step and the formation of the final carboxylic acid product.

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: Essential for the structural characterization of the intermediates and the final product. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group.

III. Detailed Experimental Protocol: A Representative Synthesis

This protocol details a two-step synthesis of 5,5,5-Trifluoro-3-methylpentanoic acid via a conjugate addition followed by hydrolysis.

Step 1: Synthesis of Ethyl 5,5,5-trifluoro-3-methyl-3-oxopentanoate

  • Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

  • Cuprate Formation:

    • To the flask, add anhydrous copper(I) iodide (1.05 equivalents) and anhydrous diethyl ether.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of methyllithium (2.1 equivalents) in diethyl ether via syringe while maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Conjugate Addition:

    • Slowly add a solution of ethyl 4,4,4-trifluorobut-2-enoate (1.0 equivalent) in anhydrous diethyl ether to the cuprate solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and stir until the copper salts are dissolved.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester.

Step 2: Hydrolysis to 5,5,5-Trifluoro-3-methylpentanoic acid

  • Saponification:

    • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (3.0 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate (3 x).

  • Final Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5,5-Trifluoro-3-methylpentanoic acid.

    • Further purification can be achieved by vacuum distillation or recrystallization if the product is a solid.

IV. Visualizations

Synthetic Pathway

Synthesis_Pathway MeLi Methyllithium (2 eq.) Cuprate Lithium Dimethylcuprate (Gilman Reagent) MeLi->Cuprate Diethyl Ether, -78°C CuI Copper(I) Iodide CuI->Cuprate Diethyl Ether, -78°C UnsaturatedEster Ethyl 4,4,4-trifluorobut-2-enoate IntermediateEster Ethyl 5,5,5-trifluoro-3-methyl-3-oxopentanoate UnsaturatedEster->IntermediateEster Conjugate Addition Cuprate->IntermediateEster Conjugate Addition FinalAcid 5,5,5-Trifluoro-3-methylpentanoic acid IntermediateEster->FinalAcid 1. Hydrolysis (Saponification) 2. Acidification NaOH NaOH, H₂O/EtOH HCl HCl (aq) Troubleshooting_Workflow Start Low Yield of Michael Adduct CheckCuprate Check Cuprate Formation Start->CheckCuprate CheckTemp Verify Reaction Temperature CheckCuprate->CheckTemp Good Reactivity Sol1 Use fresh, titrated MeLi Dry CuI thoroughly CheckCuprate->Sol1 Poor Reactivity CheckPurity Assess Starting Material Purity CheckTemp->CheckPurity Stable Temperature Sol2 Maintain at -78°C Slow addition of ester CheckTemp->Sol2 Temperature Fluctuation Sol3 Purify unsaturated ester Store under inert atmosphere CheckPurity->Sol3 Impurities Detected

Caption: Troubleshooting logic for addressing low product yield.

V. Quantitative Data Summary

ParameterCondition ACondition BCondition C
Michael Addition Temperature -78 °C-40 °C0 °C
Observed Yield of Adduct >90%60-70%<30%
1,2-Addition Byproduct <5%15-20%>50%
Hydrolysis Time (Reflux) 4-6 hours8-10 hours>12 hours
Hydrolysis Base (eq.) 3.01.51.0
Yield of Final Acid >85%50-60%<40%

This table presents representative data to illustrate the impact of reaction conditions on yield and purity.

VI. References

  • On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (2017). National Institutes of Health. Retrieved from [Link]

  • Typical reactions of secondary Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. (2026). ResearchGate. Retrieved from [Link]

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Unusual reactions of Grignard reagents toward fluoroalkylated esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbon-Carbon Bond Formation of Trifluoroacetyl Amides with Grignard Reagents via C(O)−CF3 Bond Cleavage. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Retrieved from [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka. Retrieved from [Link]

  • Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (2024). ACS Publications. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reformatsky Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorination Remains Key Challenge in API Synthesis. (2026). Pharmaceutical Technology. Retrieved from [Link]

  • The Asymmetric Difluoro‐Reformatsky Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof. (n.d.). Google Patents. Retrieved from

  • Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI. Retrieved from [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Special Issue: Development of Asymmetric Synthesis. (2020). National Institutes of Health. Retrieved from [Link]

  • Asymmetric synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Process for the purification of carboxylic acids and/or their anhydrides. (n.d.). Googleapis. Retrieved from [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne Labs. Retrieved from [Link]

  • Process for purifying esters. (n.d.). Google Patents. Retrieved from

Sources

Technical Support Center: Trifluoromethylation Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Trifluoromethylation Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction: The Fluorine Impact

Welcome to the Trifluoromethylation Technical Support Center. You are likely here because the


 group—critical for modulating lipophilicity (

), metabolic stability, and binding affinity in drug candidates—is notoriously difficult to install efficiently.

This guide moves beyond standard protocols to address the mechanistic failure points of the three primary trifluoromethylation pathways: Nucleophilic , Electrophilic , and Radical (Photoredox) .

Decision Matrix: Reagent Selection

Before troubleshooting, verify you are using the correct mechanistic approach for your substrate.

CF3_Selection_Matrix Substrate Target Substrate Electrophile Electrophile (Ketones, Aldehydes, Imines) Substrate->Electrophile Nucleophile Nucleophile (Enolates, Thiols, Arenes) Substrate->Nucleophile CH_Bond C-H Bond (Heterocycles, Arenes) Substrate->CH_Bond Ruppert Nucleophilic Reagent (Ruppert-Prakash / TMS-CF3) Electrophile->Ruppert Nucleophilic Attack Togni Electrophilic Reagent (Togni I/II, Umemoto) Nucleophile->Togni Electrophilic Trap CH_Bond->Togni Radical Transfer (w/ Photocatalyst) Langlois Radical Reagent (Langlois / CF3SO2Na) CH_Bond->Langlois Radical Substitution (Photoredox/Oxidative)

Caption: Reagent selection logic based on substrate electronic demand.

Troubleshooting & Optimization Guides

Category A: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Reagent:


 (Trimethyl(trifluoromethyl)silane)
Mechanism:  Fluoride-induced desilylation generates a pentacoordinate silicon species or a transient 

anion.
Q: My reaction stalls at the silyl ether intermediate, or I see low conversion. Why?

Diagnosis: The "Ruppert-Prakash" reaction is actually two distinct steps: 1) Nucleophilic addition, 2) Hydrolysis. If you use a stoichiometric fluoride source (like TBAF) during the reaction, you may trigger premature protonation or "protodefluorination." The Fix:

  • Initiator Choice: Use a catalytic amount (1-5 mol%) of anhydrous fluoride (CsF, TBAF) or an alkoxide (KOtBu). The alkoxide generated in situ propagates the reaction cycle.

  • Solvent: Switch to DME (Dimethoxyethane) or THF . DME often stabilizes the cation/anion pair better than THF.

  • Self-Validating Step: Monitor the disappearance of the carbonyl peak via IR. If the peak remains but

    
     is consumed, moisture is hydrolyzing your reagent before it reacts.
    
Q: I am observing fluoroform (

) formation instead of my product. What is happening?

Diagnosis: This is Protodefluorination . The


 anion is hard (high charge density) and extremely basic. If it encounters any proton source (water, acidic 

-protons) before the electrophile, it grabs a proton and becomes inert gas (

). The Fix:
  • Dry Solvents: Solvents must be strictly anhydrous (<50 ppm water).

  • Avoid Acidic Substrates: If your substrate has an acidic

    
    -proton (
    
    
    
    ), the
    
    
    will deprotonate it rather than attack the carbonyl.
    • Strategy: Use non-enolizable electrophiles or switch to a radical approach.

Category B: Electrophilic Trifluoromethylation (Togni/Umemoto Reagents)

Reagents: Togni Reagent I/II (Hypervalent Iodine), Umemoto Reagent (Sulfonium salts). Mechanism: Transfer of "positive"


 to nucleophiles.
Q: The Togni reagent is not dissolving, and reactivity is poor.

Diagnosis: Togni reagents have poor solubility in non-polar solvents (Hexanes, Toluene) but can decompose in polar protic solvents. The Fix:

  • Solvent System: Use Acetonitrile (MeCN) , DCM , or Ethyl Acetate . MeCN is generally the gold standard for solubility and stability.

  • Activation: If reactivity is low, the reagent needs Lewis Acid activation.

    • Protocol: Add 5-10 mol%

      
        or 
      
      
      
      . These coordinate to the hypervalent iodine oxygen, weakening the I-C bond and facilitating
      
      
      transfer [1].
Q: I am getting a mixture of regioisomers when reacting with arenes.

Diagnosis: Electrophilic trifluoromethylation is highly sensitive to electronics. It follows Friedel-Crafts rules (ortho/para directing). The Fix:

  • Switch Reagents: If Togni reagent gives poor selectivity, switch to Umemoto’s Reagent . It is more electrophilic and often shows better para-selectivity due to steric bulk.

  • Temperature Control: Lower the temperature to

    
     or 
    
    
    
    . Higher temperatures promote thermodynamic mixtures.
Category C: Radical/Photoredox Trifluoromethylation

Reagents: Langlois Reagent (


), 

, TFAA. Mechanism: Single Electron Transfer (SET) generates

radical.
Q: My reaction works on model substrates but fails on heterocycles (e.g., Pyridines).

Diagnosis: The


 radical is electrophilic. It seeks electron-rich positions.[1] Electron-deficient heterocycles (like pyridine) are mismatched unless the position is activated.
The Fix: 
  • Solvent Switch (The "Baran/Langlois" Effect): Regioselectivity can be inverted by solvent choice.

    • DCM/Water: Favors C2 (via H-bonding activation/minisci-type).

    • DMSO: Can shift selectivity to C3 or other positions depending on the substrate's dipole alignment [2].

  • Add Acid: For basic heterocycles, adding TFA (1-2 equiv) protonates the nitrogen, making the ring more electron-deficient but activating the C-H bond towards radical attack via the Minisci mechanism.

Q: The reaction stops after 10% conversion. Is the catalyst dying?

Diagnosis: likely Oxygen Quenching or Light Intensity issues.


 radicals are quenched by 

to form peroxy species. The Fix:
  • Degassing: Sparging with Argon for 10 mins is insufficient for scale-up. Use Freeze-Pump-Thaw (3 cycles) for rigorous

    
     removal.
    
  • Light Penetration: According to Beer-Lambert law, light intensity decays exponentially into the solution.

    • Protocol: Use high-intensity Blue LEDs (450 nm). For reactions >10 mL, use a flow reactor or rapid stirring to ensure all molecules see the photon flux.

Optimized Protocol: Photoredox C-H Trifluoromethylation

Standardized procedure for installing


 on an arene/heteroarene.

Reagents:

  • Substrate (1.0 equiv)

  • Langlois Reagent (

    
    ) (2.0 - 3.0 equiv)
    
  • Photocatalyst:

    
     (1-2 mol%) or Eosin Y (organic alternative)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) (2.0 equiv) - Acts as the terminal oxidant to regenerate the catalyst.

Step-by-Step Workflow:

  • Setup: In a dram vial equipped with a stir bar, add Substrate, Langlois Reagent, and Photocatalyst.

  • Solvent: Add solvent (MeCN:H2O 3:1). Note: Water helps solubilize the Langlois salt.

  • Degas: Seal vial with a septum. Bubble Nitrogen/Argon through the liquid for 15 minutes (use a long needle as inlet, short as outlet).

  • Initiation: Add TBHP (liquid) via syringe.

  • Irradiation: Place 2-5 cm away from a Blue LED (Kessil or similar, ~450 nm). Fan cool the vial to maintain RT (

    
    ).
    
  • Monitoring: Run for 12-24 hours. Monitor via 19F-NMR (use

    
    -trifluorotoluene as internal standard, 
    
    
    
    ppm).
  • Workup: Dilute with EtOAc, wash with

    
    , dry over 
    
    
    
    .

Quantitative Comparison of Methods

MethodReagent CostWater TolerancePrimary MechanismBest For
Ruppert-Prakash HighLow (Strictly Anhydrous)Nucleophilic (

)
Ketones, Aldehydes
Togni I/II HighModerateElectrophilic (

)
Thiols, Enolates, Arenes
Langlois (Radical) LowHigh (Aqueous compatible)Radical (

)
Heterocycles, C-H bonds

Visualization: The Ruppert-Prakash Optimization Loop

Ruppert_Optimization Start Start: Ruppert-Prakash Reaction (Substrate + TMS-CF3) Check_Water Check 1: Is Solvent Anhydrous? (<50 ppm H2O) Start->Check_Water Dry_Solvent Action: Distill THF/DME or use Molecular Sieves Check_Water->Dry_Solvent No Check_Initiator Check 2: Initiator Stoichiometry Check_Water->Check_Initiator Yes Dry_Solvent->Check_Water Stoichiometric Issue: Stoichiometric TBAF used? Causes Protodefluorination Check_Initiator->Stoichiometric High Load Check_Conversion Check 3: Conversion Stalled? Check_Initiator->Check_Conversion Optimized Catalytic Action: Switch to catalytic CsF or TBAF (1-5 mol%) Stoichiometric->Catalytic Catalytic->Check_Conversion Add_TMS Action: Add more TMS-CF3 (1.5 equiv) Re-initiate Check_Conversion->Add_TMS Low Yield Success Success: Silyl Ether Formed Proceed to Hydrolysis Check_Conversion->Success High Yield

Caption: Troubleshooting logic for nucleophilic trifluoromethylation failures.

References

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.

  • BenchChem Technical Support . (2025). Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids.

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.

  • Studer, A. (2012). A "Renaissance" in Radical Trifluoromethylation. Angewandte Chemie International Edition, 51(36), 8950–8958.

Sources

Technical Support Center: Troubleshooting Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for organofluorine chemistry. The incorporation of a trifluoromethyl (–CF₃) group is a highly privileged strategy in drug development to improve metabolic stability, lipophilicity, and binding affinity. However, introducing this moiety is notoriously prone to side reactions due to the high electronegativity of fluorine, the basicity of the CF₃ anion, and the aggressive reactivity of CF₃ radicals.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to resolve common issues in nucleophilic, electrophilic, and radical trifluoromethylations.

Section 1: Nucleophilic Trifluoromethylation (TMSCF₃ / Ruppert-Prakash Reagent)

Q: Why am I seeing fluoroform (CHF₃) and perfluoroalkenes instead of my desired trifluoromethylated product? A: This is a classic issue of reagent decomposition and protic quenching. TMSCF₃ requires an initiator (like TBAF, TBAT, or an alkoxide) to generate the active [CF₃]⁻ anionoid. If the reaction contains trace moisture or unshielded protic functional groups, the highly basic [CF₃]⁻ anion is rapidly protonated to form fluoroform (CHF₃) 1. Furthermore, if the generation of[CF₃]⁻ outpaces its consumption by the electrophile, it undergoes α-elimination of fluoride to generate difluorocarbene (:CF₂). This carbene then oligomerizes with excess [CF₃]⁻ to form a complex mixture of perfluoroalkenes (CₙF₂ₙ) 2.

Q: How can I suppress α-elimination and carbene oligomerization? A: Control the kinetics of the initiator. Instead of using strong, soluble fluoride sources like TBAF which cause rapid, uncontrolled release of [CF₃]⁻, use milder initiators like TBAT (tetrabutylammonium triphenyldifluorosilicate) or catalytic NaI. Alternatively, using pre-formed, stable Lewis acid-CF₃ adducts (such as borazine-CF₃ adducts) can stabilize the nucleophilic trifluoromethyl anion, preventing irreversible side reactions and eliminating the need for strong bases 3.

Standard Protocol: Nucleophilic Trifluoromethylation of Ketones

Self-validating mechanism: The slow addition of the initiator ensures that the steady-state concentration of [CF₃]⁻ remains low, favoring productive nucleophilic attack over α-elimination.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the ketone substrate (1.0 mmol) and anhydrous THF (5.0 mL).

  • Reagent Addition: Add TMSCF₃ (1.2 mmol) to the solution and cool to 0 °C.

  • Initiation: Prepare a 0.1 M solution of TBAT (0.05 mmol, 5 mol%) in anhydrous THF. Add this dropwise over 30 minutes using a syringe pump.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor by ¹⁹F NMR (look for the product peak around -70 to -80 ppm and the absence of a broad multiplet corresponding to perfluoroalkenes).

  • Quenching: Quench with 1N HCl (2 mL) to cleave the intermediate silyl ether, yielding the trifluoromethyl carbinol.

TMSCF3_Mechanism TMSCF3 TMSCF3 (Ruppert-Prakash) Siliconate [Me3Si(Nu)CF3]- (Siliconate Intermediate) TMSCF3->Siliconate + Initiator Initiator Initiator (F- or Alkoxide) Initiator->Siliconate CF3_anion [CF3]- Anionoid (Highly Reactive) Siliconate->CF3_anion Release Product Desired Product (Trifluoromethylated) CF3_anion->Product + Electrophile (Fast) Side1 Fluoroform (CHF3) (Protonation Side Reaction) CF3_anion->Side1 + H+ (Moisture) (Very Fast) Side2 Difluorocarbene (:CF2) (α-elimination) CF3_anion->Side2 - F- (If [CF3]- is excess) Side3 Perfluoroalkenes (Oligomerization) Side2->Side3 + [CF3]-

Activation pathways of TMSCF3 showing productive nucleophilic attack vs. common side reactions.

Section 2: Electrophilic Trifluoromethylation (Togni's Reagents)

Q: I am using Togni's Reagent I (alcohol-based) but I am observing significant amounts of chlorinated byproducts and cyclic ether side products. What is happening? A: Togni's reagents are hypervalent iodine compounds that can react via two distinct modes depending on the additive: Mode A (acting as a CF₃• radical source via single-electron transfer) and Mode B (acting as a CF₃⁺ cation source via Lewis acid activation) 4. If you are observing chlorinated or cyclic byproducts, it implies the hypervalent iodine core is acting as an electrophile itself. During the synthesis or activation of Togni's reagent, the ortho-carboxylic acid or alcohol leaving group can act as a nucleophile, displacing ligands on the iodine and forming cyclic byproducts 5.

Q: How do I control the regioselectivity (O- vs. C-trifluoromethylation) when using Togni's Reagent II (acid-based) with phenols? A: The regioselectivity is highly dependent on the activation mode. Uncatalyzed reactions often lead to O-trifluoromethylation. To achieve C-trifluoromethylation (e.g., para-benzylic position), use a Copper(I) catalyst. Cu(I) reduces Togni's reagent via Single Electron Transfer (SET), generating a Cu(II) species and a CF₃• radical. The radical selectively attacks the electron-rich aromatic ring rather than the oxygen atom.

Quantitative Comparison of Togni Reagent Activation Modes
Activation ModeCatalyst / AdditiveReactive CF₃ SpeciesPrimary SubstratesCommon Side Reactions
Mode A (SET) CuI, Fe(II), PhotoredoxCF₃• (Radical)Alkenes, Arenes, AlkynesDimerization, HAT (hydro-de-trifluoromethylation)
Mode B (Lewis Acid) Zn(II), Brønsted AcidsCF₃⁺ (Electrophilic)Enolates, Heteroatoms (S, P)Nucleophilic attack on Iodine, Cyclic byproduct formation

Section 3: Radical Trifluoromethylation (Photoredox & Langlois Reagent)

Q: When attempting the photocatalytic hydrotrifluoromethylation of styrenes, I get a complex mixture of over-trifluoromethylated products and dimers. How can I fix this? A: Styrenes are notoriously challenging substrates for radical trifluoromethylation because the intermediate benzylic radical is highly stabilized. This leads to side reactions such as radical dimerization, over-trifluoromethylation (bis-CF₃ addition), and premature hydrogen atom transfer (HAT) 6. The root cause is an uncontrolled, high localized concentration of CF₃ radicals and the long residence time of the intermediate benzylic radical in batch reactors.

Q: What is the engineered solution for styrene substrates? A: Transitioning from a batch reactor to a continuous-flow microreactor. Flow chemistry ensures uniform light penetration (improving the efficiency of the fac-Ir(ppy)₃ photocatalyst) and precise control over residence time, which minimizes the chance of benzylic radicals encountering a second CF₃ radical or dimerizing 6.

Standard Protocol: Continuous-Flow Photocatalytic Hydrotrifluoromethylation

Self-validating mechanism: Continuous flow limits the steady-state concentration of reactive intermediates, strictly enforcing a 1:1 stoichiometry of CF₃ addition before the HAT quench.

  • Solution Preparation: Prepare a single solution containing the styrene derivative (0.2 M), CF₃I (0.4 M, radical source), fac-Ir(ppy)₃ (1 mol%, photocatalyst), and an amine donor (e.g., TMEDA, 0.4 M, serves as the sacrificial reductant and HAT donor) in degassed DMF.

  • Flow System Setup: Use a transparent FEP (fluorinated ethylene propylene) capillary tubing reactor wrapped around a blue LED cylinder (λₘₐₓ = 450 nm).

  • Execution: Pump the mixture through the photoreactor using a syringe pump set to a residence time of exactly 20 minutes.

  • Collection: Collect the output directly into a quenching solution of aqueous saturated NaHCO₃.

  • Workup: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Photoredox_Styrene Photocatalyst fac-Ir(ppy)3 (Ground State) ExcitedState *fac-Ir(ppy)3 (Excited State) Photocatalyst->ExcitedState Blue LED (450 nm) CF3_Radical CF3• Radical ExcitedState->CF3_Radical + CF3I (SET) BenzylicRadical Benzylic Radical Intermediate CF3_Radical->BenzylicRadical + Styrene Product Hydrotrifluoromethylated Product BenzylicRadical->Product + HAT Donor (Optimized in Flow) Side_Dimer Radical Dimerization (Side Reaction) BenzylicRadical->Side_Dimer + Benzylic Radical (High conc. in Batch) Side_Over Bis-CF3 Adduct (Side Reaction) BenzylicRadical->Side_Over + CF3• (High conc. in Batch)

Photoredox cycle for styrene hydrotrifluoromethylation and concentration-dependent side reactions.

Summary of Radical Precursors and Their Specific Side Reactions
ReagentTypeActivation MethodCommon Side ReactionsMitigation Strategy
Langlois Reagent (CF₃SO₂Na) Solid SaltOxidant (e.g., TBHP)Over-oxidation to sulfonates, slow CF₃ releaseUse strictly stoichiometric oxidants; optimize solvent (DMSO/H₂O) 7.
CF₃I Gas/LiquidPhotoredox, SETIodination of substrate, handling difficultiesUse continuous flow; use precise equivalents of sacrificial reductant 6.
Umemoto's Reagent Solid SaltSET (Cu-mediated)Background electrophilic aromatic substitutionMaintain low temperatures; use non-nucleophilic solvents 7.

References

  • "TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism." PubMed Central (PMC). 1

  • "Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform." University of Michigan Innovation. 3

  • "General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study." ACS Catalysis.4

  • "What is Togni's Reagent and how is it prepared? - FAQ." Guidechem. 5

  • "Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow." PubMed. 6

  • "Progress in copper-catalyzed trifluoromethylation." Beilstein Journal of Organic Chemistry. 7

Sources

stability of 5,5,5-Trifluoro-3-methylpentanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 5,5,5-trifluoro-3-methylpentanoic acid (and its synthetic precursors) under acidic environments. This compound is a critical fluorinated synthon heavily utilized in the drug development pipeline, particularly for the synthesis of unnatural, highly stable amino acids like 5,5,5-trifluoroisoleucine[1].

Understanding the causality behind its stability will empower you to optimize your workflows, prevent degradation, and maximize synthetic yields.

I. Mechanistic Overview & Workflow

The synthesis and handling of 5,5,5-trifluoro-3-methylpentanoic acid inherently rely on its extreme stability in strongly acidic environments. The workflow below illustrates the acid-catalyzed generation of the compound from its nitrile precursor, highlighting the thermodynamic sinks and validation checkpoints.

G N1 Nitrile Precursor (5,5,5-Trifluoro-3-methylpentanenitrile) N2 Acidic Hydrolysis (Conc. HCl, 120°C Reflux) N1->N2 Protonation N3 Stable Carboxylic Acid (5,5,5-Trifluoro-3-methylpentanoic acid) N2->N3 Thermodynamic Sink N4 Phase Extraction (DCM / H2O) N3->N4 Isolation N5 Analytical Validation (19F NMR / LC-MS) N4->N5 Purity Check

Workflow for acid-catalyzed synthesis and isolation of 5,5,5-trifluoro-3-methylpentanoic acid.

II. Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl (-CF₃) group at risk of defluorination under refluxing concentrated HCl? A1: No. The -CF₃ group is exceptionally stable under acidic conditions. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Defluorination typically requires specific activation, such as the presence of an enolizable α-proton in strong base (leading to E1cB elimination)[2]. In strong acid, the -CF₃ group on the aliphatic chain is completely inert to electrophilic attack because the fluorine atoms cannot be protonated to form a leaving group.

Q2: Why do we use concentrated HCl instead of basic hydrolysis for the synthesis of this specific compound? A2: While basic hydrolysis is theoretically possible, concentrated HCl is the field-proven standard[1]. Acidic conditions avoid potential base-catalyzed side reactions (such as unwanted epimerization at the C3 position) and directly yield the protonated carboxylic acid. This allows the product to be immediately extracted into an organic solvent like dichloromethane (DCM) without requiring an intermediate acidification step.

Q3: I am observing low yields of the carboxylic acid. What is the most likely mechanistic cause? A3: The most common cause is incomplete hydrolysis due to steric hindrance. The methyl group at the C3 position restricts the trajectory of water molecules attempting to attack the protonated nitrile intermediate. This creates a high activation energy barrier that must be overcome with vigorous, sustained thermal energy (reflux).

III. Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Incomplete conversion of nitrile Steric hindrance from the C3-methyl group stalls the reaction at the intermediate amide stage.Ensure vigorous reflux (internal temp ~120°C). Extend reaction time from 2.5h to 72h if working with sterically bulky amino acid derivatives[3].
Low recovery during extraction The fluorinated aliphatic chain imparts amphiphilic properties, causing partial solubility in the aqueous acidic layer.Saturate the aqueous phase with NaCl (salting-out effect) prior to extracting with multiple volumes of DCM[1].
Unidentified peaks in ¹⁹F NMR Formation of stable amide intermediates rather than defluorination. The -CF₃ group itself does not degrade in acid.Re-subject the isolated mixture to concentrated HCl reflux. Do not use basic hydrolysis as a rescue step.

IV. Quantitative Data & Stability Metrics

To assist in your experimental design, the following table summarizes the quantitative stability metrics and reaction parameters for this compound class under acidic conditions.

ParameterConditionYield / StabilityMechanistic Causality
Nitrile Hydrolysis Conc. HCl, 120°C (Reflux), 2.5h~80% YieldAcid-catalyzed hydration drives the nitrile to a stable carboxylic acid sink[1].
Amino Nitrile Hydrolysis Conc. HCl, 120°C (Reflux), 72h~99% YieldExtended reflux is required for sterically hindered amino acid derivatives[3].
CF₃ Group Stability Conc. HCl, Reflux>99% IntactHigh C-F bond dissociation energy; completely inert to electrophilic attack[2].
C3 Epimerization Strong AcidMinimalLack of enolizable α-protons adjacent to the CF₃ group prevents racemization.

V. Self-Validating Experimental Protocol: Acidic Hydrolysis & Isolation

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is cleared.

Step 1: Reaction Setup & Activation

  • Action: Suspend 5,5,5-trifluoro-3-methylpentanenitrile (e.g., 39.2 mmol) in concentrated HCl (120 mL)[1].

  • Mechanistic Rationale: Concentrated HCl serves as both the solvent and the proton donor. The high hydronium concentration is necessary to protonate the poorly basic nitrile nitrogen, making the adjacent carbon electrophilic enough for water attack.

  • Validation Checkpoint: Take a baseline IR spectrum of the starting material. Note the sharp C≡N stretching frequency at ~2249 cm⁻¹.

Step 2: High-Temperature Hydrolysis

  • Action: Heat the mixture to a vigorous reflux (internal temperature ~120°C) for 2.5 hours[1].

  • Mechanistic Rationale: High thermal energy is required to overcome the steric bulk of the C3-methyl group and drive the intermediate amide to the thermodynamic carboxylic acid sink.

  • Validation Checkpoint: Perform a mini-workup of a 0.5 mL aliquot. Run an IR spectrum to confirm the complete disappearance of the 2249 cm⁻¹ peak and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) and sharp C=O stretch (~1710 cm⁻¹).

Step 3: Quenching and Phase Separation

  • Action: Cool the reaction to ambient temperature and dilute with distilled water (100 mL). Extract the aqueous phase with dichloromethane (4 × 200 mL)[1].

  • Mechanistic Rationale: Dilution quenches the reaction and decreases the solubility of the fluorinated organic acid in the aqueous phase. DCM is chosen because its polarity perfectly matches the fluorinated aliphatic chain, ensuring high partition coefficients.

  • Validation Checkpoint: Spot the combined DCM layers on a TLC plate (visualize with bromocresol green). A yellow spot indicates the successful extraction of the acidic product.

Step 4: Isolation and Final Verification

  • Action: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a brownish oil[1].

  • Mechanistic Rationale: Sodium sulfate removes residual water without interacting with the fluorinated acid.

  • Validation Checkpoint: Run a ¹⁹F NMR (376 MHz, CDCl₃). A successful, pure product will show a clean triplet at δ = -63.9 ppm (J = 10.5 Hz), confirming the -CF₃ group is fully intact and stable[1].

VI. References

  • Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine Source: Semantic Scholar URL:

  • 2.8 Synthetic Approaches to Fluorinated α-Amino Acids Source: Thieme E-Books URL:

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems Source: RSC URL:

Sources

stability of 5,5,5-Trifluoro-3-methylpentanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 5,5,5-Trifluoro-3-methylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. The unique chemical properties imparted by the trifluoromethyl group, such as high metabolic stability and enhanced lipophilicity, make it a valuable building block.[1][2] However, its stability under certain conditions, particularly in basic media, requires careful consideration. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the successful and reliable use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the initial and most common reaction of 5,5,5-Trifluoro-3-methylpentanoic acid when exposed to basic conditions?

The primary and immediate reaction upon introducing a base is the deprotonation of the carboxylic acid functional group. This is a standard acid-base neutralization reaction, yielding the corresponding carboxylate salt and the conjugate acid of the base used.

  • Reaction: 5,5,5-Trifluoro-3-methylpentanoic acid + Base ⇌ 5,5,5-Trifluoro-3-methylpentanoate (salt) + Conjugate Acid

This reaction is reversible and generally not considered degradation. The resulting carboxylate salt is often more soluble in aqueous media than the parent carboxylic acid.

Q2: Is the trifluoromethyl (-CF3) group on 5,5,5-Trifluoro-3-methylpentanoic acid susceptible to degradation under basic conditions?

Yes, while the carbon-fluorine bond is exceptionally strong, the trifluoromethyl group can be susceptible to degradation under specific, often forcing, basic conditions.[1] The primary degradation pathway of concern is hydrolysis.

Under the influence of a strong base (e.g., concentrated hydroxides) and elevated temperatures, the trifluoromethyl group can undergo nucleophilic attack, leading to its conversion into a carboxylic acid group and the release of fluoride ions.[1] This would result in the formation of 3-methylpentane-1,5-dioic acid.

cluster_start Starting Material cluster_conditions Conditions cluster_intermediate Intermediate Stages cluster_product Degradation Products Start 5,5,5-Trifluoro-3-methylpentanoic acid Conditions Strong Base (e.g., OH-) High Temperature Start->Conditions Exposure Intermediate Nucleophilic Attack & Stepwise Hydrolysis Conditions->Intermediate Initiates Product 3-methylpentane-1,5-dioic acid + 3 F- (Fluoride Ions) Intermediate->Product Leads to

Caption: Potential degradation pathway of the trifluoromethyl group under harsh basic conditions.

Q3: What factors will accelerate the degradation of 5,5,5-Trifluoro-3-methylpentanoic acid in a basic solution?

The stability of the compound is a function of several experimental parameters. Understanding these factors is key to preventing unwanted degradation.

FactorImpact on StabilityRationale
Base Strength HighStronger bases (lower pKa of the conjugate acid) will more readily promote hydrolysis of the -CF3 group.
Temperature HighIncreased temperature provides the necessary activation energy for the hydrolysis reaction, significantly accelerating the degradation rate.
Concentration HighHigher concentrations of both the base and the acid can lead to increased reaction rates.
Reaction Time HighProlonged exposure to harsh basic conditions increases the likelihood and extent of degradation.
Solvent MediumProtic solvents (e.g., water, alcohols) can participate in the hydrolysis mechanism. Aprotic solvents may offer greater stability.
Q4: I am observing a loss of my starting material, but I do not see the expected hydrolyzed product. What other potential reactions could be occurring?

While hydrolysis of the trifluoromethyl group is the most cited degradation pathway for similar structures under harsh basic conditions, other possibilities, though less common for this specific molecule, should be considered in troubleshooting:

  • Elimination Reactions: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the protons on the adjacent carbon (C4). In the presence of a very strong, sterically hindered base, an E2 elimination to form an alkene is a theoretical possibility, though unlikely to be a major pathway.

  • Complex Condensation Reactions: Depending on other components in your reaction mixture, the deprotonated carboxylate could potentially participate in side reactions if other electrophiles are present.

It is crucial to analyze your reaction mixture thoroughly using techniques like LC-MS, GC-MS, and NMR to identify any unexpected byproducts.

Troubleshooting Guide

Issue 1: Rapid and Unexpected Loss of Starting Material
  • Observed Symptom: Upon addition of a strong base (e.g., NaOH, KOH) to your reaction, subsequent analysis (LC-MS, 19F NMR) shows a significant decrease or complete disappearance of the 5,5,5-Trifluoro-3-methylpentanoic acid peak, even at moderate temperatures.

  • Potential Cause: You are likely observing base-mediated hydrolysis of the trifluoromethyl group. The combination of a strong base and even moderate heat can be sufficient to initiate this degradation.

  • Recommended Solutions:

    • Reduce Base Strength: If your protocol allows, switch to a weaker base such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or an organic base like triethylamine (TEA).

    • Lower the Temperature: Perform the reaction at a lower temperature. If the reaction is sluggish, a longer reaction time at a lower temperature is preferable to a shorter time at a high temperature.

    • Controlled Addition: Add the base slowly and in a controlled manner to avoid localized areas of high concentration and temperature spikes.

    • Solvent Choice: If feasible, consider running the reaction in an aprotic solvent to minimize the availability of protons for the hydrolysis mechanism.

Issue 2: Appearance of a New, Unidentified Peak in Mass Spectrometry
  • Observed Symptom: Your LC-MS data shows a new peak with a mass corresponding to the loss of the CF3 group and the addition of a carboxyl group (a net change of +17 Da from the starting material, considering the loss of 3F and C, and gain of 2O and H).

  • Potential Cause: This is a strong indicator of the hydrolysis of the trifluoromethyl group, resulting in the formation of 3-methylpentane-1,5-dioic acid.

  • Verification & Solution:

    • Confirm the Structure: If possible, isolate the byproduct and characterize it using 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity.

    • Mitigate Degradation: Implement the solutions outlined in "Issue 1" to prevent the formation of this byproduct. The primary strategy is to use milder reaction conditions.

Experimental Protocol: Stability Assessment

This protocol provides a framework for evaluating the stability of 5,5,5-Trifluoro-3-methylpentanoic acid under your specific experimental conditions.

cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_result Data Interpretation Prep_Stock 1. Prepare Stock Solution (e.g., 10 mg/mL in Acetonitrile) Setup 3. Aliquot Stock into Vials Prep_Stock->Setup Prep_Basic 2. Prepare Basic Solutions (e.g., 0.1 M, 1 M NaOH in H2O) Add_Base 4. Add Basic Solution (to desired final concentration) Prep_Basic->Add_Base Setup->Add_Base Incubate 5. Incubate at Test Temperatures (e.g., 25°C, 50°C, 80°C) Add_Base->Incubate Sampling 6. Sample at Time Points (t=0, 1h, 4h, 24h) Incubate->Sampling Quench 7. Quench with Acid (e.g., 1 M HCl) Sampling->Quench Analyze 8. Analyze by LC-MS & 19F NMR Quench->Analyze Result 9. Quantify Remaining Parent Compound & Identify Degradation Products Analyze->Result

Caption: Workflow for assessing the stability of 5,5,5-Trifluoro-3-methylpentanoic acid.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5,5,5-Trifluoro-3-methylpentanoic acid at a known concentration (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.

  • Basic Media Preparation: Prepare aqueous solutions of the base you intend to use at various concentrations (e.g., 0.01 M, 0.1 M, 1 M NaOH).

  • Incubation: In separate, sealed vials, add an aliquot of the stock solution to the basic media to achieve the desired final concentration.

  • Time-Point Study: Place the vials at different temperatures relevant to your experimental conditions (e.g., Room Temperature, 50 °C, 80 °C).

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), remove a small aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding a small amount of acid (e.g., 1 M HCl) to neutralize the base and halt any further degradation.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as LC-MS, to quantify the remaining amount of the parent compound. 19F NMR can also be used to monitor the disappearance of the CF3 signal.

  • Data Interpretation: Plot the concentration of 5,5,5-Trifluoro-3-methylpentanoic acid versus time for each condition to determine its stability profile.

References

  • Haloform Reaction. Name Reactions in Organic Synthesis. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Mechanistic Insights into the Decarboxylative Electrophilic Trifluoromethylthiolation of β‐Ketocarboxylic Acids. ResearchGate. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity fluorinated carboxylic acids. Drawing upon established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude fluorinated carboxylic acids?

A1: The nature and prevalence of impurities are highly dependent on the synthetic route employed. However, several classes of impurities are commonly encountered:

  • Incompletely Reacted Starting Materials: The precursor materials for the synthesis may carry through to the final product if the reaction does not go to completion.

  • Isomeric Byproducts: In aromatic systems, positional isomers of the desired fluorinated carboxylic acid can form. For aliphatic chains, branched-chain isomers may be present, particularly in syntheses involving electrochemical fluorination.

  • Partially Fluorinated Species: If the fluorination process is incomplete, you may have analogs of your target molecule with one or more fluorine atoms replaced by hydrogen.

  • Products of Over-reaction or Degradation: Harsh reaction conditions can lead to decarboxylation or the formation of polymeric byproducts.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., trifluoroacetic acid used in peptide synthesis) and excess reagents can be present in the crude product.[1]

Q2: What is the best initial approach for purifying a novel solid fluorinated carboxylic acid?

A2: For solid fluorinated carboxylic acids, recrystallization is often the most effective and economical first-line purification technique. Its efficacy relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can significantly enhance purity in a single step.

Q3: How do I choose an appropriate purification method for my specific fluorinated carboxylic acid?

A3: The choice of purification method hinges on the physical properties of your compound and the nature of the impurities. The following decision tree provides a general guideline:

G start Crude Fluorinated Carboxylic Acid is_solid Is the compound a solid at room temperature? start->is_solid is_volatile Is the compound thermally stable and volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes impurities_known Are the impurities significantly different in polarity? is_volatile->impurities_known No distillation Distillation / Vacuum Distillation is_volatile->distillation Yes chromatography Chromatography (Flash or Prep-HPLC) impurities_known->chromatography Yes extraction Acid-Base Extraction impurities_known->extraction Consider as a pre-purification step

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. Here are solutions to common problems.

Issue 1: My fluorinated carboxylic acid does not dissolve, even in a large volume of hot solvent.

  • Possible Cause: The solvent is not appropriate for your compound. "Like dissolves like" is the guiding principle. Fluorinated compounds can have unique solubility profiles.

  • Troubleshooting Steps:

    • Solvent Selection: Consult a solubility table if available. If not, test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, the cooling is too rapid, or the impurities are depressing the melting point of your compound below the temperature of the solution.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add more of the hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling encourages precipitation rather than crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure compound, add a single crystal to the cooled solution to induce crystallization.

Issue 3: The purified crystals are colored, or analysis shows persistent impurities.

  • Possible Cause: The impurities have a similar solubility profile to your desired compound and are co-precipitating.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization of the "purified" material can often significantly improve purity.

    • Use Activated Charcoal: If the color is due to highly conjugated impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Troubleshooting Guide: Distillation

For liquid fluorinated carboxylic acids, distillation separates components based on differences in their boiling points.

Issue 1: The distillation is very slow, or no distillate is collecting.

  • Possible Cause: The temperature of the heating mantle is too low, the system has a leak (if under vacuum), or the condenser is too efficient, causing the vapor to condense and fall back into the distillation pot (refluxing).

  • Troubleshooting Steps:

    • Check Temperature and Pressure: Ensure your heating mantle is set to a temperature approximately 20-30 °C above the boiling point of your compound at the operating pressure. If using vacuum distillation, verify that the system is airtight and the vacuum pump is functioning correctly.[2]

    • Insulate the Distillation Head: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and promote the ascent of vapor into the condenser.

    • Reduce Condenser Flow: If the product is refluxing heavily in the column, reduce the flow rate of the coolant through the condenser.

Issue 2: The distillate is cloudy or appears to be a mixture.

  • Possible Cause: The distillation is proceeding too quickly, causing less volatile impurities to be carried over with the vapor (bumping or entrainment).[3]

  • Troubleshooting Steps:

    • Reduce the Heating Rate: Lower the temperature of the heating mantle to ensure a slow, steady rate of distillation (typically 1-2 drops per second).[3]

    • Use a Fractionating Column: For impurities with boiling points close to that of your product, inserting a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser can significantly improve separation efficiency.

    • Check for Azeotropes: Some fluorinated carboxylic acids may form azeotropes with residual solvents or water. Consult the literature to see if this is a known issue for your compound. Breaking an azeotrope may require the addition of a third component (a entrainer).

Issue 3: The compound appears to be decomposing in the distillation pot.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation. Many fluorinated carboxylic acids are strong acids and can be corrosive at high temperatures.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Applying a vacuum will lower the boiling point of your compound, allowing for distillation at a lower, safer temperature.[2]

    • Minimize Heating Time: Ensure the distillation is performed as quickly as is reasonably possible to minimize the time the compound spends at high temperatures.

Troubleshooting Guide: Chromatography

Flash chromatography and preparative HPLC are powerful techniques for separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.

Issue 1: My compound does not move from the origin (streaks at the top of the column).

  • Possible Cause: The mobile phase is not polar enough to elute your compound from the polar stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[4]

    • Add a Modifier: For acidic compounds like fluorinated carboxylic acids, interactions with the acidic silanol groups on silica can cause significant retention. Adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase will protonate your carboxylic acid, reducing its interaction with the silica and improving its mobility. This is an adaptation of the principle used for purifying basic compounds where a base is added.[5]

Issue 2: All my components elute together at the solvent front.

  • Possible Cause: The mobile phase is too polar, or your compound is not retained by the stationary phase.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase.

    • Consider Reversed-Phase Chromatography: If your fluorinated carboxylic acid is highly polar, it may be better purified using reversed-phase chromatography (e.g., with a C18 stationary phase). In this case, you would start with a polar mobile phase (e.g., water/acetonitrile) and elute with an increasing proportion of the less polar organic solvent.[1]

Issue 3: The peaks are broad and show significant tailing.

  • Possible Cause: This is often due to secondary interactions between the acidic analyte and the stationary phase, or overloading of the column.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: As mentioned in Issue 1, adding a small amount of acid to the mobile phase can dramatically improve peak shape for acidic compounds on silica gel.[5] For reversed-phase HPLC, using a buffer or adding 0.1% trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure sharp peaks for acidic analytes.[1]

    • Reduce the Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of crude material loaded onto the column.

    • Ensure Proper Dissolution: Dissolve your crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble but is weaker than the mobile phase. If the sample is dissolved in a very strong solvent, it will broaden the initial band on the column.

Purification Challenge Technique Recommended Starting Point
Solid with colored impurities RecrystallizationDissolve in hot ethanol, add a spatula-tip of activated charcoal, filter hot, and cool slowly.
Liquid with close-boiling impurity Fractional DistillationUse a Vigreux column and distill under vacuum to lower boiling points.
Mixture of isomers (aromatic) Flash ChromatographySilica gel column, eluting with a hexane/ethyl acetate gradient + 0.5% acetic acid.
High purity required for biological assay Preparative HPLCC18 column, eluting with a water/acetonitrile gradient containing 0.1% TFA.[1]

Purity Verification

After purification, it is crucial to verify the purity of your fluorinated carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful and direct method for assessing the purity of fluorinated compounds.[6] The wide chemical shift dispersion and the direct relationship between signal area and the number of fluorine nuclei allow for accurate quantification of impurities.[7][8] An internal standard, such as trifluoroacetic acid, can be used for precise purity determination.[7] ¹H NMR is also essential to check for the absence of non-fluorinated impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting trace impurities. An analytical run on a C18 column with a shallow gradient can resolve closely related impurities.[1] Purity is typically reported as the percentage of the main peak area relative to the total peak area.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of your desired compound and can help identify the mass of any impurities.

Safety Precautions

Fluorinated carboxylic acids and the reagents used in their purification can be hazardous. Always adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (check manufacturer's compatibility chart), safety goggles, and a lab coat. For concentrated or volatile acids, working in a fume hood is mandatory.[9][10][11]

  • Handling: Avoid inhalation of dust or vapors.[10] Fluorinated compounds can be corrosive and may cause severe skin and eye irritation or burns.[9]

  • Spill and Waste Management: Neutralize acidic waste before disposal, following your institution's guidelines. In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[11]

  • Consult Safety Data Sheets (SDS): Always review the SDS for your specific fluorinated carboxylic acid and any solvents or reagents used in the purification process before starting your experiment.[9][10]

References

[7] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). Retrieved from [Link]

[8] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31). Retrieved from [Link]

[1] Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Retrieved from [Link]

[6] NMR | Speeding Fluorine Analysis - Oxford Instruments. (n.d.). Retrieved from [Link]

[12] Analysis of per- and polyfluoroalkyl substances (PFAS) removal with activated carbon using 19F nuclear magnetic resonance spectroscopy - PMC. (2026, January 26). Retrieved from [Link]

[13] Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

[9] Standard Operating Procedures - research: UGA. (n.d.). Retrieved from [Link]

[14] NMR Can Identify the Purity of the Mineral Fluorspar - AZoMining. (2025, December 10). Retrieved from [Link]

[15] Perfluoroalkyl carboxylic acids - Wikipedia. (n.d.). Retrieved from [Link]

[16] Perfluorinated Carboxylic Acids. Synthesis and Application. - Fluorine Notes. (n.d.). Retrieved from [Link]

[17] Reactive Distillation of Trifluoroacetic Anhydride - UDSpace - University of Delaware. (n.d.). Retrieved from [Link]

[3] Troubleshooting Home Distilling Issues: How to Get Best Quality - Spirit Essences. (n.d.). Retrieved from [Link]

[18] Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) | Organic Letters - ACS Publications - ACS.org. (2021, July 12). Retrieved from [Link]

[19] Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes - PMC. (2025, October 9). Retrieved from [Link]

[20] The Ultimate Guide to Distillation and Distillation Columns. (2024, September 20). Retrieved from [Link]

[21] Troubleshooting Distillation Column Malfunctions - Ship & Shore Environmental, Inc. (2025, December 8). Retrieved from [Link]

[22] Long-chain perfluoroalkyl carboxylic acids removal by biochar: Experimental study and uncertainty based data-driven predictive model - PMC. (2024, October 10). Retrieved from [Link]

[23] Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry | LCGC International. (n.d.). Retrieved from [Link]

[24] Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23). Retrieved from [Link]

[25] TFA (Trifluoroacetic Acid) - SIELC Technologies. (2024, February 2). Retrieved from [Link]

[4] Successful flash chromatography - Biotage. (2025, December 6). Retrieved from [Link]

[26] Common Techniques for Distillation Troubleshooting - ResearchGate. (n.d.). Retrieved from [Link]

[27] HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. (n.d.). Retrieved from [Link]

[28] Analysis of per- and polyfluoroalkyl substances (PFAS) removal with activated carbon using F nuclear magnetic resonance spectroscopy - ResearchGate. (2026, January 18). Retrieved from [Link]

[29] What is the optimized cleaning procedure for trifluoroacetic acid (TFA)? - WKB109900. (n.d.). Retrieved from [Link]

[30] Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

[31] Troubleshooting Distillation Column Issues | PDF - Scribd. (n.d.). Retrieved from [Link]

[32] Fluorine - ipo. (n.d.). Retrieved from [Link]

[33] Prep HPLC Simplified Webinar - YouTube. (2021, June 25). Retrieved from [Link]

[34] HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC. (2010, December 12). Retrieved from [Link]

[35] Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]

[11] Acid Handling. (n.d.). Retrieved from [Link]

[36] Hydrofluoric Acid - Safe Operating Procedure. (n.d.). Retrieved from [Link]

[37] Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches. (2026, January 15). Retrieved from [Link]

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011, March 15). Retrieved from [Link]

[38] Breakthrough in the extraction of aqueous perfluorooctanoic acid using natural deep eutectic solvents for sustainable water reme - SSRN. (n.d.). Retrieved from [Link]

[39] Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices - PMC. (n.d.). Retrieved from [Link]

[40] Removal of Perfluorooctanoic Acid from Water Using a Hydrophobic Ionic Liquid Selected Using the Conductor-like Screening Model for Realistic Solvents | Environmental Science & Technology - ACS Publications. (2022, April 29). Retrieved from [Link]

[41] Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). Retrieved from [Link]

[42] Rapid and highly efficient removal of aqueous perfluorooctanoic acid using deep eutectic solvents for sustainable water remediation: An integrated experimental-modeling approach - ResearchGate. (2024, July 3). Retrieved from [Link]

[43] Removal of Perfluorooctanoic Acid from Water Using a Hydrophobic Ionic Liquid Selected Using the Conductor-like Screening Model for Realistic Solvents - ResearchGate. (2025, October 30). Retrieved from [Link]

[5] How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]

[44] Supramolecular solvents for the extraction of perfluoroalkyl substances in water - Diva-Portal.org. (2018, February 27). Retrieved from [Link]

[2] CN1887698A - Vacuum distillation process of purifying industrial P2S5 - Google Patents. (n.d.). Retrieved from

[45] DE60012337T2 - Process for the preparation of fluorocarboxylic acid anhydrides - Google Patents. (n.d.). Retrieved from

[46] Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents - Refubium - Freie Universität Berlin. (2023, December 1). Retrieved from [Link]

Sources

analytical methods for purity assessment of 5,5,5-Trifluoro-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges involved in the purity assessment of 5,5,5-Trifluoro-3-methylpentanoic acid .

Because this compound is a critical aliphatic intermediate used in the stereoselective synthesis of fluorinated amino acids (such as 5,5,5-trifluoroisoleucine)[1], it presents unique analytical hurdles: it lacks a strong UV chromophore, exhibits high polarity that complicates gas-phase analysis, and possesses a chiral center at C3 that requires specialized chromatographic resolution.

This guide is structured as a self-validating troubleshooting matrix to ensure your analytical workflows yield robust, reproducible, and scientifically sound data.

Analytical Strategy Overview

AnalyticalWorkflow Start 5,5,5-Trifluoro-3-methylpentanoic acid Sample ChemPurity Chemical Purity Start->ChemPurity ChiralPurity Enantiomeric Purity Start->ChiralPurity AbsPurity Absolute Purity & ID Start->AbsPurity LCMS LC-MS / HPLC-ELSD (No strong UV chromophore) ChemPurity->LCMS GCMS GC-FID / GC-MS (Requires Derivatization) ChemPurity->GCMS ChiralHPLC Chiral HPLC (Derivatization to UV-active ester) ChiralPurity->ChiralHPLC qNMR 19F / 1H qNMR (Internal Standard Method) AbsPurity->qNMR

Workflow for comprehensive purity assessment of 5,5,5-Trifluoro-3-methylpentanoic acid.

Module 1: Chromatographic Purity (HPLC & GC)

Q: We are attempting to analyze the compound using standard HPLC-UV at 210 nm, but the signal-to-noise ratio is unacceptably low. What is the mechanistic cause, and how do we resolve it? A: The compound is an aliphatic carboxylic acid and lacks a conjugated


-electron system. At 210 nm, you are merely detecting the weak 

transition of the carboxylate group, which is highly susceptible to baseline drift and interference from mobile phase solvents. Furthermore, fluorinated carboxylic acids exhibit unique retention and ion-repelling behaviors in reversed-phase chromatography that can distort peak shape[2]. Resolution: Switch to a universal detector such as an Evaporative Light Scattering Detector (ELSD) or employ LC-MS (ESI in negative ion mode, detecting the

ion at m/z 169.05). If UV or fluorescence detection is strictly required, the carboxylic acid must be derivatized with a tag such as 3-bromoacetyl coumarin, which provides highly sensitive detection for fluorinated aliphatic acids[3].

Q: When analyzing the underivatized acid via GC-FID, we observe severe peak tailing and poor reproducibility. Why? A: Short-chain fluorinated carboxylic acids form strong intermolecular hydrogen bonds, leading to dimerization in the vapor phase. Additionally, the free acidic proton interacts with active silanol groups on the GC column stationary phase, causing irreversible adsorption and peak tailing[4]. Resolution: The compound must be derivatized to a volatile, non-polar ester or amide prior to GC analysis[4].

Step-by-Step Protocol: GC-MS Derivatization & Analysis Workflow

This protocol utilizes esterification to mask the carboxylic acid, eliminating hydrogen bonding and silanol interactions.

  • Sample Preparation: Dissolve 10.0 mg of 5,5,5-Trifluoro-3-methylpentanoic acid in 1.0 mL of anhydrous methanol in a glass vial.

  • Derivatization: Add 0.5 mL of 14% Boron trifluoride (

    
    ) in methanol. Seal the vial tightly with a PTFE-lined cap and heat at 60°C for 30 minutes.
    
  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of HPLC-grade water to quench the reaction, followed by 2.0 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the biphasic system to separate. Extract the upper organic (hexane) layer containing the derivatized methyl ester.

  • Drying: Pass the hexane layer through a small plug of anhydrous sodium sulfate to remove trace water.

  • Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column.

    • Self-Validation System Suitability Test (SST): The mass spectrum must display a molecular ion peak or a prominent

      
       fragment corresponding to the methyl ester (
      
      
      
      g/mol ). Peak asymmetry factor (
      
      
      ) must be between 0.8 and 1.2.

HPLCTroubleshooting Issue Issue: Poor Peak Shape / Low Sensitivity in HPLC Analysis CheckDet Is UV detection being used without derivatization? Issue->CheckDet CheckpH Is the mobile phase pH properly buffered? Issue->CheckpH YesUV Yes. Switch to ELSD/CAD or LC-MS (ESI-). CheckDet->YesUV NoUV No. Using MS/ELSD. Check ionization/nebulizer. CheckDet->NoUV NopH No. Add 0.1% Formic Acid to suppress ionization. CheckpH->NopH YespH Yes. Check column chemistry (use end-capped C18). CheckpH->YespH

Troubleshooting decision matrix for resolving poor peak shape and sensitivity in HPLC analysis.

Module 2: Structural & Absolute Purity (NMR Spectroscopy)

Q: How can we establish the absolute purity of 5,5,5-Trifluoro-3-methylpentanoic acid without relying on a primary reference standard? A: Quantitative NMR (qNMR) using an internal standard is the most authoritative method for absolute purity determination. Because


 has 100% natural abundance, a spin of 1/2, and a wide chemical shift range, 

qNMR is highly specific and avoids the signal overlap often seen in the aliphatic region of

NMR.
Data Presentation: Expected NMR Spectral Features

To verify structural identity before quantitation, cross-reference your spectra against the expected resonances for the


 framework:
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment

~11.0Singlet (broad)1H-COOH (exchangeable proton)

~2.1 - 2.6Multiplet3H-CH2- (C2) and -CH- (C3)

~1.9 - 2.2Multiplet2H-CH2- (C4, adjacent to CF3)

~1.1Doublet3H-CH3 (attached to C3)

~ -63 to -66Triplet (or multiplet)3F-CF3 (coupled to C4 protons)
Step-by-Step Protocol: qNMR Self-Validating Workflow
  • Sample & IS Weighing: Accurately weigh ~20.00 mg of the analyte and ~10.00 mg of a certified internal standard (IS) (e.g., 1,4-difluorobenzene, purity >99.9%) into a vial using a microbalance (

    
     mg).
    
  • Solvation: Dissolve the mixture in 0.6 mL of

    
     or 
    
    
    
    . Transfer to a standard 5 mm NMR tube.
  • Acquisition Parameters:

    • Nucleus:

      
      
      
    • Relaxation Delay (D1): Critical Causality: The D1 must be set to

      
       of the slowest relaxing fluorine nucleus (typically 10-20 seconds for fluorinated organics). Failing to allow complete magnetization recovery will result in artificially low integration values and inaccurate purity calculations.
      
    • Pulse Angle: 90°

    • Scans: 64 or 128 (to ensure high S/N).

  • Processing & Validation: Phase and baseline correct the spectrum manually. Integrate the

    
     peak and the IS peak.
    
    • Self-Validation (SST): The signal-to-noise (S/N) ratio of the integrated peaks must be > 250:1. Purity is calculated using the mass ratio, integration ratio, and molecular weights of the analyte and IS.

Module 3: Enantiomeric Purity (Chiral Chromatography)

Q: 5,5,5-Trifluoro-3-methylpentanoic acid has a chiral center at C3. How do we determine the enantiomeric excess (ee) of the (R)- or (S)-enantiomer? A: Direct chiral separation of free aliphatic carboxylic acids is notoriously difficult due to peak broadening and lack of UV detectability. The standard approach is to derivatize the acid into a UV-active amide (e.g., by coupling with benzylamine using EDC/HOBt). The resulting derivative is then analyzed using normal-phase chiral HPLC (e.g., on a Daicel Chiralpak AD-H or AS-H column) using a hexane/isopropanol mobile phase, allowing for baseline resolution of the enantiomers[1].

References

  • Erdbrink, H., Peuser, I., Gerling, U. I. M., Lentz, D., Koksch, B., & Czekelius, C. (2013). "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine." Semantic Scholar / Beilstein Journal of Organic Chemistry. 1

  • MDPI. (2019). "Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation." MDPI.4

  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2010). "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." ResearchGate / Microchimica Acta.3

  • ResearchGate. (2025). "Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography." ResearchGate. 2

Sources

Validation & Comparative

bioisosteric replacement of ethyl group with trifluoromethyl

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Sterics: A Comprehensive Guide to the Bioisosteric Replacement of Ethyl with Trifluoromethyl (CF₃)

As a Senior Application Scientist, I frequently encounter promising drug candidates that exhibit excellent target binding affinity but fail during in vivo studies due to poor pharmacokinetic (PK) profiles—most notably, rapid oxidative metabolism. One of the most elegant, field-proven strategies to rescue such molecules is the bioisosteric replacement of an ethyl group (-CH₂CH₃) with a trifluoromethyl group (-CF₃).

While historically compared to the isopropyl group, modern shape and van der Waals volume analyses reveal that the -CF₃ group is actually a much closer steric match to the ethyl group[1][2]. However, their electronic and physicochemical properties are vastly different. This guide objectively compares these two moieties, details the mechanistic causality behind their divergent behaviors, and provides a self-validating experimental protocol for assessing the resulting metabolic stability.

Section 1: Physicochemical and Electronic Divergence

The success of replacing an ethyl group with a -CF₃ group hinges on the profound differences in their electronic environments.

  • Bond Strength & Metabolic Resistance: The C–F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[1]. This exceptional bond strength renders the -CF₃ group virtually impenetrable to cytochrome P450 (CYP450) mediated hydroxylation, effectively blocking a primary site of metabolism[3].

  • Electronegativity & Target Affinity: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). When substituting an ethyl group, this shift can dramatically alter the pKa of adjacent basic amines, improve membrane permeability (lipophilicity), and enhance binding affinity through favorable multipolar interactions with the target protein[1].

Table 1: Quantitative Physicochemical Comparison

PropertyEthyl Group (-CH₂CH₃)Trifluoromethyl Group (-CF₃)Impact on Drug Design
Van der Waals Volume ~41.4 ų~42.8 ųExcellent steric mimicry; fits into identical hydrophobic binding pockets[2].
Bond Dissociation Energy 414.2 kJ/mol (C–H)485.3 kJ/mol (C–F)-CF₃ provides absolute resistance to local oxidative metabolism[1].
Electronic Effect Weakly electron-donating (+I)Strongly electron-withdrawing (-I)-CF₃ modulates adjacent pKa and alters the molecular dipole[1].
Metabolic Liability High (susceptible to ω and ω-1 oxidation)Very Low (metabolically inert)-CF₃ drastically prolongs in vitro and in vivo half-life[3].

Section 2: Mechanistic Causality in Metabolic Stability

When an ethyl group is situated in a solvent-exposed or metabolically accessible region of a drug candidate, hepatic CYP450 enzymes readily abstract a hydrogen atom, leading to hydroxylation and subsequent rapid clearance. By substituting the ethyl group with a -CF₃ group, the medicinal chemist creates a "metabolic blockade." The activation energy required to break the C–F bond exceeds the catalytic capacity of CYP enzymes, forcing the biological system to either clear the drug at a much slower rate or rely on secondary, less efficient metabolic pathways[3].

MetabolicPathway EthylDrug Drug with Ethyl Group (-CH2CH3) CYP450_1 CYP450 Oxidation EthylDrug->CYP450_1 CF3Drug Drug with CF3 Group (-CF3) CYP450_2 CYP450 Interaction CF3Drug->CYP450_2 Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450_1->Metabolite Stable Metabolic Blockade (Prolonged Half-life) CYP450_2->Stable

Caption: Divergent metabolic pathways illustrating CYP450 susceptibility of ethyl vs. resistance of CF3.

Section 3: Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively quantify the impact of this bioisosteric replacement, a human liver microsomal (HLM) stability assay is the industry standard[3]. The following protocol is designed as a self-validating system: it includes specific kinetic time points and biochemical controls to ensure the causality of the observed stability is exclusively due to the structural modification.

Reagents and Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • Test Compounds: Ethyl-analog and CF₃-analog (10 mM in DMSO)

  • NADPH Regenerating System (Solution A and B)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM compound stocks to 100 μM in 50% acetonitrile/water, then further dilute to 1 μM in phosphate buffer.

    • Causality: Keeping the final DMSO concentration strictly below 0.1% prevents solvent-mediated inhibition of CYP enzymes, ensuring baseline enzymatic activity is not artificially suppressed.

  • Pre-incubation: In a 96-well plate, combine the 1 μM test compound with HLM (final protein concentration 0.5 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 10 minutes[3].

    • Causality: This step establishes thermal equilibrium and allows non-specific protein binding to stabilize before the metabolic reaction begins, preventing artificial initial drops in compound concentration.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the reaction[3].

    • Causality: CYP450 enzymes are obligate-dependent on NADPH for electron transfer. A negative control well (minus-NADPH) must be included to validate that any observed compound depletion is strictly CYP-mediated metabolism and not due to chemical instability or precipitation.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the reaction mixture[3].

  • Reaction Termination: Immediately quench the extracted aliquot into 150 μL of ice-cold acetonitrile containing the internal standard[3].

    • Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction at the exact time point. The ice-cold temperature prevents any residual thermal degradation of the metabolites.

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins[3]. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

AssayWorkflow Step1 Pre-incubation (HLM + Drug) Step2 Initiation (+ NADPH) Step1->Step2 Step3 Time-Course Sampling Step2->Step3 Step4 Quench (Ice-cold ACN) Step3->Step4 Step5 Centrifugation (Protein Crash) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Section 4: Data Interpretation

Upon LC-MS/MS quantification, the natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear regression (-k) represents the elimination rate constant.

  • Expected Results: The ethyl-analog will typically exhibit a steep degradation curve (short half-life, high intrinsic clearance) due to rapid oxidation. Conversely, the CF₃-analog will display a near-horizontal line, indicating profound metabolic stability[3]. This empirical data directly validates the bioisosteric hypothesis, demonstrating that the substitution successfully preserved the molecule's steric footprint while eliminating its metabolic vulnerability.

References

  • Title: A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group Source: Benchchem URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)
  • Title: Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(I)/I(III)

Sources

The Fluorine Paradox: A Guide to Lipophilicity and Acidity in Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug developers, the incorporation of fluorine into carboxylic acid scaffolds is a high-stakes design strategy. While fluorine is classically regarded as a "lipophilicity booster" due to the hydrophobicity of the C–F bond, this heuristic often fails when applied to ionizable groups.

The central thesis of this guide is the "Fluorine Paradox": In carboxylic acids, the introduction of fluorine—particularly at the


-position or ortho-position—dramatically lowers pKa via the inductive effect. Consequently, at physiological pH (7.4), the population of the highly hydrophilic carboxylate anion increases. This shift in ionization equilibrium often overrides the intrinsic lipophilicity of the fluorine atom, resulting in a net decrease  or stagnation  in effective lipophilicity (

), despite an increase in intrinsic lipophilicity (

).

This guide provides the theoretical framework, comparative data, and experimental protocols necessary to navigate these physicochemical trade-offs.

Part 1: Theoretical Basis & Mechanism

To predict the behavior of fluorinated acids, one must distinguish between Intrinsic Lipophilicity (


)  and Effective Lipophilicity (

)
.
The Inductive Effect and pKa Shift

Fluorine is the most electronegative element (


). When placed near a carboxyl group, it exerts a powerful electron-withdrawing inductive effect (-I).[1][2] This effect stabilizes the negative charge of the conjugate base (carboxylate anion), thereby shifting the equilibrium toward deprotonation.
  • Magnitude: The effect is distance-dependent.

    
    -fluorination causes massive pKa drops (up to 2-4 units). 
    
    
    
    - or
    
    
    -fluorination has a weaker, yet measurable, effect.
  • Aromatic Systems: In benzoic acids, ortho-substitution exerts the strongest acidification due to proximity, while meta and para positions have diminishing effects.

The Divergence of and [3][4]
  • 
     (Partition Coefficient):  Measures the ratio of concentrations of the neutral  species between octanol and water.[3][4] Fluorination typically increases
    
    
    
    because the C–F bond is more hydrophobic than the C–H bond it replaces.[5]
  • 
     (Distribution Coefficient):  Measures the ratio of all species  (neutral + ionized) at a specific pH.[3][4][6]
    


The Critical Trap: If fluorination lowers the pKa from 4.8 to 3.2, the percentage of ionized species at pH 7.4 increases from ~99.7% to ~99.99%. Since the anion is effectively insoluble in octanol (


), this shift drags the overall 

down, often negating the lipophilic gain of the fluorine atom.
Visualization: The Fluorine-Acidity-Lipophilicity Axis

FluorineEffect F_Sub Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) F_Sub->Inductive Intrinsic Intrinsic Lipophilicity (LogP Increases) F_Sub->Intrinsic Direct Effect pKa_Drop Decrease in pKa (Stronger Acid) Inductive->pKa_Drop Ionization Increased Ionization (at pH 7.4) pKa_Drop->Ionization Effective Effective Lipophilicity (LogD7.4 Decreases/Stagnates) Ionization->Effective Dominant Factor Intrinsic->Effective Minor Factor

Figure 1: Mechanistic pathway showing how the pKa shift (orange path) often dominates the direct lipophilic contribution (green path) in carboxylic acids.

Part 2: Comparative Analysis & Data

Case Study A: Aromatic Carboxylic Acids (Benzoic Series)

The benzoic acid scaffold is a standard model for drug design. The position of the fluorine atom dictates the physicochemical outcome.[7]

CompoundStructurepKa (Exp)

pKa vs Parent
Predicted

(Neutral)
Impact on

Benzoic Acid Ph-COOH4.20-1.87Baseline
2-Fluorobenzoic ortho-F3.27-0.93 2.15Decrease (High Ionization)
3-Fluorobenzoic meta-F3.86-0.342.20Slight Increase
4-Fluorobenzoic para-F4.14-0.062.22Increase (Intrinsic dominates)

Analysis:

  • Ortho-substitution (2-F): The pKa drops by nearly 1 unit. At pH 7.4, 2-fluorobenzoic acid is significantly more ionized than benzoic acid. Despite the neutral form being more lipophilic (

    
     2.15 vs 1.87), the massive shift to the aqueous phase (anion) suppresses the 
    
    
    
    .
  • Para-substitution (4-F): The fluorine is too distant to significantly affect acidity (

    
     pKa -0.06). Therefore, the ionization profile remains similar to the parent, and the intrinsic lipophilicity of the fluorine atom effectively raises the 
    
    
    
    .
Case Study B: Aliphatic Acids (The Inductive Hammer)

In aliphatic chains,


-fluorination creates a "super-acidifying" effect that renders the molecule almost exclusively ionic at physiological pH.
CompoundpKaIonization at pH 7.4

Trend
Acetic Acid (

)
4.76~99.7%Low
Fluoroacetic Acid (

)
2.59>99.99%Lower
Difluoroacetic Acid (

)
1.24~100%Lowest
Trifluoroacetic Acid (

)
0.23~100%Extremely Hydrophilic

Key Takeaway: For aliphatic acids,


-fluorination is rarely a viable strategy to increase membrane permeability (

) because it essentially locks the molecule in the anionic state.

Part 3: Experimental Protocols

To validate these properties in your own pipeline, rely on the Shake-Flask Method , which remains the gold standard for


 determination due to its direct measurement of partitioning.
Protocol: Determination of (Shake-Flask)

Objective: Measure the distribution of the compound between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

Reagents & Setup
  • Aqueous Phase: 50 mM Phosphate Buffer (PBS), adjusted strictly to pH 7.40.

  • Organic Phase: HPLC-grade n-Octanol.

  • Pre-Saturation: Crucial Step. Mix equal volumes of Octanol and PBS. Shake for 24 hours. Separate phases. Use the "PBS-saturated Octanol" and "Octanol-saturated PBS" for the experiment. This prevents volume changes during the assay.

Workflow Diagram

ShakeFlask Start Start: Compound Stock (10mM in DMSO) Mix Equilibration Add Compound to System Shake vigorously (1-4 hrs) Start->Mix Prep Phase Preparation Pre-saturate Octanol & Buffer Prep->Mix Sep Phase Separation Centrifuge (3000g, 10 min) Mix->Sep Analyze Quantification (LC-MS/HPLC) Analyze BOTH phases Sep->Analyze Calc Calculation LogD = log([Oct] / [Aq]) Analyze->Calc

Figure 2: Workflow for the Shake-Flask LogD determination method.

Step-by-Step Methodology
  • Spiking: Add 10

    
    L of compound stock (10 mM in DMSO) to a vial containing 990 
    
    
    
    L of pre-saturated Octanol and 990
    
    
    L of pre-saturated PBS.
  • Equilibration: Vortex/shake at room temperature (25°C) for a minimum of 1 hour. Note: For highly lipophilic compounds, extend to 4 hours to ensure equilibrium.

  • Separation: Centrifuge at 3000

    
     g for 10-15 minutes to break any emulsion.
    
  • Sampling: Carefully remove aliquots from the top (octanol) and bottom (aqueous) layers.

    • Tip: When sampling the aqueous layer, expel a small volume of air while passing through the octanol layer to prevent contamination of the pipette tip.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

    • Calculate concentration using a calibration curve.

  • Calculation:

    
    
    
Protocol: pKa Determination (Potentiometric Titration)

While computational predictions are useful, experimental pKa is required for accurate


 modeling.
  • Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

  • Solvent: Water (if soluble) or Methanol/Water co-solvent mixtures (extrapolated to 0% organic).

  • Method: Titrate the acid with 0.1 M KOH standardized solution under nitrogen atmosphere (to exclude

    
    ).
    
  • Data Processing: Use the Bjerrum plot analysis to identify the inflection point representing the pKa.

References

  • BenchChem. Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. (2025).[1][2][8][9][10][11]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. (2025).[1][2][8][9][10][11]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid. (2025).[1][2][8][9][10][11]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024).[12]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

  • Domainex. Shake Flask LogD Protocol.

Sources

Biological Activity & Synthetic Utility of 5,5,5-Trifluoro-3-methylpentanoic Acid

[1][2]

Executive Summary

5,5,5-Trifluoro-3-methylpentanoic acid (TFMPA) is a fluorinated building block primarily utilized to synthesize 5,5,5-trifluoroisoleucine (5-F3Ile) , a non-canonical amino acid that imparts exceptional proteolytic stability and altered hydrophobicity to therapeutic peptides. While TFMPA shares structural homology with anticonvulsants like Valproic Acid, its dominant application lies in peptide engineering —specifically, the "fluorous effect" used to stabilize alpha-helices and shield peptides from enzymatic degradation.

This guide compares the biological performance of the TFMPA-derived amino acid (5-F3Ile) against its natural analog (Isoleucine) and other fluorinated variants (Hexafluoroleucine).

Part 1: Chemical Biology & Structural Properties[3][4]

The Fluorinated Scaffold

The introduction of a trifluoromethyl (


3-methylpentanoic acid
Feature3-Methylpentanoic Acid (Parent)5,5,5-Trifluoro-3-methylpentanoic Acid (TFMPA)Impact on Biological Activity
Electronic Effect Electron-donating alkyl chainStrong electron-withdrawing

group
Increases acidity of the carboxyl group (

drop); alters H-bonding potential.
Lipophilicity Moderate (

)
Increased Lipophilicity

is hydrophobic but lipophobic; it promotes "fluorous" clustering in protein cores.[1]
Steric Bulk

volume


volume

The

group is roughly twice the size of a methyl group, creating steric occlusion that blocks enzyme active sites.
Metabolic Stability Susceptible to

-oxidation
Resistant to oxidationThe C-F bond strength prevents metabolic clearance at the terminal position.[1]
Structural Homology: The Valproate Connection

Researchers investigating small-molecule inhibitors often compare TFMPA to Valproic Acid (VPA) .[1] Both are branched short-chain fatty acids.[1]

  • Valproic Acid: 2-propylpentanoic acid (GABA transaminase inhibitor/HDAC inhibitor).[1]

  • TFMPA: 3-methyl-5,5,5-trifluoropentanoic acid.[2]

  • Insight: While VPA acts centrally as an anticonvulsant, TFMPA's fluorination reduces its potential for hepatotoxicity (often caused by terminal double-bond formation in VPA metabolites) while maintaining blood-brain barrier penetrability.[1] However, its primary utility remains as a precursor.[1]

Part 2: Biological Activity of the Derived Analog (5-F3Ile)

The most significant biological data pertains to 5,5,5-trifluoroisoleucine (5-F3Ile) , synthesized directly from TFMPA. This analog is used to "harden" therapeutic peptides against digestion.[1]

Comparative Performance: 5-F3Ile vs. Isoleucine (Ile)

The following data synthesizes findings from proteolytic stability assays (Proteinase K, Trypsin, Elastase).

MetricIsoleucine (Ile)5,5,5-Trifluoroisoleucine (5-F3Ile)5,5,5,5',5',5'-Hexafluoroleucine (Hfl)
Helix Propensity 1.0 (Standard)0.26 (Significantly Lower)< 0.1 (Helix Breaker)
Hydrophobicity HighVery High (Fluorous character)Extremely High
Proteolytic Half-Life < 1 hour> 24 hours > 48 hours
Mechanism Fits standard hydrophobic pocketsSteric Shielding of peptide bondAggressive Steric/Fluorous Shielding
Mechanism of Action: Steric Occlusion

The biological activity of 5-F3Ile is driven by the Steric Occlusion Mechanism .[1] The bulky

1

ProteolyticStabilitycluster_mechanismMechanism of StabilizationPeptideTherapeutic Peptide(Unstable)F3Ile5-F3Ile(Incorporated)Peptide->F3IleSubstitutionDegradationRapid DegradationPeptide->DegradationNatural IleTFMPATFMPA(Scaffold)TFMPA->F3IleChemical SynthesisStabilityProteolytic Stability(>24h Half-life)F3Ile->StabilitySteric Shieldingof Scissile BondProteaseProtease(e.g., Proteinase K)Protease->DegradationAttacks BondProtease->StabilityBlocked by CF3 Bulk

Figure 1: The incorporation of TFMPA-derived 5-F3Ile into peptides blocks protease access via steric bulk, extending biological half-life.

Part 3: Experimental Protocols

Synthesis of 5-F3Ile from TFMPA

Note: This protocol utilizes the Evans chiral auxiliary method to ensure stereochemical purity.

Reagents:

  • (R)-5,5,5-Trifluoro-3-methylpentanoic acid (TFMPA)

  • (S)-4-Benzyloxazolidin-2-one (Evans Auxiliary)

  • LiHMDS, Trisyl azide, Acetic acid.

Workflow:

  • Activation: Convert TFMPA to its mixed anhydride using pivaloyl chloride and couple with lithiated (S)-4-benzyloxazolidin-2-one.

  • Enolization: Treat the resulting imide with KHMDS at -78°C to form the Z-enolate.

  • Azidation: Quench with trisyl azide to introduce the alpha-azido group stereoselectively.[1]

  • Reduction & Hydrolysis: Reduce the azide (hydrogenation or Staudinger reaction) and hydrolyze the auxiliary (LiOH/H2O2) to yield (2S,3R)-2-Amino-5,5,5-trifluoro-3-methylpentanoic acid .

Proteolytic Stability Assay (Self-Validating Protocol)

This assay compares the degradation rate of a standard peptide vs. a fluorinated analog.[1]

Materials:

  • Control Peptide: Ac-Ala-Ile-Ala-NH2

  • Test Peptide: Ac-Ala-[5-F3Ile]-Ala-NH2

  • Enzyme: Proteinase K (Sigma P2308), 20 µg/mL in Tris-HCl buffer (pH 7.5).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve both peptides to a final concentration of 200 µM in 50 mM Tris-HCl, 5 mM CaCl2 (pH 7.5).

  • Initiation: Add Proteinase K (1:100 enzyme-to-substrate ratio) and incubate at 37°C.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN).

    • Validation Check: The Control Peptide must show >50% degradation by

      
       min for the assay to be valid.[1]
      
  • Calculation: Plot % remaining vs. time. The Test Peptide should show >80% remaining at

    
     min.
    

Part 4: References

  • Synthesis of Fluorinated Isoleucines: Erdbrink, H., et al. (2013).[3][1] "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine." Beilstein Journal of Organic Chemistry, 9, 2009–2014.[3]

  • Proteolytic Stability Studies: Huhmann, S., & Koksch, B. (2018).[1][4] "Fine-tuning the proteolytic stability of peptides with fluorinated amino acids." European Journal of Organic Chemistry.[1][4]

  • Helix Propensity and Protein Engineering: Tirrell, D. A., et al. (2006).[1][5] "Global substitution of leucine by 5,5,5-trifluoroleucine in a coiled-coil protein."[5] Journal of the American Chemical Society.[1]

  • Valproic Acid Analog Activity: Nau, H., et al. (1991).[1] "Anticonvulsant activity and neurotoxicity of valproic acid analogues." Journal of Pharmacology and Experimental Therapeutics.

comparative study of trifluoromethyl and pentafluorosulfanyl bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Trifluoromethyl Group: A Comparative Guide to Pentafluorosulfanyl (


) Bioisosteres in Medicinal Chemistry 

In the landscape of lead optimization, the strategic incorporation of fluorine is a cornerstone technique for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. For decades, the trifluoromethyl (


) group has been the gold standard for installing a strongly electron-withdrawing, lipophilic moiety. However, the pentafluorosulfanyl (

) group has rapidly emerged as a "super-trifluoromethyl" bioisostere, offering an expanded physicochemical profile for challenging targets[1][2].

This guide objectively compares the performance of


 and 

substituents, analyzing their structural impact, mechanistic causality in drug design, and the experimental workflows required to evaluate them.

Physicochemical Comparison: The Foundation of Bioisosterism

To understand why a medicinal chemist would choose


 over 

, we must first quantify their fundamental physicochemical differences. The

group is not merely a more fluorinated counterpart; its unique geometry and electronic distribution fundamentally alter the pharmacokinetics and pharmacodynamics of the parent molecule[2][3].

Table 1: Quantitative Physicochemical Properties of


 vs. 

PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Geometry TetrahedralOctahedral (Square Bipyramidal)
Steric Volume ~42.6 ų~52.0 ų
Electronegativity (Pauling) 3.363.65
Hammett Constant (

)
0.540.68
Lipophilicity (Hansch

)
0.881.23

Data synthesized from foundational organofluorine studies[1][2][3].

Mechanistic Impact on Drug Design (The Causality of Choice)

Replacing


 with 

is not a guaranteed 1:1 functional swap. The causality behind this bioisosteric replacement relies entirely on the interplay between the target's binding pocket dimensions and the electronic demands of the pharmacophore.

G CF3 Trifluoromethyl (CF3) Volume: 42.6 ų Lipid Increased Lipophilicity (Higher LogP) CF3->Lipid Moderate Electro Stronger Electron Withdrawal CF3->Electro High Steric Larger Steric Bulk (Octahedral vs Tetrahedral) CF3->Steric Moderate SF5 Pentafluorosulfanyl (SF5) Volume: ~52 ų SF5->Lipid High SF5->Electro Very High SF5->Steric High Target Receptor Binding Affinity & Metabolic Stability Lipid->Target Electro->Target Steric->Target

Logical mapping of physicochemical properties to pharmacodynamic outcomes for CF3 and SF5 groups.

Case Study: AAA ATPase p97 Inhibitors

A pivotal study by4 explored the bioisosteric replacement of a


 group with an 

group on a phenyl indole chemotype targeting the p97 AAA ATPase[4].
  • The Hypothesis: The stronger electron-withdrawing nature and higher lipophilicity of

    
     would improve target residence time and potency.
    
  • The Result: The

    
     analog exhibited a nearly 5-fold reduction in inhibitory activity (
    
    
    
    = 21.5
    
    
    M) compared to the
    
    
    lead[4].
  • The Causality: The binding pocket for the C-5 indole substituent was sterically constrained. The larger octahedral volume of the

    
     group caused a steric clash that negated any thermodynamic gains from increased lipophilicity or electrostatic interactions. Interestingly, the trifluoromethoxy (
    
    
    
    ) group proved to be a better biochemical match, as its oxygen hinge provided the conformational flexibility needed to accommodate the fluorinated bulk[4].

Experimental Methodologies & Workflows

To rigorously compare these bioisosteres, robust synthetic and biochemical workflows are required. Below are self-validating protocols for synthesizing


 analogs and evaluating their comparative efficacy.

Workflow Start Lead Optimization Identify CF3 Hit Design Bioisosteric Replacement Design SF5 Analog Start->Design Synth Chemical Synthesis (e.g., Isocyanate Coupling) Design->Synth Assay In Vitro Evaluation (ADPGlo ATPase Assay) Synth->Assay Analyze SAR Analysis Steric vs Electronic Assay->Analyze

Step-by-step experimental workflow for evaluating SF5 bioisosteric replacements in drug discovery.

Protocol 1: Synthesis of vs Diarylurea Analogs

This protocol details the synthesis of matched molecular pairs of


 and 

diarylureas, a common scaffold in antimicrobial research[1].
  • Reagent Preparation : Dissolve 1.0 equivalent of the selected isocyanate (e.g., 4-chlorophenylisocyanate) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere.

  • Amine Addition : Slowly add 1.0 equivalent of either 4-(trifluoromethyl)aniline or 4-(pentafluorosulfanyl)aniline to the stirring solution.

    • Causality: Pyridine serves a dual purpose as both the solvent and a nucleophilic catalyst. It activates the isocyanate while neutralizing any acidic byproducts, ensuring the highly electronegative and sterically hindered 4-(pentafluorosulfanyl)aniline can successfully attack the electrophilic carbon.

  • Reaction Progression : Stir the mixture at room temperature for 12 hours. Monitor the depletion of the starting aniline via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching and Precipitation : Pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine and precipitate the crude diarylurea.

  • Purification & Validation : Filter the precipitate and recrystallize from hot methanol.

    • Self-Validating System: Confirm the octahedral

      
       geometry via 
      
      
      
      NMR. A successful
      
      
      incorporation uniquely presents as a doublet (4F, equatorial) and a quintet (1F, axial) around
      
      
      65 and 89 ppm, respectively, contrasting sharply with the simple singlet of a
      
      
      group[1].
Protocol 2: ADPGlo ATPase Assay for Target Validation

To quantify the


 differences between a 

lead and its

analog (as seen in p97 ATPase research)[4].
  • Enzyme Preparation : Incubate 10 nM of recombinant p97 enzyme in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM

    
    , 0.01% Tween-20) with varying concentrations of the test compound (0.001 to 100 
    
    
    
    M) in a 384-well white microplate.
  • Substrate Addition : Initiate the reaction by adding 20

    
    M ATP. Incubate for 60 minutes at room temperature.
    
    • Causality: A 60-minute incubation ensures the ATPase reaction reaches a steady-state kinetic phase, which is critical for accurately capturing the binding kinetics of bulky

      
       inhibitors that may have slower on-rates due to steric hindrance.
      
  • ATP Depletion : Add 5

    
    L of ADPGlo Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.
    
  • Luminescence Generation : Add 10

    
    L of Kinase Detection Reagent to convert the enzymatically produced ADP back to ATP, driving a luciferase/luciferin reaction.
    
  • Quantification & Validation : Measure luminescence using a microplate reader. Calculate

    
     values using a four-parameter logistic non-linear regression model.
    
    • Self-Validating System: Incorporate a well-characterized p97 inhibitor (e.g., DBeQ) as a positive control. This confirms the assay's dynamic range and ensures that any observed drop in

      
       activity is due to structural mismatch within the binding pocket, rather than systemic enzyme degradation.
      

Conclusion

The pentafluorosulfanyl (


) group is a highly potent tool in the medicinal chemist's arsenal, offering superior lipophilicity and electron-withdrawing capabilities compared to the traditional trifluoromethyl (

) group. However, its application as a bioisostere must be carefully calibrated. As demonstrated by comparative SAR studies, the thermodynamic benefits of

can only be realized if the target's binding pocket can accommodate its expanded octahedral volume.

References

  • Alverez, C., et al. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters.
  • Sowaileh, M. F., et al. (2017). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem.
  • Vidaillac, C., et al. (2018). "Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity." MDPI Molecules.
  • Tresse, C., et al. (2024). "Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes." Comptes Rendus de l'Académie des Sciences.
  • Dias, H. V. R., et al. (2021).

Sources

The Trifluoromethyl Ketone Warhead: A Comparative Guide to Superior Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor design, the quest for enhanced potency, selectivity, and favorable kinetics is perpetual. Among the various electrophilic "warheads" employed to target catalytic residues, the trifluoromethyl ketone (TFMK) has emerged as a uniquely powerful moiety. This guide provides an in-depth comparison of TFMKs against other ketone-based inhibitors, supported by mechanistic insights and experimental data, to inform rational drug design.

The Mechanism of Action: An Electrophilic Advantage

The inhibitory prowess of TFMKs stems from the strong electron-withdrawing nature of the trifluoromethyl group.[1] This property significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by catalytic residues such as serine or cysteine within an enzyme's active site.[2][3]

Unlike simple ketones, which may form transient, less stable adducts, TFMKs react to form a stable, tetrahedral hemiketal or hemithioketal.[2][4][5] This structure is a mimic of the transition state of the enzymatic reaction, leading to tight binding and potent inhibition.[4][5] Crystallographic studies have verified this covalent linkage, for instance, between the TFMK and the active site serine (Oγ 195) of chymotrypsin.[4] This interaction often results in what is known as reversible covalent inhibition, a desirable characteristic that can lead to prolonged target engagement without permanent inactivation, potentially reducing off-target effects.[6][7][8]

The kinetics of this inhibition can vary depending on the specific enzyme and inhibitor structure, ranging from fast-on-fast-off to slow-binding mechanisms.[9][10][11] This variability underscores the importance of detailed kinetic analysis beyond simple IC50 determination.[9][10]

digraph "TFMK_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Comparative Analysis: Potency and Selectivity

Experimental data consistently demonstrates the superior inhibitory potency of TFMKs when compared to their non-fluorinated ketone or even monofluoromethyl and difluoromethyl ketone counterparts.[12] The progressive addition of fluorine atoms correlates with a decrease in the inhibitor's dissociation constant (Ki), indicating tighter binding.[12]

For example, in a study on serine proteases, the trifluoromethyl ketone inhibitor of chymotrypsin, Ac-Leu-ambo-Phe-CF3, exhibited a 30-fold lower Ki than its difluoromethyl analog, Ac-Leu-ambo-Phe-CF2H.[12] This trend highlights the significant contribution of the trifluoromethyl group to inhibitory activity.

Inhibitor ClassTarget EnzymeKi (or IC50)Reference
Trifluoromethyl KetoneChymotrypsinPotent (specific value not stated)[5]
Difluoromethyl KetoneChymotrypsin30-fold higher Ki than TFMK analog[12]
Trifluoromethyl KetoneCathepsin BWeak, slow-binding inhibition[13]
Peptidyl AldehydeCathepsin BPotent, competitive inhibition[13]
Trifluoromethyl KetoneSARS-CoV 3CL Protease0.3 µM (time-dependent)[2]
Trifluoromethyl KetoneAntennal Esterases0.08 µM[14]

Note: Direct numerical comparison of IC50 and Ki values across different studies can be misleading due to variations in assay conditions.[9][15][16] The table illustrates general potency trends.

While highly potent, the effectiveness of TFMKs can be target-dependent. For instance, while peptidyl aldehydes were found to be potent inhibitors of the cysteine protease cathepsin B, the corresponding trifluoromethyl ketone showed comparatively weaker and slow-binding inhibition.[13][17] This highlights the nuanced interplay between the inhibitor's warhead and the specific active site environment.

Case Studies: TFMKs in Drug Discovery

The unique properties of trifluoromethyl ketones have been leveraged in the development of inhibitors for a wide range of enzyme classes, demonstrating their therapeutic potential.

  • Serine and Cysteine Proteases: TFMKs are well-established inhibitors of these large enzyme families.[2][3] They have been successfully employed to target enzymes like chymotrypsin, elastase, caspases, and cathepsins, which are implicated in various diseases including inflammation and cancer.[5][18][19][20] For example, the cell-permeable caspase inhibitor Z-Val-Ala-Asp fluoromethylketone (Z-VAD.FMK) has been shown to attenuate apoptosis in neuronal cells.[19]

  • Histone Deacetylases (HDACs): TFMKs serve as effective zinc-binding groups in HDAC inhibitors, which are a validated target for cancer therapy.[9][10][11] Interestingly, TFMK-based HDAC inhibitors can exhibit different kinetic mechanisms depending on the specific HDAC isoform, offering a potential avenue for developing isoform-selective drugs.[9][10][11]

  • Kinases: More recently, aromatic trifluoromethyl ketones have been characterized as novel warheads for designing covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[6][21] This has led to the development of potent and selective inhibitors for targets like FGFR4 and JAK3.[6][7]

  • Viral Proteases: The SARS-CoV 3CL protease, a cysteine protease essential for viral replication, has been successfully targeted by TFMK inhibitors, which displayed time-dependent inhibition with Ki values in the sub-micromolar range.[2]

Experimental Protocols for Comparative Analysis

To objectively compare the inhibitory potential of a novel TFMK against other ketone-based compounds, a standardized enzyme inhibition assay is crucial. The determination of the half-maximal inhibitory concentration (IC50) is a primary method for quantifying inhibitor potency.[15][16][22]

Protocol: Fluorogenic Assay for IC50 Determination of a Protease Inhibitor

This protocol describes a general method for determining the IC50 value of an inhibitor against a protease using a fluorogenic substrate.

1. Materials and Reagents:

  • Purified target protease

  • Fluorogenic peptide substrate specific to the protease

  • Test inhibitors (Trifluoromethyl ketone and other ketone analogs)

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like DTT for cysteine proteases)

  • DMSO for inhibitor stock solutions

  • 96-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors in DMSO. A common approach is to create a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Setup: In the wells of the microplate, add the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor solutions to the respective wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background control).

  • Enzyme Addition: Add the target protease to all wells except the background control. The final enzyme concentration should be kept constant and in the linear range of the assay.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme. For slow-binding or time-dependent inhibitors like many TFMKs, this pre-incubation time is critical and may need to be optimized.[2][23][24]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.[25]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[15][25]

digraph "IC50_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Conclusion

The trifluoromethyl ketone has firmly established itself as a premier electrophilic warhead in enzyme inhibitor design. Its enhanced electrophilicity, driven by the trifluoromethyl group, facilitates the formation of stable, transition-state-mimicking covalent adducts within the enzyme active site. This translates to a significant increase in inhibitory potency compared to non-fluorinated ketone analogs. The versatility of the TFMK moiety has been demonstrated across a diverse range of important drug targets, from proteases and HDACs to kinases. For researchers and drug development professionals, the TFMK represents a powerful and validated tool for creating highly potent and potentially selective therapeutic agents. A thorough understanding of its mechanism and careful kinetic characterization are paramount to successfully harnessing its full potential.

References

  • Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-470. [Link]

  • Liang, T. C., et al. (1992). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest Dissertations Publishing. [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]

  • Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 27(17), 6568-6573. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. [Link]

  • Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing. [Link]

  • Zhang, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. [Link]

  • Kim, Y., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(17), 4897-4901. [Link]

  • Various Authors. (n.d.). Representation of selected TFMK inhibitors. ResearchGate. [Link]

  • Zhang, J., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. [Link]

  • Skiles, J. W., et al. (1993). Stereoselective Synthesis of Peptidyl Trifluoromethyl Alcohols and Ketones: Inhibitory Potency Against Human Leucocyte Elastase, Cathepsin G, Porcine Pancreatic Elastase and HIV-1 Protease. Journal of Pharmacy and Pharmacology, 45(7), 609-613. [Link]

  • Reddy, T. R., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 157, 114-127. [Link]

  • Singh, H., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 786-817. [Link]

  • Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones. American Chemical Society. [Link]

  • Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. ACS Publications. [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. [Link]

  • Zhang, Y., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]

  • Brodbeck, U., et al. (1979). Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase. Biochimica et Biophysica Acta (BBA) - Enzymology, 567(2), 357-369. [Link]

  • Auld, D. S., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. [Link]

  • Schulz, J. B., et al. (1997). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Molecular and Cellular Neurosciences, 9(3), 159-169. [Link]

  • El-Garawani, I. M., et al. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Molecules, 25(22), 5459. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Krabill, A. D., et al. (2021). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules, 26(5), 1279. [Link]

  • Piras, M., et al. (2019). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 24(18), 3328. [Link]

  • Sakagami, H., et al. (2008). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. Anticancer Research, 28(5A), 2635-2640. [Link]

  • Piñol, I., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(2), 433-438. [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. [Link]

  • Various Authors. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]

  • Various Authors. (n.d.). Fluoro ketone inhibitors of hydrolytic enzymes. ACS Publications. [Link]

  • Liu, X., et al. (2026). Spiroeutypetides A and B, Polyketides with 5/6/5 and 6/6/5 Tricyclic Ring Systems Produced by the Marine-Derived Fungus Eutypella sp. F0219. Journal of Natural Products. [Link]

  • Suda, T., et al. (1997). A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture. Journal of Immunology, 158(10), 4687-4693. [Link]

  • Various Authors. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. However, the very properties that make the CF₃ group so valuable also present unique challenges in accurately assessing a compound's metabolic fate. This guide provides an in-depth comparison of the essential in vitro systems used to evaluate the metabolic stability of trifluoromethyl-containing compounds, offering field-proven insights to guide experimental design and data interpretation for researchers in drug discovery and development.

The Metabolic Landscape of the Trifluoromethyl Group: More Than Just a Metabolic Blocker

The exceptional strength of the carbon-fluorine (C-F) bond makes the CF₃ group highly resistant to the oxidative metabolism typically catalyzed by cytochrome P450 (CYP) enzymes.[1] This "metabolic blocking" effect is a primary reason for its use; by replacing a metabolically vulnerable methyl or hydrogen group, a major pathway of degradation can be shut down, often leading to a longer drug half-life and improved bioavailability.[1][2]

However, the metabolic picture is more complex than simple inertness. While direct oxidation of the CF₃ group is rare, its powerful electron-withdrawing nature can influence the metabolism of adjacent sites on the molecule. Furthermore, under certain biological conditions, biotransformation can still occur through pathways such as reductive defluorination or hydrolysis, leading to the formation of various metabolites. Understanding these potential pathways is critical for a comprehensive metabolic assessment.

cluster_0 Metabolic Fates of Ar-CF3 Parent Aryl-CF3 Compound Hydroxylation Aryl Hydroxylation Parent->Hydroxylation CYP-mediated Oxidation Defluorination Reductive Defluorination (+ H2O) Parent->Defluorination Difluoro Difluoro Intermediate (Ar-CF2H) Defluorination->Difluoro CarboxylicAcid Carboxylic Acid (Ar-COOH) Difluoro->CarboxylicAcid Further Hydrolysis cluster_workflow Microsomal Stability Assay Workflow Prep 1. Reagent Prep (Microsomes, Compound, NADPH, Controls) Incubate 2. Pre-Incubate Plate at 37°C Prep->Incubate Initiate 3. Initiate Reaction (Add NADPH) Incubate->Initiate Timecourse 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Initiate->Timecourse Stop 5. Terminate Reaction (Add Stop Solution) Timecourse->Stop Centrifuge 6. Centrifuge (Pellet Proteins) Stop->Centrifuge Analyze 7. Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data 8. Data Analysis (t½, CLint) Analyze->Data

Sources

head-to-head comparison of different trifluoromethylating reagents

Author: BenchChem Technical Support Team. Date: March 2026

Title : Head-to-Head Comparison of Trifluoromethylating Reagents: A Practical Guide for Late-Stage Functionalization

Introduction The introduction of a trifluoromethyl (–CF3) group is a privileged strategy in modern drug discovery. The unique physicochemical properties of the –CF3 moiety—namely its high electronegativity, enhanced metabolic stability, and ability to modulate lipophilicity—can drastically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. However, the synthesis of CF3-containing molecules requires careful reagent selection based on the electronic nature of the target substrate.

This guide provides a head-to-head mechanistic and practical comparison of the three dominant paradigms in trifluoromethylation: Electrophilic, Nucleophilic, and Radical pathways[2].

CF3_Pathways Substrate Organic Substrate Togni Togni / Umemoto (Electrophilic CF3+) Substrate->Togni Nucleophiles Ruppert Ruppert-Prakash (Nucleophilic CF3-) Substrate->Ruppert Carbonyls Langlois Langlois Reagent (Radical CF3•) Substrate->Langlois Arenes/Alkenes Product CF3-Functionalized Target Togni->Product Ruppert->Product Langlois->Product

Caption: Overview of the three primary trifluoromethylation pathways and their respective reagent classes.

Electrophilic Trifluoromethylation: Togni vs. Umemoto Reagents

Electrophilic reagents are designed to transfer a "CF3+" equivalent to electron-rich substrates such as carbanions, enolates, thiols, and activated arenes[2]. The two most prominent classes are the hypervalent iodine compounds (Togni Reagents) and the sulfonium salts (Umemoto Reagents)[3][4].

Mechanistic Causality: The concept of a positively charged perfluoroalkyl group is counterintuitive due to the high electronegativity of fluorine. However, Togni Reagents (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) overcome this by leveraging the thermodynamic driving force of reducing hypervalent iodine(III) to iodine(I)[4][5]. This reduction polarizes the I–CF3 bond, enabling the electrophilic transfer of the CF3 group under remarkably mild conditions (0–25 °C, neutral pH)[5].

Conversely, Umemoto Reagents rely on the excellent leaving group ability of a diaryl sulfide. While Togni reagents are generally preferred for their bench stability and broad functional group tolerance, Umemoto reagents often exhibit superior yields when reacting with specific β-ketoesters or dicyanoalkylidenes[2][4].

Self-Validating Protocol: Electrophilic Trifluoromethylation of Phenols (Togni Reagent II) Causality of Design: Zinc triflate acts as a Lewis acid to activate the hypervalent iodine reagent, facilitating the electrophilic attack by the phenol[1].

  • Setup: To a solution of phenol (1.0 equiv) in dry dichloromethane (DCM), add Togni Reagent II (1.2 equiv)[1].

  • Activation: Add zinc trifluoromethanesulfonate (Zn(OTf)2) (10 mol%) to the reaction mixture[1].

  • Reaction: Stir at room temperature for 12 hours[1].

  • Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the UV-active Togni reagent spot confirms consumption.

  • Quench: Upon completion, quench with a saturated aqueous solution of sodium thiosulfate[1]. Why? This step is critical as it neutralizes any unreacted hypervalent iodine oxidants, preventing downstream decomposition during silica gel purification.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

For the trifluoromethylation of electrophilic centers—most notably aldehydes, ketones, and imines—the Ruppert-Prakash reagent (Trifluoromethyltrimethylsilane, TMSCF3) remains the gold standard[2][4].

Mechanistic Causality: TMSCF3 is a volatile liquid that is completely unreactive toward carbonyls on its own due to the strong Si–C bond. It requires activation by a Lewis base initiator, typically a fluoride ion (e.g., TBAF) or an alkoxide[6]. The initiator attacks the silicon atom, forming a pentacoordinate silicate intermediate ([Nu–Si(Me)3(CF3)]⁻). This hypervalent state weakens the Si–CF3 bond, releasing a transient, highly reactive CF3⁻ anion that immediately attacks the adjacent carbonyl carbon[6].

Ruppert_Mechanism TMSCF3 TMS-CF3 (Ruppert-Prakash) Pentacoordinate Pentacoordinate Silicate [Nu-Si(Me)3(CF3)]- TMSCF3->Pentacoordinate Initiator Initiator (F- or RO-) Initiator->Pentacoordinate Attack on Si CF3Anion CF3- Anion (Transient) Pentacoordinate->CF3Anion Release Alkoxide Trifluoromethylated Alkoxide CF3Anion->Alkoxide Carbonyl Carbonyl Substrate Carbonyl->Alkoxide Nucleophilic Attack

Caption: Mechanism of nucleophilic trifluoromethylation via pentacoordinate silicate activation.

Self-Validating Protocol: Nucleophilic Trifluoromethylation of Acetophenone Causality of Design: Potassium carbonate serves as a mild initiator, avoiding the harsh conditions of stoichiometric fluoride sources[2].

  • Setup: Combine acetophenone (1.0 equiv), TMSCF3 (1.2 equiv), and K2CO3 (0.1 equiv) in anhydrous DMF[2].

  • Reaction: Stir the sealed vial at room temperature for 2–4 hours[1].

  • Validation Checkpoint 1 (Intermediate): Monitor the reaction by GC-MS. Do not proceed until the mass spectrum confirms the complete conversion of the ketone to the TMS-protected alcohol intermediate[1].

  • Deprotection: Once confirmed, carefully quench the reaction by adding 1 M HCl and stir for 30 minutes[1]. Why? The initial nucleophilic attack yields a silyl ether; the acid hydrolysis is strictly required to reveal the final trifluoromethylated tertiary alcohol.

  • Validation Checkpoint 2 (Final): Extract with ethyl acetate and verify the free alcohol via FTIR (broad O-H stretch at ~3300 cm⁻¹)[7].

Radical Trifluoromethylation: The Langlois Reagent

Late-stage C–H functionalization of complex heterocycles and unactivated alkenes is best achieved via radical pathways[1][8]. The Langlois reagent (Sodium trifluoromethanesulfinate, CF3SO2Na) has emerged as the premier choice for these transformations[9].

Mechanistic Causality: Unlike gaseous trifluoromethane (CHF3), which requires complex flow setups and strong bases[10], the Langlois reagent is an inexpensive, bench-stable solid[1][9]. Under oxidative conditions (e.g., using tert-butyl hydroperoxide (TBHP) or photoredox catalysts), the sulfinate undergoes a single-electron transfer (SET) to form a sulfonyl radical[8]. This intermediate rapidly extrudes sulfur dioxide (SO2) gas. This irreversible entropic extrusion is the thermodynamic engine that generates the highly reactive electrophilic CF3 radical, which subsequently adds to electron-rich or electron-deficient π-systems[6][8].

Langlois_Mechanism Langlois CF3SO2Na (Langlois Reagent) RadicalInter CF3SO2• (Sulfonyl Radical) Langlois->RadicalInter Oxidant Oxidant / Photoredox Oxidant->RadicalInter SET (-e-) CF3Radical CF3• (Radical) RadicalInter->CF3Radical Extrusion SO2 SO2 Gas RadicalInter->SO2 Extrusion Product CF3-Adduct CF3Radical->Product Heterocycle Heterocycle Heterocycle->Product Addition

Caption: Oxidative generation of the trifluoromethyl radical from Langlois reagent via SO2 extrusion.

Self-Validating Protocol: Radical Trifluoromethylation of 4-tert-Butylpyridine Causality of Design: A biphasic DCM/H2O system is used to solubilize both the organic substrate and the inorganic Langlois salt[1].

  • Setup: To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of DCM and H2O (0.2 M), add Langlois' reagent (3.0 equiv)[1].

  • Oxidation: Slowly add TBHP (70 wt. % in H2O) dropwise to the mixture[1].

  • Validation Checkpoint: Observe the reaction vessel. The evolution of fine gas bubbles (SO2) serves as a direct visual indicator that radical generation is actively occurring[8].

  • Monitoring: Track the reaction via LC-MS. Look for the appearance of the +68 Da mass shift corresponding to the CF3 adduct[1].

Quantitative Performance Comparison

To facilitate reagent selection, the following table synthesizes the quantitative performance and operational parameters of these key reagents based on literature benchmarks[1][2][5][9].

ReagentPathwayIdeal Substrate ScopeTypical YieldsCost & Handling Profile
Togni Reagent I & II ElectrophilicThiols, Phenols, Alcohols, Alkenes60–90%Bench-stable solid; moisture tolerant; moderate cost[5].
Umemoto Reagent Electrophilicβ-Ketoesters, electron-rich arenes70–94%Stable salt; requires careful solvent selection; higher yields for specific enolates[2][4].
Ruppert-Prakash (TMSCF3) NucleophilicAldehydes, Ketones, Imines70–95%Volatile liquid; requires Lewis base initiator; highly atom-economical[2][4].
Langlois Reagent (CF3SO2Na) RadicalHeterocycles, Alkenes, Boronic acids55–85%Inexpensive solid; requires oxidant/photoredox; broad functional group tolerance[1][9].

Conclusion

The successful incorporation of a trifluoromethyl group hinges on aligning the electronic demands of the substrate with the appropriate reagent class. For carbonyl functionalization, the Ruppert-Prakash reagent remains unmatched in efficiency[4]. For nucleophilic substrates, Togni and Umemoto reagents offer complementary reactivity profiles[2]. Finally, for late-stage C–H functionalization in complex pharmaceutical intermediates, the Langlois reagent provides an operationally simple, cost-effective radical pathway[9].

References

  • Metal-Free Direct Trifluoromethylation of Activated Alkenes with Langlois' Reagent Leading to CF3-Containing Oxindoles. ACS Publications.[Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.[Link]

  • Electrophilic Fluorination. Bryn Mawr College.[Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health (PMC). [Link]

  • Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. ResearchGate. [Link]

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literature review of trifluoromethyl group effects in medicinal chemistry

Beyond the "Magic Methyl": A Comparative Guide to Trifluoromethyl ( ) Group Effects in Medicinal Chemistry

As a Senior Application Scientist bridging the gap between computational drug design and benchtop validation, I frequently encounter the challenge of optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. While the strategic addition of a methyl group (

Enter the trifluoromethyl group (


)


Physicochemical Modulations: vs.

The profound impact of the

  • Electronegativity & pKa Modulation: Fluorine is the most electronegative element. The

    
     group acts as a potent electron-withdrawing group (EWG). When positioned near a basic center, it significantly lowers the pKa. For example, converting benzylamine to 1 drops the pKa from 9.33 to 8.60, altering the ionization state at physiological pH and thereby influencing both target interaction and cell permeability[1].
    
  • Steric Bulk as a Bioisostere: The van der Waals volume of a

    
     group (39.8 ų) is substantially larger than that of a 
    
    
    group (16.8 ų). It serves as an excellent structural bioisostere for isopropyl or chlorine groups, filling larger hydrophobic pockets to enhance target binding affinity[2].
  • Lipophilicity (LogP): The introduction of a

    
     group3, facilitating passive membrane permeability across the lipid bilayer and the blood-brain barrier[3].
    
Quantitative Physicochemical Comparison
PropertyMethyl (

)
Trifluoromethyl (

)
Mechanistic Impact in Drug Design
Bond Dissociation Energy ~414.2 kJ/mol~485.3 kJ/molExceptional resistance to CYP450 oxidative cleavage[2].
Electronegativity (Pauling) 2.55 (Carbon)3.98 (Fluorine)Strong electron-withdrawing effect; modulates basicity of nearby amines[1].
Lipophilicity (

constant)
0.520.88 - 1.09Enhances LogP, improving passive membrane permeability[3].
Steric Volume 16.8 ų39.8 ųFills larger hydrophobic pockets; acts as a bioisostere for isopropyl/chlorine[2].

The Causality of Metabolic Stability: The "Fluorine Shield"

The primary driver for incorporating a

4

By substituting a vulnerable


  • Direct Bond Strength: The C-F bond is exceptionally strong (485.3 kJ/mol), making direct enzymatic cleavage energetically unfavorable[5].

  • Electronic Deactivation: The intense electron-withdrawing nature of the

    
     group4 of adjacent 
    
    
    -systems (such as aromatic rings). This decreases the nucleophilicity of the entire scaffold, protecting even distal sites from CYP-mediated oxidation[4].

CYP450_MetabolismTargetDrug Scaffold(Target for CYP450)CH3_Path-CH3 SubstitutionTarget->CH3_PathCF3_Path-CF3 SubstitutionTarget->CF3_PathCYP_AttackCYP450 Oxidation(Electron-rich C-H)CH3_Path->CYP_AttackCYP_BlockCYP450 Blocked(Strong C-F, Low HOMO)CF3_Path->CYP_BlockMetaboliteRapid Clearance(Hydroxylation)CYP_Attack->Metabolite C-H CleavageStableProlonged Half-Life(Metabolic Stability)CYP_Block->Stable C-F Resistance

Caption: Logical flow of CYP450-mediated metabolism comparing methyl and trifluoromethyl substitutions.

Experimental Validation: In Vitro Liver Microsomal Stability Assay

To objectively prove the efficacy of a

5


5
Step-by-Step Methodology
  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice and dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock of the test compounds (

    
     and 
    
    
    analogs) in DMSO, diluting to a final assay concentration of 1 µM (ensure final DMSO < 0.1% to prevent CYP inhibition)[6].
  • Pre-Incubation: Aliquot the HLM/buffer mixture and test compounds into a 96-well plate. Pre-incubate the plate at 37°C for 5–10 minutes in a shaking incubator[5].

  • Reaction Initiation & Time-Course Sampling: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[5].

  • Quenching & Protein Precipitation: Immediately transfer the aliquot into 150 µL of ice-cold quenching solution (acetonitrile containing an internal standard, e.g., tolbutamide). Vortex thoroughly and centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins[5].

  • LC-MS/MS Quantification: Transfer the supernatant to a clean plate for LC-MS/MS analysis. Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (

    
    ) from the slope to compute 
    
    
    and
    
    
    [5].

Microsomal_AssayPrep1. Reagent Prep(HLMs + Buffer)Incubate2. Pre-Incubate(37°C, 10 min)Prep->IncubateInitiate3. Initiate(Add NADPH)Incubate->InitiateSample4. Time-Course(0-60 min)Initiate->SampleQuench5. Quench(Cold ACN + IS)Sample->QuenchAnalyze6. LC-MS/MS(Calculate CLint)Quench->Analyze

Caption: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Statistical Evidence & Case Studies

The superiority of the

  • Large-Scale Statistical Analysis: A comprehensive 7 of 28,003 pairs of compounds revealed that while replacing

    
     with 
    
    
    does not universally guarantee bioactivity improvement, it successfully increases biological activity by at least an order of magnitude in ~9.19% of cases. These gains are largely driven by favorable electrostatic energy and solvation free energy dynamics within specific binding pockets (preferring interaction with Phe, Met, Leu, and Tyr residues)[7].
  • Case Study - Picornavirus Inhibitors: In a comparative monkey liver microsomal assay evaluating picornavirus inhibitors, the methyl-substituted compound was rapidly oxidized into eight different metabolic products (majorly via hydroxylation of the methyl group). In stark contrast, the trifluoromethyl-substituted analog completely blocked hydroxylation at that site and conferred a broader protective effect across the molecule, resulting in the formation of only two minor metabolites and significantly prolonging the drug's half-life[6].

References

  • Title : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source : MDPI (Molecules) URL :[Link]

  • Title : Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations Source : ACS (Journal of Chemical Information and Modeling) URL :[Link]

  • Title : On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source : ChemRxiv URL :[Link]

Safety Operating Guide

5,5,5-Trifluoro-3-methylpentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

[label="High-TemperatureIncineration\n(>1000°CtobreakC-Fbonds)", fillcolorComprehensiveOperationalandDisposalGuidefor5, 5, 5-Trifluoro-3-methylpentanoicAcid ###1.Introduction&ChemicalProfile5, 5, 5-Trifluoro-3-methylpentanoicacid(CAS:107103-92-4)isahighlyspecializedfluorinatedbuildingblockfrequentlyutilizedindrugdiscoveryandagriculturalchemistry[1.1]. As a short-chain fluorinated aliphatic carboxylic acid, it contains a highly stable trifluoromethyl (-CF3) group. While this structural motif confers excellent metabolic stability and lipophilicity to pharmaceutical candidates, it also renders the compound highly persistent in the environment, necessitating stringent, specialized disposal protocols to prevent ecological contamination[1][2].

Table 1: Quantitative Chemical & Physical Data

PropertySpecification
Chemical Name 5,5,5-Trifluoro-3-methylpentanoic acid
CAS Number 107103-92-4
Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
Purity Standard ≥95% (Typical commercial grade)
Structural Class Fluorinated Aliphatic Carboxylic Acid (Short-chain PFAS analog)
Primary Hazard Skin/Eye Irritant, Severe Environmental Persistence

Hazard Assessment & The Causality of Persistence

To understand how to dispose of this chemical, researchers must understand why standard disposal methods fail. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.

  • The Incineration Challenge: If 5,5,5-Trifluoro-3-methylpentanoic acid is mixed with standard non-halogenated organic waste and incinerated at conventional temperatures (700°C–800°C), the C-F bonds will not fully cleave. This incomplete combustion (thermolysis) leads to the atmospheric release of toxic, volatile fluorinated greenhouse gases or short-chain fluorocarbons like trifluoroacetic acid (TFA)[3][4].

  • Hydrogen Fluoride (HF) Generation: When the C-F bond is successfully broken at extreme temperatures, the liberated fluorine radicals react with hydrogen (from the hydrocarbon backbone or ambient moisture) to form highly corrosive Hydrogen Fluoride (HF) gas. Therefore, disposal facilities must be equipped with specialized caustic scrubbers to capture this byproduct[3].

Operational Handling Protocol (Step-by-Step)

Before disposal, proper operational handling is critical to prevent accidental environmental release or personnel exposure.

Step 1: Engineering Controls

  • Always handle 5,5,5-Trifluoro-3-methylpentanoic acid inside a certified, properly functioning chemical fume hood.

  • Ensure the hood has a face velocity of at least 100 feet per minute (fpm).

Step 2: Personal Protective Equipment (PPE)

  • Gloves: Nitrile gloves (double-gloving is recommended for extended handling or scale-up procedures).

  • Eye Protection: Chemical splash goggles (safety glasses are insufficient due to the corrosive potential of the carboxylic acid moiety).

  • Body: Flame-resistant lab coat and full-length trousers.

Step 3: Spill Response Workflow

  • Containment: Isolate the spill area immediately. Do not allow the chemical to enter sink drains, as it will persist in municipal wastewater systems and bypass standard water treatment[2].

  • Neutralization: Apply a weak base (e.g., sodium bicarbonate powder) to neutralize the carboxylic acid.

  • Absorption: Use inert, non-combustible absorbent materials (e.g., vermiculite or sand).

  • Collection: Sweep the neutralized, absorbed material into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE) and label it strictly as "Fluorinated Hazardous Waste."

Proper Disposal Procedures & Waste Segregation

The U.S. Environmental Protection Agency (EPA) has increasingly tightened regulations around PFAS and related fluorinated compounds under the Resource Conservation and Recovery Act (RCRA)[5]. The 2024 EPA Interim Guidance emphasizes thermal destruction as a primary method for non-consumer fluorinated waste[2].

Step-by-Step Disposal Methodology:

  • Strict Segregation:

    • DO NOT mix 5,5,5-Trifluoro-3-methylpentanoic acid with standard "Non-Halogenated Organic Waste" (e.g., ethanol, acetone, hexane).

    • DO NOT mix it with standard "Halogenated Waste" (which is typically optimized for chlorinated solvents like dichloromethane, not fluorinated compounds).

    • DO create a dedicated waste stream labeled: "Fluorinated Organic Waste - Requires High-Temperature Incineration."

  • Primary Containment:

    • Store the waste in a chemically compatible, leak-proof container (HDPE or PTFE-lined caps).

    • Keep the container in secondary containment to prevent accidental spills from reaching the floor or drains.

  • Labeling & Manifesting:

    • Clearly label the container with the full chemical name, CAS number (107103-92-4), and the structural class (Fluorinated Carboxylic Acid).

    • Note on the hazardous waste manifest that the waste contains strong C-F bonds to alert the disposal vendor.

  • Vendor Selection & Thermal Destruction:

    • Contract only with certified hazardous waste disposal vendors capable of High-Temperature Incineration (>1000°C) .

    • Verify that the vendor's incinerator is equipped with a Gas Scrubbing System (typically a wet calcium hydroxide or sodium hydroxide scrubber) to capture and neutralize the HF gas generated during thermal destruction into inert salts (e.g., CaF2 or NaF)[1][2].

G A Waste Generation: 5,5,5-Trifluoro-3-methylpentanoic acid B Strict Waste Segregation (No Mixing with Standard Organics) A->B Immediate action C Dedicated Fluorinated Waste Stream (HDPE Containment) B->C Isolate D EPA RCRA Compliant Labeling (Identify as PFAS-related) C->D Document E Certified Vendor Transfer (Chain of Custody) D->E Manifest F High-Temperature Incineration (>1000°C to break C-F bonds) E->F Transport G Caustic Gas Scrubber (Neutralizes HF Gas to CaF2/NaF) F->G Thermal Destruction H Safe Environmental Exhaust & Solid Salt Landfill G->H Effluent Treatment

Workflow for the segregation, transport, and thermal destruction of fluorinated waste.

Regulatory Compliance & Environmental Impact

The disposal of 5,5,5-Trifluoro-3-methylpentanoic acid must be viewed through the lens of modern environmental stewardship. As a compound containing a trifluoromethyl group, it shares degradation resistance with broader PFAS categories[2][6]. The EPA's 2024 updated interim guidance strictly advises against standard landfilling for concentrated fluorinated organics due to leachate risks, which can persistently contaminate groundwater[2][7]. By utilizing high-temperature incineration coupled with caustic scrubbing, laboratories ensure the complete mineralization of the compound into carbon dioxide, water, and inert fluoride salts, thereby breaking the cycle of environmental persistence[3][4].

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov, April 2024. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Announced Proposed Rule Change to Hazardous Waste Definition (RCRA)." National Law Review, February 2024. Available at: [Link]

  • MDPI. "Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects." Environments, March 2024. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Drinking Water Health Advisory for Perfluorooctane Sulfonate (PFOS) and Related Fluorinated Organics." EPA.gov. Available at: [Link]

Sources

Personal protective equipment for handling 5,5,5-Trifluoro-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fluorinated organic building blocks, I have overseen the integration of highly specialized reagents into countless drug discovery and materials science workflows.

Handling 5,5,5-Trifluoro-3-methylpentanoic acid (CAS: 107103-92-4) requires a fundamental understanding of its dual-hazard profile. It is not just a standard organic acid; it is a fluorinated compound frequently used as a synthon for synthesizing unnatural amino acids like trifluoroisoleucine[1][2]. The presence of the trifluoromethyl (-CF


) group fundamentally alters the molecule's physicochemical behavior, demanding strict, scientifically grounded Personal Protective Equipment (PPE) and operational protocols.

Here is your comprehensive, self-validating guide to safely handling, operating, and disposing of this critical reagent.

Part 1: Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand the molecular behavior of the chemical. The hazard of 5,5,5-Trifluoro-3-methylpentanoic acid is driven by two synergistic structural features:

  • The Carboxylic Acid Moiety: Confers primary corrosivity (GHS Hazard H314: Causes severe skin burns and eye damage)[3].

  • The Trifluoromethyl Group: Significantly increases the lipophilicity of the molecule.

The Causality of Risk: Standard aliphatic acids cause surface-level protein denaturation. However, the enhanced lipophilicity provided by the -CF


 group allows this compound to penetrate the lipid bilayers of the stratum corneum much more rapidly. If a spill occurs on unprotected skin, the acid can bypass the surface barrier and cause deep tissue necrosis before neutralization can occur.
Table 1: Quantitative Data & Hazard Summary
PropertyValue / SpecificationOperational Implication
CAS Number 107103-92-4[4]Ensure exact match on SDS before handling.
Molecular Weight 170.13 g/mol [4]High vapor density; vapors will settle in the lower areas of the fume hood.
Storage Temp 2-8°C (Sealed, Dry)[5]Requires cold-chain logistics; allow to reach room temperature in a desiccator before opening to prevent condensation.
Primary Hazard H314 (Corrosive)[3]Mandates heavy-duty barrier protection (Class 8 Corrosive handling).

Part 2: PPE Selection & Scientific Justification

Do not rely on standard laboratory latex or thin nitrile gloves. The operational PPE matrix below is designed as a self-validating system to counter the specific lipophilic and corrosive threats of this compound.

Table 2: Mandatory PPE Specifications
PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Primary: Butyl rubber gloves.Alternative: Double-gloved heavy-duty Nitrile (≥8 mil).Fluorinated organics can permeate standard 4-mil nitrile rapidly. Butyl rubber provides a dense, impermeable barrier to both the organic and acidic components.
Eye/Face Protection Indirect-vent chemical splash goggles AND a full-face shield.The H314 hazard means a single droplet can cause permanent corneal damage. The face shield prevents projection during pressure-equalization or solvent addition.
Body Protection Tychem® QC apron worn over a flame-retardant (FR) lab coat.Standard cotton lab coats absorb liquids, holding the corrosive agent against the skin. Tychem® repels lipophilic liquids.
Respiratory Class II Type B2 Fume Hood (Face velocity ≥100 fpm).Prevents inhalation of corrosive vapors. If handling outside a hood is unavoidable, a NIOSH-approved respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.

Part 3: Operational Workflow (Standard Operating Procedure)

Every step in this workflow is designed to minimize exposure time and prevent cross-contamination.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of 5,5,5-Trifluoro-3-methylpentanoic acid from 2-8°C storage[5]. Place it in a desiccator within the fume hood to reach ambient temperature, preventing atmospheric moisture from degrading the reagent.

  • PPE Donning: Wash hands

    
     Inspect and don FR lab coat 
    
    
    
    Don Tychem apron
    
    
    Don splash goggles and face shield
    
    
    Don inner nitrile gloves
    
    
    Don outer butyl rubber gloves.
  • Workspace Preparation: Line the fume hood with chemical-resistant, absorbent bench paper. Ensure the sash is pulled down to the lowest workable height.

  • Transfer: Use anti-static weigh boats or pre-weighed, sealed glass vials. If the compound is in a liquid/melted state, use positive displacement pipettes to avoid vapor-pressure-induced dripping.

  • Decontamination: Wipe down the exterior of the reagent bottle with a damp, mildly alkaline cloth (e.g., dilute sodium bicarbonate) before returning it to secondary containment.

  • PPE Doffing: Wash outer gloves with water

    
     Remove outer gloves 
    
    
    
    Remove face shield and goggles
    
    
    Remove apron and coat
    
    
    Remove inner gloves
    
    
    Wash hands thoroughly.

HandlingWorkflow Start 1. Equilibration Warm to Room Temp PPE 2. Don Specialized PPE (Butyl Gloves, Face Shield) Start->PPE Transfer 3. Chemical Transfer (Closed System/Hood) PPE->Transfer Decon 4. Decontaminate Work Area & Reagent Bottle Transfer->Decon Doff 5. Doff PPE (Reverse Order) Decon->Doff End 6. Store at 2-8°C Secondary Containment Doff->End

Caption: Standard operating procedure for handling corrosive fluorinated carboxylic acids.

Part 4: Disposal & Environmental Logistics

The disposal of fluorinated carboxylic acids is a critical environmental and safety logistical challenge. Do not dispose of this compound in standard organic or aqueous waste streams.

The Threat of Thermal Decomposition: When fluorinated carboxylic acids are subjected to standard incineration, they undergo hydropyrolysis. The thermal cleavage of the C-F bonds, combined with atmospheric moisture, leads to alternating hydrolysis and the elimination of highly toxic Hydrogen Fluoride (HF) gas [6].

Disposal Protocol:

  • Segregation: Collect all waste (including contaminated pipettes and bench paper) in a dedicated, chemically compatible high-density polyethylene (HDPE) container labeled strictly as "Hazardous Waste: Fluorinated Organic Acids (Corrosive)".

  • Neutralization Logistics: Ensure your institutional waste management provider routes this specific waste to a high-temperature incinerator (>1000°C).

  • Scrubber Verification: The incineration facility must be equipped with alkaline wet scrubbers (utilizing calcium hydroxide or sodium bicarbonate) to capture escaped HF gas and convert it into inert Calcium Fluoride (CaF

    
    )[6].
    

DisposalPathway Waste Fluorinated Acid Waste (Strictly Segregated) Incineration High-Temp Incineration (>1000°C) Waste->Incineration Decomp Thermal Decomposition (C-F Bond Cleavage) Incineration->Decomp HF Hydrogen Fluoride (HF) Gas Generation Decomp->HF Scrubber Alkaline Wet Scrubber (Ca(OH)2 or NaHCO3) HF->Scrubber Safe Safe Neutralization (CaF2 Formation) Scrubber->Safe

Caption: Thermal decomposition of fluorinated acids and mandatory HF gas neutralization.

References

  • ResearchGate. (n.d.). Synthesis of enantiomerically pure (2S,3S)-5-F3Ile and (2R,3S)-5-F3-allo-Ile. Retrieved from[Link]

  • Environmental Science & Technology - ACS Publications. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.